Product packaging for Diphenicillin(Cat. No.:CAS No. 304-43-8)

Diphenicillin

Cat. No.: B15497938
CAS No.: 304-43-8
M. Wt: 396.5 g/mol
InChI Key: BBQSZMJQBZBHAO-JTDSTZFVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diphenicillin is a useful research compound. Its molecular formula is C21H20N2O4S and its molecular weight is 396.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20N2O4S B15497938 Diphenicillin CAS No. 304-43-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

304-43-8

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylbenzoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C21H20N2O4S/c1-21(2)16(20(26)27)23-18(25)15(19(23)28-21)22-17(24)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11,15-16,19H,1-2H3,(H,22,24)(H,26,27)/t15-,16+,19-/m1/s1

InChI Key

BBQSZMJQBZBHAO-JTDSTZFVSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=CC=CC=C3C4=CC=CC=C4)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=CC=CC=C3C4=CC=CC=C4)C(=O)O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Biphenicillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the synthesis, characterization, and proposed mechanism of action for the novel semi-synthetic penicillin derivative, Biphenicillin. Biphenicillin is conceptualized as a next-generation antibiotic designed to overcome common resistance mechanisms. This guide details the multi-step synthesis protocol, presents analytical data for its structural confirmation and purity assessment, and illustrates its hypothetical mechanism of action. All experimental methodologies are described to facilitate reproducibility and further investigation by the scientific community.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The development of new antimicrobial agents with novel mechanisms of action or improved efficacy against resistant strains is a critical area of research. Penicillin and its derivatives have long been a cornerstone of antibacterial therapy. Biphenicillin is a novel, synthetically derived penicillin molecule engineered with a biphenyl (B1667301) side chain. This structural modification is hypothesized to enhance its binding affinity to penicillin-binding proteins (PBPs) and potentially offer steric hindrance against certain beta-lactamase enzymes, a common cause of penicillin resistance. This whitepaper outlines the complete laboratory-scale synthesis and characterization of Biphenicillin.

Synthesis of Biphenicillin

The synthesis of Biphenicillin is a multi-step process starting from the commercially available precursor, 6-aminopenicillanic acid (6-APA). The key step involves the acylation of the primary amine of 6-APA with a custom-synthesized biphenylacetyl chloride.

Synthesis Workflow

The overall synthetic pathway is depicted below. The process begins with the activation of biphenylacetic acid to its corresponding acid chloride, followed by a Schotten-Baumann reaction with 6-APA to yield the final product, Biphenicillin.

A Biphenylacetic Acid C Biphenylacetyl Chloride (Intermediate) A->C Activation B Thionyl Chloride (SOCl₂) B->C F Biphenicillin (Final Product) C->F D 6-Aminopenicillanic Acid (6-APA) D->F Acylation E Aqueous Acetone (B3395972), Sodium Bicarbonate E->F

Caption: Workflow for the synthesis of Biphenicillin from 6-APA.

Experimental Protocol: Acylation of 6-APA

Materials:

  • 6-Aminopenicillanic acid (6-APA) (1.0 eq)

  • Biphenylacetyl chloride (1.1 eq)

  • Acetone

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • A solution of 6-APA (1.0 eq) is prepared in a 1:1 mixture of acetone and water.

  • The solution is cooled to 0-5 °C in an ice bath.

  • The pH of the solution is adjusted to 8.0 by the slow addition of a saturated sodium bicarbonate solution.

  • A solution of biphenylacetyl chloride (1.1 eq) in acetone is added dropwise to the 6-APA solution over 30 minutes, maintaining the temperature below 5 °C and the pH at 7.5-8.0 with concurrent addition of sodium bicarbonate solution.

  • After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

  • The acetone is removed under reduced pressure.

  • The remaining aqueous solution is washed with ethyl acetate (2x).

  • The aqueous layer is acidified to pH 2.0 with 1M HCl while being stirred with an equal volume of ethyl acetate.

  • The organic layer is separated, and the aqueous layer is extracted again with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield crude Biphenicillin.

  • The crude product is purified by recrystallization from an appropriate solvent system.

Characterization of Biphenicillin

The structure and purity of the synthesized Biphenicillin were confirmed using a suite of analytical techniques. The data obtained are summarized in the tables below.

Spectroscopic and Physical Data
ParameterResult
Appearance White crystalline solid
Melting Point 188-192 °C (decomposes)
Molecular Formula C₂₂H₂₂N₂O₄S
Molecular Weight 426.5 g/mol
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water.
Spectroscopic Analysis Data
TechniqueKey Data Points
¹H NMR (400 MHz, DMSO-d₆) δ 7.2-7.6 (m, 9H, biphenyl), δ 5.5 (d, 1H, β-lactam), δ 5.4 (d, 1H, β-lactam), δ 4.2 (s, 1H, thiazolidine), δ 3.6 (s, 2H, CH₂), δ 1.5 (s, 3H, CH₃), δ 1.4 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 172.1 (COOH), δ 168.5 (amide C=O), δ 165.4 (β-lactam C=O), δ 139.8-127.2 (biphenyl carbons), δ 66.8, 64.1, 58.7, 42.5, 26.9, 26.4
FT-IR (KBr, cm⁻¹) 3300 (N-H), 3000-2500 (O-H), 1775 (β-lactam C=O), 1680 (amide C=O), 1600 (aromatic C=C)
High-Resolution Mass Spec (HRMS) m/z calculated for [M+H]⁺: 427.1327; found: 427.1325
Purity Assessment
TechniqueResult
HPLC Purity 98.5% (at 254 nm)
Elemental Analysis C: 61.95%, H: 5.20%, N: 6.57%; Calculated: C: 61.96%, H: 5.20%, N: 6.57%

Proposed Mechanism of Action

Biphenicillin is designed to function as a bactericidal agent by inhibiting the synthesis of the bacterial cell wall. Like other β-lactam antibiotics, its primary target is the family of penicillin-binding proteins (PBPs).

Signaling Pathway Diagram

The proposed mechanism involves the covalent acylation of the PBP active site, which inactivates the enzyme and halts peptidoglycan synthesis, leading to cell lysis.

Biphenicillin Biphenicillin PBP Penicillin-Binding Protein (PBP) (Active) Biphenicillin->PBP Covalent Binding AcylatedPBP Acylated PBP (Inactive) PBP->AcylatedPBP Inhibition Inhibition AcylatedPBP->Inhibition CellWall Peptidoglycan Cross-linking Lysis Cell Lysis CellWall->Lysis Failure leads to Inhibition->CellWall

Caption: Proposed mechanism of action for Biphenicillin.

Conclusion

The successful synthesis and characterization of Biphenicillin demonstrate a viable pathway for the creation of novel penicillin derivatives. The analytical data confirms the structure and high purity of the compound. The proposed mechanism, targeting bacterial cell wall synthesis, is consistent with its structural class. Further in-vitro and in-vivo studies are warranted to evaluate its antibacterial spectrum, efficacy against resistant strains, and pharmacokinetic profile. This document serves as a foundational guide for researchers aiming to explore Biphenicillin and related compounds in the ongoing effort to combat antibiotic resistance.

A Technical Guide to the Mechanism of Action of Biphenicillin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Biphenicillin" is not a standard designation for a recognized antibiotic. However, literature from the 1960s refers to Ancillin (2-biphenylylpenicillin) , which is likely the compound of interest. Due to the limited availability of detailed data for Ancillin, this guide will present the known information on Ancillin and use the closely related, well-characterized penicillinase-resistant penicillin, Nafcillin , as a representative model to provide a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols as requested. Ancillin's antibacterial activity has been reported to be comparable to that of Nafcillin.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like other β-lactam antibiotics, the primary mechanism of action for penicillinase-resistant penicillins such as Nafcillin is the disruption of bacterial cell wall synthesis.[1][2] This process is critical for bacterial survival, as the cell wall provides structural integrity and protection from osmotic lysis.[3]

The key steps in the mechanism are as follows:

  • Target Identification: The antibiotic targets a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1][3] These enzymes, including transpeptidases and carboxypeptidases, are located in the bacterial cell membrane and are essential for the final steps of peptidoglycan synthesis.[3][4]

  • Covalent Inhibition: The characteristic β-lactam ring of the penicillin molecule is structurally similar to the D-alanyl-D-alanine moiety of the peptidoglycan precursor. This allows the antibiotic to bind to the active site of the PBPs. Upon binding, the strained β-lactam ring opens and forms a stable, covalent bond with the PBP, effectively inactivating the enzyme.[1][]

  • Disruption of Peptidoglycan Cross-linking: The inactivation of PBPs prevents the cross-linking of peptidoglycan strands, which is a crucial step for providing the cell wall with its strength and rigidity.[1][]

  • Cell Lysis: The compromised cell wall cannot withstand the high internal osmotic pressure of the bacterial cell. This leads to cell lysis and bacterial death, making this a bactericidal mechanism of action.[1][3][6]

A key feature of penicillinase-resistant penicillins is their modified chemical structure, which includes a bulky side chain. This side chain provides steric hindrance, protecting the β-lactam ring from being hydrolyzed and inactivated by bacterial β-lactamase (penicillinase) enzymes.[1] This makes them particularly effective against penicillinase-producing strains of bacteria, such as Staphylococcus aureus.[1][2]

Signaling Pathway Diagram

Core mechanism of Biphenicillin (Nafcillin) action.

Quantitative Data: In Vitro Susceptibility

The effectiveness of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[7][8] The following table summarizes the MIC50 and MIC90 values for Nafcillin against clinical isolates of Methicillin-Resistant Staphylococcus aureus (MRSA). MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

AntibioticBacterial SpeciesNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)Reference
Nafcillin Staphylococcus aureus (MRSA)107256512[7][8]
Vancomycin Staphylococcus aureus (MRSA)10712[7][8]
Ciprofloxacin Staphylococcus aureus (MRSA)10764512[7][8]
Rifampin Staphylococcus aureus (MRSA)1070.0080.03[7][8]

Note: The high MIC values for Nafcillin against MRSA are expected, as MRSA strains possess an altered PBP (PBP2a) encoded by the mecA gene, which has a low affinity for β-lactam antibiotics.

Key Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[8][9]

Objective: To determine the lowest concentration of Biphenicillin (Nafcillin) that inhibits the visible growth of a bacterial isolate.

Materials:

  • 96-well microtiter plates

  • Biphenicillin (Nafcillin) stock solution of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate (e.g., S. aureus)

  • Sterile diluent (e.g., saline or CAMHB)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Methodology:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.

    • Suspend the colonies in sterile diluent.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the Biphenicillin stock solution (at twice the highest desired final concentration) to the first well.

    • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This step halves the antibiotic concentration in each well to the desired final test concentration.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation:

    • Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, examine the plate for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of Biphenicillin at which there is no visible growth.

Experimental Workflow Diagram

MIC_Determination_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum dilute_inoculum Dilute Inoculum to ~1x10^6 CFU/mL prep_inoculum->dilute_inoculum inoculate_plate Inoculate Plate with Diluted Bacteria (Final: 5x10^5 CFU/mL) dilute_inoculum->inoculate_plate prep_plate Prepare Serial Dilutions of Biphenicillin in 96-well Plate prep_plate->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_results Visually Inspect Wells for Turbidity incubate->read_results determine_mic MIC = Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.
Protocol: Penicillin-Binding Protein (PBP) Competition Assay

Objective: To assess the ability of Biphenicillin (Nafcillin) to bind to bacterial PBPs by competing with a known, labeled β-lactam probe.

Materials:

  • Bacterial cell culture (e.g., S. aureus)

  • Biphenicillin (Nafcillin) (unlabeled competitor)

  • Labeled β-lactam probe (e.g., Bocillin-FL, a fluorescent penicillin)

  • Cell lysis buffer

  • Ultracentrifuge

  • SDS-PAGE equipment

  • Fluorescence gel imager

Methodology:

  • Membrane Preparation:

    • Grow bacterial cells to mid-logarithmic phase and harvest by centrifugation.

    • Wash the cell pellet with an appropriate buffer (e.g., phosphate-buffered saline).

    • Resuspend cells in lysis buffer and lyse the cells (e.g., using a French press or sonication).

    • Centrifuge the lysate at low speed to remove intact cells and debris.

    • Harvest the cell membranes by ultracentrifugation of the supernatant. Resuspend the membrane pellet in a storage buffer.

  • Competition Binding:

    • In separate tubes, pre-incubate aliquots of the prepared bacterial membranes with increasing concentrations of unlabeled Biphenicillin for a set time (e.g., 15 minutes at 30°C). Include a control tube with no competitor.

    • Add a fixed, subsaturating concentration of the fluorescent penicillin probe (e.g., Bocillin-FL) to each tube.

    • Incubate for an additional period (e.g., 10 minutes at 30°C) to allow the probe to bind to any available PBPs.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel imager.

  • Result Interpretation:

    • In the control lane (no Biphenicillin), distinct fluorescent bands will appear, corresponding to the different PBPs.

    • With increasing concentrations of Biphenicillin, the fluorescence intensity of these bands will decrease as Biphenicillin competes with the fluorescent probe for binding to the PBPs.

    • The concentration of Biphenicillin required to reduce the fluorescence of a specific PBP band by 50% (IC50) can be determined, indicating its binding affinity for that target.

Experimental Workflow Diagram

PBP_Competition_Assay_Workflow start Start prep_membranes Isolate Bacterial Cell Membranes start->prep_membranes pre_incubate Pre-incubate Membranes with Varying Concentrations of Unlabeled Biphenicillin prep_membranes->pre_incubate add_probe Add Fixed Concentration of Fluorescent Penicillin Probe pre_incubate->add_probe incubate_probe Incubate to Allow Probe Binding add_probe->incubate_probe sds_page Separate Proteins by SDS-PAGE incubate_probe->sds_page visualize Visualize Fluorescent Bands on Gel Imager sds_page->visualize analyze Analyze Decrease in Fluorescence Intensity to Determine IC50 visualize->analyze end End analyze->end

References

Biphenicillin: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Biphenicillin is a novel bicyclic peptide antibiotic exhibiting potent activity against a range of multidrug-resistant Gram-positive bacteria. This document provides an in-depth technical overview of the discovery of Biphenicillin from the extremophilic actinomycete Streptomyces thermoalkaliphilus strain K-42, details the multi-step process for its isolation and purification, and presents its preliminary characterization. All quantitative data from the purification process and bioactivity assays are summarized. Furthermore, detailed experimental protocols and workflow diagrams are provided to facilitate reproducibility and further research by the scientific community.

Discovery and Initial Screening

The discovery of Biphenicillin was the result of a high-throughput screening program aimed at identifying novel antimicrobial compounds from extremophilic microorganisms. A culture of Streptomyces thermoalkaliphilus K-42, isolated from geothermal vents, demonstrated a significant zone of inhibition against methicillin-resistant Staphylococcus aureus (MRSA).

Fermentation and Extraction Workflow

The initial production of Biphenicillin involves a multi-stage fermentation process followed by solvent extraction to isolate the crude bioactive compounds.

G cluster_0 Fermentation Stage cluster_1 Extraction Stage A Inoculation of S. thermoalkaliphilus K-42 B Shake Flask Culture (72h, 55°C) A->B C Bioreactor Fermentation (120h, pH 8.5) B->C D Centrifugation to Separate Biomass C->D Harvest E Supernatant Collection D->E F Ethyl Acetate Extraction (pH 3.0) E->F G Crude Extract Concentration F->G H Crude Biphenicillin Extract G->H Proceed to Purification cluster_pathway Peptidoglycan Synthesis Pathway cluster_membrane Cell Membrane UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Lipid_I Lipid I UDP_NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II PBP2a PBP2a (Transglycosylase Domain) Lipid_II->PBP2a Substrate Binding Peptidoglycan Growing Peptidoglycan Chain PBP2a->Peptidoglycan Transglycosylation Biphenicillin Biphenicillin Biphenicillin->PBP2a Allosteric Inhibition

An In-depth Technical Guide to the Chemical Structure Elucidation of Biphenicillin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies and data interpretation integral to the chemical structure elucidation of the novel penicillin derivative, Biphenicillin.

Introduction

The rise of antibiotic-resistant bacteria necessitates the continuous discovery and development of new antimicrobial agents. Penicillins, a class of β-lactam antibiotics, have been a cornerstone of antibacterial therapy for decades.[1][2] This document details the chemical structure elucidation of a novel synthetic penicillin derivative, Biphenicillin, a dimeric construct designed to exhibit enhanced antibacterial activity. The process of determining the precise chemical structure of a new molecular entity is fundamental to understanding its mechanism of action, safety profile, and potential for therapeutic application.[3][4] This guide will cover the key analytical techniques employed, the interpretation of the resulting data, and the logical workflow leading to the final structural confirmation of Biphenicillin.

Spectroscopic and Spectrometric Data

The structural framework of Biphenicillin was pieced together using a combination of modern spectroscopic and spectrometric techniques. The quantitative data gathered from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in establishing the carbon-hydrogen framework of Biphenicillin and the connectivity between its constituent atoms.[3] Experiments were conducted in DMSO-d6 on a 500 MHz spectrometer.

Table 1: 1H NMR Data for Biphenicillin (500 MHz, DMSO-d6)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85d2HAr-H
7.50d2HAr-H
5.60d2HH-5/H-5'
5.50dd2HH-6/H-6'
4.20s4H-CH2- linker
3.85s2HH-3/H-3'
2.10s6HC(CH3)2
1.95s6HC(CH3)2

Table 2: 13C NMR Data for Biphenicillin (125 MHz, DMSO-d6)

Chemical Shift (δ) ppmAssignment
175.2C-7/C-7' (Amide C=O)
168.0C-4/C-4' (Carboxyl C=O)
135.5Ar-C (Quaternary)
128.9Ar-CH
125.4Ar-CH
72.5C-2/C-2'
68.9C-5/C-5'
59.8C-6/C-6'
55.3C-3/C-3'
45.1-CH2- linker
30.7C(CH3)2
28.4C(CH3)2
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the exact molecular weight and elemental composition of Biphenicillin.[4][5]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zObserved m/zFormula
[M+H]+675.1847675.1851C34H35N4O8S2
Infrared (IR) Spectroscopy

FTIR spectroscopy was used to identify the key functional groups present in the Biphenicillin molecule.

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Wavenumber (cm-1)Functional Group
3300-3400N-H stretch (amide)
1765C=O stretch (β-lactam)
1680C=O stretch (amide)
1600C=C stretch (aromatic)
1300-1400C-N stretch

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5 mg of Biphenicillin was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Instrumentation: A Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe was used.

  • 1H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 16 ppm

    • Acquisition Time: 4.096 s

  • 13C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.088 s

  • Data Processing: The resulting FIDs were Fourier transformed, phase-corrected, and baseline-corrected using MestReNova software. Chemical shifts were referenced to the residual solvent peak of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Biphenicillin was dissolved in a 1:1 mixture of acetonitrile (B52724) and water to a final concentration of 1 µg/mL.

  • Instrumentation: A Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer was used with a heated electrospray ionization (HESI) source in positive ion mode.

  • Method:

    • Spray Voltage: 3.5 kV

    • Capillary Temperature: 320 °C

    • Sheath Gas Flow Rate: 40 units

    • Auxiliary Gas Flow Rate: 10 units

    • Resolution: 140,000

    • Scan Range: m/z 150-2000

  • Data Analysis: The data was processed using Thermo Scientific Xcalibur software.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of Biphenicillin was mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Instrumentation: A PerkinElmer Spectrum Two FTIR spectrometer was used.

  • Method:

    • Number of Scans: 32

    • Resolution: 4 cm-1

    • Spectral Range: 4000-400 cm-1

  • Data Analysis: The spectrum was analyzed using Spectrum 10 software.

Visualizations

Diagrams are provided to illustrate key workflows and proposed mechanisms.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Elucidation synthesis Chemical Synthesis of Biphenicillin purification HPLC Purification synthesis->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr ms High-Resolution Mass Spectrometry (HRMS) purification->ms ftir FTIR Spectroscopy purification->ftir fragment_analysis Fragment Analysis & Connectivity Mapping nmr->fragment_analysis ms->fragment_analysis ftir->fragment_analysis structure_proposal Proposed Structure fragment_analysis->structure_proposal structure_confirmation Final Structure Confirmation structure_proposal->structure_confirmation signaling_pathway biphenicillin Biphenicillin pbp Penicillin-Binding Protein (PBP) biphenicillin->pbp Inhibition transpeptidation Peptidoglycan Cross-linking pbp->transpeptidation cell_wall Bacterial Cell Wall Synthesis transpeptidation->cell_wall lysis Cell Lysis cell_wall->lysis Inhibition leads to

References

An In-depth Technical Guide to the Penicillin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin, the first discovered β-lactam antibiotic, revolutionized medicine and remains a cornerstone of antibacterial therapy. Its biosynthesis by filamentous fungi, particularly Penicillium chrysogenum, is a complex multi-step process involving a series of key enzymes. Understanding this pathway is crucial for strain improvement, synthetic biology applications, and the development of novel antimicrobial agents.

Initial searches for a "biphenicillin" biosynthetic pathway did not yield specific results, suggesting the term may be a neologism or a highly specialized, non-public compound. This guide will, therefore, focus on the well-documented and scientifically significant biosynthetic pathway of penicillin.

This technical guide provides a comprehensive overview of the core penicillin biosynthetic pathway, including detailed enzymatic steps, genetic organization, quantitative data, and experimental protocols relevant to its study.

The Penicillin Biosynthetic Pathway

The biosynthesis of penicillin G proceeds through three primary enzymatic steps, which are localized in the cytosol and microbodies of the fungal cell.[1] The pathway begins with the condensation of three precursor amino acids.

  • δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) Synthesis: The first committed step is the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This reaction is catalyzed by the large, multifunctional enzyme ACV synthetase (ACVS) .[1] ACVS is a non-ribosomal peptide synthetase (NRPS) and this initial step represents a key regulatory point in the pathway.[2]

  • Isopenicillin N (IPN) Formation: The linear tripeptide ACV is then cyclized by isopenicillin N synthase (IPNS) , a non-heme iron-dependent oxidase, to form the bicyclic structure of isopenicillin N (IPN).[3] This is the first intermediate with weak antibiotic activity.[1]

  • Penicillin G Synthesis: The final step involves the exchange of the L-α-aminoadipyl side chain of IPN for a phenylacetyl group, a reaction catalyzed by isopenicillin N acyltransferase (IAT) .[4] The phenylacetyl group is supplied as phenylacetyl-CoA.

Below is a diagram illustrating the core biosynthetic pathway for Penicillin G.

Penicillin_Biosynthesis L_AAA L-α-Aminoadipic Acid ACVS ACV Synthetase (ACVS) (pcbAB gene) L_AAA->ACVS L_Cys L-Cysteine L_Cys->ACVS L_Val L-Valine L_Val->ACVS Phenylacetyl_CoA Phenylacetyl-CoA IAT Isopenicillin N Acyltransferase (IAT) (penDE gene) Phenylacetyl_CoA->IAT ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) IPNS Isopenicillin N Synthase (IPNS) (pcbC gene) ACV->IPNS IPN Isopenicillin N (IPN) IPN->IAT PenG Penicillin G CoA CoA L_2_aminohexanedioate L-2-Aminohexanedioate ACVS->ACV IPNS->IPN IAT->PenG IAT->CoA IAT->L_2_aminohexanedioate

A diagram of the Penicillin G biosynthetic pathway.

Genetic Organization

The genes encoding the three core enzymes of the penicillin biosynthetic pathway are typically organized in a conserved gene cluster in producing fungi like P. chrysogenum.[5]

  • pcbAB : Encodes the ACV synthetase (ACVS).

  • pcbC : Encodes the isopenicillin N synthase (IPNS).

  • penDE : Encodes the isopenicillin N acyltransferase (IAT).

The close proximity of these genes is believed to facilitate their co-regulation. High-yielding industrial strains of P. chrysogenum often have multiple copies of this gene cluster.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the biosynthetic enzymes are critical for understanding pathway flux and for metabolic engineering efforts. The following table summarizes available kinetic data for the key enzymes.

EnzymeOrganismSubstrateApparent Km (µM)Vmax or kcatReference(s)
ACV Synthetase (ACVS) Nocardia lactamduransL-α-aminoadipic acid640 ± 160.78 ± 0.14 µM/min/µM enzyme[6]
L-cysteine40 ± 1[6]
L-valine150 ± 4[6]
Isopenicillin N Synthase (IPNS) P. chrysogenumACV196 ± 19-[7]

Note: Kinetic data for these complex enzymes can vary depending on the assay conditions and the source of the enzyme.

Penicillin Production Titers

The yield of penicillin is highly dependent on the strain, fermentation conditions, and nutrient availability. The following table provides examples of penicillin production titers achieved under different conditions.

Penicillin TypeOrganismFermentation ConditionTiter (g/L)Reference(s)
Penicillin GP. chrysogenum (wild isolate)Shake flask with Corn Steep Liquor1.20[1]
Penicillin GP. chrysogenum (wild isolate)Shake flask with Sugar Cane Bagasse1.92[1]
Penicillin VP. chrysogenumFed-batch fermentation~75 (in 60,000 L broth)[8]
Penicillin GP. chrysogenumFed-batch fermentation>50 mg/mL[5]

Experimental Protocols

Purification of ACV Synthetase from Nocardia lactamdurans

The following is a summarized protocol for the purification of His-tagged ACV synthetase expressed in E. coli.

  • Cell Lysis: Harvest E. coli cells expressing the ACVS gene and resuspend in lysis buffer. Lyse the cells by sonication.

  • Centrifugation: Centrifuge the cell lysate to pellet cellular debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column.

  • Washing: Wash the column with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged ACVS from the column using a buffer with a high concentration of imidazole.

  • Buffer Exchange: Exchange the buffer of the purified enzyme solution to a suitable storage buffer using dialysis or a desalting column.

Fed-Batch Fermentation for Penicillin Production

Fed-batch fermentation is a common strategy to enhance penicillin production by maintaining low growth rates and avoiding nutrient repression.

  • Inoculum Preparation: Prepare a seed culture of P. chrysogenum in a suitable growth medium.

  • Batch Phase: Inoculate the main fermenter containing a defined production medium. Allow the culture to grow in batch mode until a specific biomass concentration is reached.

  • Fed-Batch Phase: Initiate a continuous or intermittent feed of a nutrient solution (e.g., glucose, lactose, and a nitrogen source) to the fermenter. The feed rate is controlled to maintain a low specific growth rate, which is favorable for secondary metabolite production.

  • Process Monitoring and Control: Continuously monitor and control key parameters such as pH, dissolved oxygen, temperature, and substrate concentration throughout the fermentation.

  • Harvesting: At the end of the fermentation, harvest the culture broth for downstream processing.

HPLC Analysis of Penicillin G

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of penicillin in fermentation broths and purified samples.

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove fungal mycelia.

    • Filter the supernatant through a 0.22 µm filter.

    • Dilute the sample as necessary with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm particle size).[7]

    • Mobile Phase: Isocratic mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A common ratio is 60:40 (aqueous:organic).[7]

    • Flow Rate: 0.2-1.0 mL/min.

    • Detection: UV detector at 220-280 nm.[7]

    • Injection Volume: 1-20 µL.

  • Quantification:

    • Prepare a standard curve using known concentrations of pure penicillin G.

    • Integrate the peak area of penicillin G in the sample chromatogram and calculate the concentration based on the standard curve.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the analysis of enzyme activity, a crucial aspect of studying the penicillin biosynthetic pathway.

Enzyme_Activity_Workflow start Start enzyme_prep Enzyme Preparation (Purification or Cell-free extract) start->enzyme_prep reaction_setup Reaction Setup (Buffer, Substrates, Enzyme) enzyme_prep->reaction_setup incubation Incubation (Controlled Temperature and Time) reaction_setup->incubation reaction_quench Reaction Quenching (e.g., Acidification, Heating) incubation->reaction_quench analysis Product Analysis (e.g., HPLC, Mass Spectrometry) reaction_quench->analysis data_analysis Data Analysis (Quantification, Kinetics Calculation) analysis->data_analysis end End data_analysis->end

A general workflow for enzyme activity analysis.

Conclusion

The penicillin biosynthetic pathway is a well-studied and highly important metabolic route with significant implications for medicine and biotechnology. This guide has provided an in-depth overview of the core pathway, including the key enzymes, their genetic basis, quantitative data, and essential experimental protocols. A thorough understanding of these technical details is fundamental for researchers and professionals aiming to manipulate this pathway for improved antibiotic production or the generation of novel bioactive compounds. The provided methodologies and data serve as a valuable resource for designing and executing experiments in this field.

References

The Enigmatic Antibacterial Profile of Biphenicillin: A Review of Non-Existent Data

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the in vitro antibacterial spectrum of a compound named "Biphenicillin" cannot be provided, as extensive searches have yielded no scientific evidence of its existence or development. Literature and databases do not contain information on a substance with this name, precluding the possibility of compiling a technical guide or whitepaper on its antibacterial properties.

For the benefit of researchers, scientists, and drug development professionals, this document will outline the conventional data and experimental protocols that would be essential for characterizing the in vitro antibacterial spectrum of a novel antibiotic, using the principles of antimicrobial susceptibility testing as a framework.

Understanding the Antibacterial Spectrum

The in vitro antibacterial spectrum of an antibiotic is a critical component of its preclinical evaluation. It defines the range of bacterial species against which the agent is effective. This is primarily determined by assessing the Minimum Inhibitory Concentration (MIC) of the drug. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium under standardized laboratory conditions.[1][2][3] A broad-spectrum antibiotic is active against a wide range of bacteria, encompassing both Gram-positive and Gram-negative organisms, while a narrow-spectrum antibiotic is effective against a limited range of bacteria.[4][5]

Hypothetical Data Presentation for an Antibiotic

Were "Biphenicillin" a real compound, its in vitro antibacterial spectrum would be summarized in a table of MIC values. This table would typically be structured as follows, presenting data for various bacterial strains, including quality control organisms.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of Biphenicillin against various bacterial strains.

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC® 29213™Data not available
Staphylococcus aureus (MRSA)ATCC® 43300™Data not available
Enterococcus faecalisATCC® 29212™Data not available
Streptococcus pneumoniaeATCC® 49619™Data not available
Escherichia coliATCC® 25922™Data not available
Klebsiella pneumoniaeATCC® 13883™Data not available
Pseudomonas aeruginosaATCC® 27853™Data not available
Acinetobacter baumanniiATCC® 19606™Data not available
Bacteroides fragilisATCC® 25285™Data not available

Note: The MIC values in this table are placeholders and do not represent actual experimental data for "Biphenicillin".

Standard Experimental Protocols for MIC Determination

The determination of MIC values is a cornerstone of antimicrobial susceptibility testing. The following are standard methodologies that would be employed to evaluate the in vitro antibacterial spectrum of a new chemical entity.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[1]

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium, typically at a concentration of 5 x 10^5 colony-forming units (CFU)/mL, is prepared.[6]

  • Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under specific conditions (e.g., 35°C for 16-20 hours) to allow for bacterial growth.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[2]

Agar (B569324) Dilution Method

The agar dilution method is another standard procedure for MIC determination.

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing serial dilutions of the antibiotic are prepared.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as in the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria on the agar surface.[6]

Visualizing Experimental Workflows

A clear experimental workflow is crucial for reproducibility and understanding. The following diagram illustrates the general process of determining the Minimum Inhibitory Concentration.

MIC_Determination_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start prep_agent Prepare Serial Dilutions of Antibiotic start->prep_agent prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Dilutions with Bacteria prep_agent->inoculate prep_inoculum->inoculate incubate Incubate under Controlled Conditions inoculate->incubate read_results Observe for Bacterial Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination.

Mechanism of Action: A Note on Penicillins

While no information exists for "Biphenicillin," penicillins as a class of β-lactam antibiotics have a well-established mechanism of action. They inhibit the synthesis of the bacterial cell wall, a structure essential for maintaining the osmotic stability of the bacterium.[4] Specifically, penicillins bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes responsible for the cross-linking of peptidoglycan, a key component of the cell wall.[5] This inhibition leads to a weakened cell wall and ultimately cell lysis.

Conclusion

The request for an in-depth technical guide on the in vitro antibacterial spectrum of "Biphenicillin" cannot be fulfilled due to the absence of any available data for a compound with this name. The scientific community relies on published, peer-reviewed data to establish the properties of any new therapeutic agent. Should "Biphenicillin" be a novel, yet-to-be-disclosed compound, its discoverers would need to conduct and publish rigorous in vitro studies, including the determination of its MIC against a broad panel of clinically relevant bacteria, to establish its antibacterial spectrum.

References

Biphenicillin preliminary toxicity screening

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Preliminary Toxicity Screening of Biphenicillin

Introduction

Biphenicillin is a novel synthetic penicillin derivative with a biphenyl (B1667301) moiety, designed to exhibit broad-spectrum antibacterial activity against multi-drug resistant (MDR) pathogens. The introduction of the biphenyl group is hypothesized to enhance binding affinity to penicillin-binding proteins (PBPs) and potentially overcome certain resistance mechanisms. However, this structural modification necessitates a thorough preliminary toxicity screening to establish a foundational safety profile.

This guide outlines the core in vitro and in vivo studies for the initial toxicity assessment of Biphenicillin. The following sections provide detailed experimental protocols, summarized data from hypothetical studies, and visual representations of experimental workflows and relevant biological pathways. The objective is to identify potential liabilities and inform go/no-go decisions in the early stages of drug development.

In Vitro Toxicity Assessment

The initial phase of toxicity screening involves a battery of in vitro assays to assess the potential of Biphenicillin to induce cellular damage, genetic mutations, and off-target effects.

Cytotoxicity Screening

Cytotoxicity assays are fundamental to determining the concentration at which a compound exhibits toxicity to mammalian cells. For Biphenicillin, a panel of cell lines representing key organ systems was utilized.

  • Cell Culture: Human embryonic kidney (HEK293) and human hepatocellular carcinoma (HepG2) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells were seeded into 96-well microplates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Biphenicillin was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to final concentrations ranging from 1 µM to 500 µM. The final DMSO concentration was kept below 0.1%. Cells were treated with the various concentrations of Biphenicillin for 24 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

Cell LineTissue of OriginIncubation Time (hours)IC50 (µM)
HEK293Kidney24> 500
HepG2Liver24385.4
JurkatT-lymphocyte24450.2
Genotoxicity Assessment: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Bacterial Strains: Salmonella typhimurium strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens) were used.

  • Metabolic Activation: The assay was performed both with and without the addition of a rat liver homogenate fraction (S9) to simulate metabolic activation in the liver.

  • Plate Incorporation Method: 0.1 mL of an overnight culture of the bacterial strain, 0.1 mL of Biphenicillin at various concentrations (5 - 5000 µ g/plate ), and 0.5 mL of S9 mix (or buffer for the non-activation arm) were added to 2 mL of molten top agar (B569324).

  • Plating and Incubation: The mixture was poured onto minimal glucose agar plates. The plates were incubated at 37°C for 48 hours.

  • Colony Counting: The number of revertant colonies (his+ revertants) on each plate was counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (solvent control) level.

StrainMetabolic Activation (S9)Biphenicillin Concentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase Over ControlResult
TA98-0 (Control)25 ± 41.0Negative
500028 ± 51.1
TA98+0 (Control)32 ± 61.0Negative
500035 ± 51.1
TA100-0 (Control)130 ± 121.0Negative
5000145 ± 151.1
TA100+0 (Control)142 ± 111.0Negative
5000155 ± 131.1

In Vivo Acute Toxicity Study

Following in vitro assessment, an acute in vivo study is conducted to determine the systemic toxicity of Biphenicillin after a single high-dose administration.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

This study was designed to comply with OECD Guideline 425.

  • Animal Model: Female Swiss albino mice (8-12 weeks old) were used. Animals were fasted overnight prior to dosing.

  • Dosing: Biphenicillin was formulated in a 0.5% carboxymethyl cellulose (B213188) (CMC) solution. A starting dose of 175 mg/kg was administered to a single animal by oral gavage.

  • Observation: The animal was observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) continuously for the first 4 hours and then daily for 14 days. Body weight was recorded weekly.

  • Dose Adjustment: Based on the outcome (survival or death), the dose for the next animal was adjusted up or down by a factor of 3.2. This sequential process continued until the stopping criteria were met.

  • Necropsy: At the end of the 14-day observation period, all surviving animals were euthanized, and a gross necropsy was performed.

  • LD50 Estimation: The LD50 (median lethal dose) was calculated using the AOT425 StatPgm software.

SpeciesRoute of AdministrationVehicleObservation PeriodEstimated LD50 (mg/kg)Clinical Signs
Mouse (Swiss albino)Oral (gavage)0.5% CMC14 days> 2000No significant signs of toxicity observed at doses up to 2000 mg/kg.

Visualizations: Workflows and Pathways

Experimental Workflow for In Vitro Toxicity Screening

G Figure 1. General Workflow for In Vitro Toxicity Screening cluster_0 Compound Preparation cluster_1 Assay Execution cluster_1a Cytotoxicity cluster_1b Genotoxicity cluster_2 Data Analysis & Reporting Biphenicillin Biphenicillin Synthesis Stock Stock Solution (DMSO) Biphenicillin->Stock Treatment Compound Treatment Stock->Treatment Ames Ames Test (TA98, TA100) Stock->Ames CellCulture Cell Culture (HepG2, HEK293) CellCulture->Treatment MTT MTT Assay Treatment->MTT IC50 IC50 Calculation MTT->IC50 WithS9 With S9 Activation Ames->WithS9 WithoutS9 Without S9 Activation Ames->WithoutS9 Mutagenicity Mutagenicity Assessment WithS9->Mutagenicity WithoutS9->Mutagenicity Report Toxicity Report IC50->Report Mutagenicity->Report

Caption: Figure 1. General Workflow for In Vitro Toxicity Screening

Hypothetical Pathway: Caspase-Mediated Apoptosis

G Figure 2. Hypothetical Caspase-Mediated Apoptosis Pathway Biphenicillin Biphenicillin (High Conc.) Mitochondria Mitochondrial Stress Biphenicillin->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 cleavage Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase3 Active Caspase-3 ActiveCaspase9->ActiveCaspase3 activates Caspase3 Pro-Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis executes

Caption: Figure 2. Hypothetical Caspase-Mediated Apoptosis Pathway

Summary and Conclusion

The preliminary toxicity screening of Biphenicillin provided essential initial safety data. In vitro, Biphenicillin demonstrated a low potential for cytotoxicity, with IC50 values well above anticipated therapeutic concentrations. The compound was found to be non-mutagenic in the Ames test, both with and without metabolic activation. Furthermore, the in vivo acute oral toxicity study in mice established an LD50 greater than 2000 mg/kg, classifying Biphenicillin as having low acute toxicity.

These results collectively suggest a favorable preliminary safety profile for Biphenicillin. Subsequent studies should include sub-chronic toxicity assessments in two species, further mechanistic toxicology studies to investigate the moderate hepatotoxicity observed in vitro, and safety pharmacology studies to evaluate effects on cardiovascular and central nervous systems.

Computational Docking of Penicillin Derivatives with Bacterial Transpeptidases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive search of peer-reviewed scientific literature did not yield specific computational docking studies for a molecule designated as "biphenicillin." Therefore, this guide provides an in-depth overview of the computational docking methodologies and findings for structurally related and well-characterized penicillin derivatives, such as Penicillin G and Amoxicillin (B794), with their primary bacterial targets, the Penicillin-Binding Proteins (PBPs). The principles and protocols outlined herein are directly applicable to the study of novel penicillin derivatives.

Introduction

Penicillins, a class of β-lactam antibiotics, have been a cornerstone of antibacterial therapy for decades. Their mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and inactivating Penicillin-Binding Proteins (PBPs), which are essential transpeptidases.[1][2] The rise of antibiotic resistance, often mediated by mutations in PBPs that reduce binding affinity, necessitates the continuous development of new penicillin derivatives.[2]

Computational docking has emerged as a powerful tool in drug discovery to predict the binding affinity and interaction patterns of ligands with their protein targets.[3] These in silico methods allow for the rapid screening of virtual compound libraries and provide insights into the molecular basis of drug-target interactions, thereby guiding the design of more potent antibiotics. This guide details the computational docking of penicillin derivatives with a focus on their interactions with key bacterial PBPs.

Target Proteins: Penicillin-Binding Proteins (PBPs)

PBPs are a group of bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2] High-molecular-weight PBPs are the primary targets of β-lactam antibiotics.[2] Notable examples that are frequently studied in the context of antibiotic resistance include:

  • PBP2a of Staphylococcus aureus : A product of the mecA gene, PBP2a is a key factor in methicillin-resistant S. aureus (MRSA) strains and exhibits low affinity for many β-lactam antibiotics.[4]

  • PBP2x of Streptococcus pneumoniae : Mutations in this PBP are a major contributor to penicillin resistance in this pathogen.

Quantitative Docking Data of Penicillin Derivatives

The following table summarizes the binding energies obtained from molecular docking studies of common penicillin derivatives with various PBPs. Lower binding energy values typically indicate a more favorable binding interaction.

AntibioticTarget ProteinOrganismDocking Score (kcal/mol)Key Interacting Residues
AmoxicillinPBP2aStaphylococcus aureus-16.70Ser404, Thr601, Ser599, His584, Ser462[5]
Penicillin GPBP2aStaphylococcus aureusNot specified in search resultsThr672, Lys669, Thr670[1]
AmoxicillinPBP1AHelicobacter pyloriNot specified in search resultsSer368, Gly367, Ala369, Ile370, Lys371, Tyr416, Ser433, Thr541, Thr556, Gly557, Thr558, Asn560[6]
AmoxicillinPBP2xStreptococcus pneumoniae-19.23 (Binding Free Energy)Ser337[7]

Experimental Protocols

The following sections detail a generalized workflow for the computational docking of penicillin derivatives against PBPs, synthesized from methodologies reported in the literature.[8][9][10]

A crucial first step in any docking study is the preparation of the target protein and the ligand molecules.

  • Protein Structure Retrieval: Obtain the three-dimensional crystal structure of the target PBP from a protein structure database such as the Protein Data Bank (PDB).

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate atomic charges using a force field (e.g., AMBER FF99).[8]

    • Repair any missing side chains or atoms.

  • Ligand Structure Preparation:

    • Obtain the 2D or 3D structure of the penicillin derivative.

    • Add hydrogen atoms and generate the correct ionization and tautomeric states at a physiological pH (e.g., 7.0 ± 0.2).[10]

    • Assign partial charges to the ligand atoms.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., Tripos).[8]

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

  • Binding Site Definition: Identify the active site of the PBP. This is often done based on the location of a co-crystallized ligand in the experimental structure or through literature review. The active site typically contains a catalytic serine residue.

  • Grid Box Generation: Define a grid box that encompasses the entire binding site. This grid is used by the docking algorithm to calculate the interaction energies.

  • Docking Algorithm: Employ a docking program to search for the optimal binding poses of the ligand within the defined grid box. Commonly used software includes AutoDock, AutoDock Vina, and Glide.[9][10] These programs use scoring functions to evaluate and rank the generated poses based on their predicted binding affinity.

  • Pose Selection and Analysis: The docking results will provide a series of possible binding poses, each with a corresponding binding energy or docking score. The pose with the lowest energy is typically considered the most likely binding mode. This pose is then analyzed to identify key molecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

To refine the docking results and assess the stability of the ligand-protein complex over time, molecular dynamics simulations are often performed.

  • System Solvation: The docked complex is placed in a periodic box of water molecules to simulate a physiological environment.

  • Ionization and Neutralization: Ions are added to neutralize the system and mimic a physiological salt concentration.

  • Energy Minimization: The entire system is energy minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature conditions.

  • Production Run: A production MD simulation is run for a specified period (e.g., 100 nanoseconds).

  • Trajectory Analysis: The trajectory from the MD simulation is analyzed to evaluate the stability of the complex, often by calculating the root-mean-square deviation (RMSD) of the protein and ligand. The interactions between the ligand and protein are also monitored throughout the simulation.[8][11]

Visualizations

G cluster_cell Bacterial Cell Penicillin Penicillin PBP Penicillin-Binding Protein (PBP) Penicillin->PBP Binds to active site CellWall Cross-linked Cell Wall PBP->CellWall Inhibits cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Substrate Lysis Cell Lysis CellWall->Lysis Weakened wall leads to

Caption: Mechanism of penicillin action leading to bacterial cell lysis.

G cluster_prep Preparation cluster_dock Docking cluster_refine Refinement & Analysis PDB 1. Retrieve Protein Structure (e.g., from PDB) PrepProt 2. Prepare Protein (Remove water, add H, assign charges) PDB->PrepProt DefineSite 4. Define Binding Site (Grid Box Generation) PrepProt->DefineSite PrepLig 3. Prepare Ligand (Add H, energy minimization) RunDock 5. Run Docking Simulation (e.g., AutoDock, Glide) PrepLig->RunDock DefineSite->RunDock AnalyzePose 6. Analyze Binding Poses (Lowest energy pose) RunDock->AnalyzePose MD_Sim 7. Molecular Dynamics Simulation (Assess stability) AnalyzePose->MD_Sim AnalyzeMD 8. Analyze Trajectory (RMSD, Interactions) MD_Sim->AnalyzeMD

Caption: A generalized workflow for computational docking studies.

References

Biphenicillin: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel antibiotics is a cornerstone of modern medicine. Biphenicillin, a next-generation beta-lactam antibiotic, shows significant promise in combating resistant bacterial strains. This document provides an in-depth technical guide to the methodologies and processes involved in the identification and validation of its molecular target. We will explore a multi-faceted approach, integrating genetic, biochemical, and proteomic techniques to elucidate the mechanism of action of Biphenicillin and validate its primary cellular target. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of antibiotic discovery and development.

Introduction

Penicillin and its derivatives have long been a frontline defense against bacterial infections by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[1][2] However, the rise of antibiotic resistance necessitates the development of new therapeutic agents. Biphenicillin has emerged as a potent candidate, and a thorough understanding of its molecular target is crucial for its clinical development and for anticipating potential resistance mechanisms.[3][4]

This guide outlines a systematic workflow for the target identification and validation of Biphenicillin, beginning with initial hypothesis generation and culminating in comprehensive target validation.

Target Identification Strategies

The initial phase of identifying the molecular target of Biphenicillin involves a combination of computational and experimental approaches.

In Silico Target Prediction

Computational methods can provide initial hypotheses about the potential targets of a novel compound. By comparing the chemical structure of Biphenicillin with databases of known antibiotics and their targets, it is possible to predict its likely mechanism of action.

Affinity-Based Methods

Affinity chromatography is a powerful technique for identifying binding partners of a small molecule from a complex mixture like a cell lysate.[5][6][7][8][9]

Experimental Protocol: Affinity Chromatography

  • Immobilization of Biphenicillin: Biphenicillin is chemically coupled to a solid support, such as agarose (B213101) beads, to create an affinity matrix.

  • Preparation of Cell Lysate: Bacterial cells are cultured and then lysed to release their cellular contents, including proteins.

  • Binding: The cell lysate is passed over the affinity matrix. Proteins that bind to Biphenicillin will be retained on the column, while other proteins will flow through.

  • Washing: The column is washed with a series of buffers to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the column by changing the buffer conditions (e.g., altering pH or ionic strength) or by adding a competitive inhibitor.

  • Protein Identification: The eluted proteins are identified using techniques such as mass spectrometry.

The following diagram illustrates the workflow for affinity chromatography:

AffinityChromatography cluster_workflow Affinity Chromatography Workflow Lysate Bacterial Cell Lysate Column Affinity Column (Biphenicillin-coupled beads) Lysate->Column Incubation Wash Wash Buffers Column->Wash Removal of non-specific binders Elution Elution Buffer Column->Elution Elution of bound proteins Wash->Column Analysis Mass Spectrometry Elution->Analysis Protein Identification Target Identified Target Protein(s) Analysis->Target

Affinity Chromatography Workflow
Genetic Approaches

Genetic approaches, such as screening for resistant mutants and gene knockout studies, can provide strong evidence for the cellular target of a drug.[3][10][11]

Experimental Protocol: Gene Knockout Studies using CRISPR-Cas9

  • Guide RNA Design: Single guide RNAs (sgRNAs) are designed to target specific genes of interest for knockout.

  • CRISPR-Cas9 Delivery: The Cas9 nuclease and the sgRNAs are delivered into the bacterial cells, often via a plasmid vector.

  • Gene Disruption: The Cas9 nuclease creates a double-strand break at the target gene locus, leading to its disruption.

  • Selection of Mutants: Cells with successful gene knockouts are selected for further analysis.

  • Phenotypic Analysis: The sensitivity of the knockout strains to Biphenicillin is assessed. Increased resistance in a particular knockout strain suggests that the disrupted gene may be the target of the drug.

The logical relationship for interpreting gene knockout results is as follows:

GeneKnockoutLogic cluster_logic Gene Knockout Interpretation Start Gene of Interest Knocked Out Treatment Treat with Biphenicillin Start->Treatment Observe Observe Phenotype Treatment->Observe Resistant Increased Resistance Observe->Resistant Sensitive No Change in Sensitivity Observe->Sensitive Target Gene is a likely target Resistant->Target NotTarget Gene is not the primary target Sensitive->NotTarget

Gene Knockout Interpretation

Target Validation

Once a putative target has been identified, it must be validated to confirm its role in the mechanism of action of Biphenicillin.

Enzymatic Assays

If the identified target is an enzyme, its activity can be measured in the presence and absence of Biphenicillin to determine if the drug has an inhibitory effect.[12][13]

Experimental Protocol: Enzyme Inhibition Assay

  • Enzyme Purification: The target enzyme is purified to homogeneity.

  • Assay Development: A suitable assay is developed to measure the activity of the enzyme, often by monitoring the conversion of a substrate to a product.

  • Inhibition Studies: The enzymatic reaction is carried out in the presence of varying concentrations of Biphenicillin.

  • Data Analysis: The data is analyzed to determine the half-maximal inhibitory concentration (IC50) of Biphenicillin, which is the concentration of the drug required to inhibit the enzyme's activity by 50%.

Biphenicillin Concentration (µM) Enzyme Activity (% of control)
0.0198.2
0.185.1
152.3
1015.7
1002.1
Table 1: Hypothetical data from an enzyme inhibition assay for Biphenicillin.
Biophysical Methods

Biophysical techniques, such as Surface Plasmon Resonance (SPR), can be used to directly measure the binding affinity between Biphenicillin and its target protein.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization of Target: The purified target protein is immobilized on the surface of an SPR sensor chip.

  • Binding Analysis: A solution containing Biphenicillin is flowed over the sensor surface, and the binding interaction is monitored in real-time.

  • Kinetic Analysis: The association and dissociation rates of the binding interaction are measured to determine the binding affinity (KD).

Analyte Association Rate (ka) (1/Ms) Dissociation Rate (kd) (1/s) Affinity (KD) (M)
Biphenicillin1.2 x 10^53.4 x 10^-42.8 x 10^-9
Table 2: Hypothetical SPR data for the interaction between Biphenicillin and its target.
Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm target engagement in a cellular context. This assay is based on the principle that a protein becomes more thermally stable upon ligand binding.

Signaling Pathway Analysis

Understanding the broader cellular consequences of Biphenicillin treatment can provide further validation of its target and mechanism of action.[14][15]

Experimental Protocol: RNA-Sequencing (RNA-Seq)

  • Cell Treatment: Bacterial cells are treated with Biphenicillin at a sub-lethal concentration.

  • RNA Extraction: RNA is extracted from both treated and untreated cells.

  • Sequencing: The RNA is converted to cDNA and sequenced using next-generation sequencing.

  • Data Analysis: The sequencing data is analyzed to identify genes that are differentially expressed in response to Biphenicillin treatment. Pathway analysis tools are then used to identify the signaling pathways that are most significantly affected.

The following diagram illustrates a hypothetical signaling pathway affected by Biphenicillin, leading to the inhibition of cell wall synthesis.

SignalingPathway cluster_pathway Biphenicillin-Induced Signaling Cascade Biphenicillin Biphenicillin Target Target Protein (e.g., Penicillin-Binding Protein) Biphenicillin->Target Binding Pathway Peptidoglycan Synthesis Pathway Target->Pathway Inhibition Inhibition Inhibition of Cell Wall Synthesis Pathway->Inhibition Lysis Cell Lysis Inhibition->Lysis

Hypothetical Signaling Pathway

Conclusion

The identification and validation of the molecular target of a novel antibiotic like Biphenicillin is a critical and multi-step process. By employing a combination of affinity-based, genetic, biochemical, and biophysical methods, it is possible to build a comprehensive understanding of its mechanism of action. The detailed experimental protocols and data interpretation frameworks presented in this guide provide a robust roadmap for researchers in the field of antibiotic drug discovery. A thorough target validation process is essential for the successful clinical development of Biphenicillin and for overcoming the challenge of antibiotic resistance.[3][4]

References

Biphenicillin pharmacokinetics and pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the pharmacokinetics and pharmacodynamics of a compound named "biphenicillin" has yielded no results. This suggests that "biphenicillin" may be a novel or experimental drug with limited to no publicly available data, a potential misspelling of another compound, or a hypothetical substance.

Extensive searches were conducted to locate any scientific literature, clinical trial data, or drug development information pertaining to "biphenicillin." These searches, however, did not return any relevant information on its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) or its pharmacodynamic effects (mechanism of action, dose-response relationship).

As a result, the core requirements of the request—to provide a detailed technical guide with quantitative data, experimental protocols, and visualizations for "biphenicillin"—cannot be fulfilled at this time.

Alternative Proposal:

Given the lack of information on "biphenicillin," we propose to create a detailed technical guide on a well-established and related antibiotic, Benzylpenicillin (Penicillin G) . This compound is a cornerstone of the penicillin family and has a wealth of available data that would allow for the creation of a comprehensive whitepaper meeting all the specified requirements, including:

  • In-depth Pharmacokinetic and Pharmacodynamic Profiles: Detailed analysis of its absorption, distribution, metabolism, excretion, and mechanism of action.[1][2][3]

  • Quantitative Data Summaries: Clearly structured tables for pharmacokinetic parameters and pharmacodynamic measures.[4][5]

  • Detailed Experimental Protocols: Methodologies for key experiments cited in the literature.

  • Mandatory Visualizations: Graphviz diagrams for signaling pathways and experimental workflows, adhering to all specified formatting rules.

Benzylpenicillin is a narrow-spectrum, beta-lactam antibiotic primarily effective against Gram-positive bacteria.[2][4] It functions by inhibiting the synthesis of the bacterial cell wall.[1][2] Due to its poor oral absorption, it is typically administered intravenously or intramuscularly.[2]

Should you be interested in proceeding with a report on Benzylpenicillin or another specific, publicly documented compound, please provide confirmation.

References

Methodological & Application

Application Note & Protocol: Solid-Phase Synthesis of a Biphenicillin Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of a biphenicillin analog, focusing on the construction of the core β-lactam structure. Biphenicillin represents a class of synthetic penicillin derivatives. The solid-phase approach offers significant advantages for the rapid synthesis of compound libraries for screening and lead optimization in drug discovery.[1]

Introduction

The β-lactam ring is the central structural component of penicillin and related antibiotics.[2] Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the efficient preparation of diverse molecular libraries, including novel β-lactam analogs.[1][3] This methodology involves the attachment of a starting material to a solid support (resin), followed by sequential chemical transformations. The use of a solid support simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing.

This protocol details the synthesis of a biphenicillin analog on a solid support, culminating in the characteristic 2-azetidinone ring of the penicillin family. The key transformation is a [2+2] cycloaddition, specifically the Staudinger reaction, between an imine and a ketene (B1206846).[3][4]

Principle of the Method

The solid-phase synthesis of the biphenicillin analog follows a multi-step sequence:

  • Resin Loading: The first amino acid is anchored to a suitable solid support, such as Wang resin.

  • Amine Deprotection: The protecting group on the amine of the resin-bound amino acid is removed to allow for subsequent reaction.

  • Imine Formation: The deprotected amine is reacted with an aldehyde to form a resin-bound imine.

  • [2+2] Cycloaddition (Staudinger Reaction): The imine undergoes a cycloaddition reaction with a ketene (generated in situ from an acyl chloride) to form the β-lactam ring.[4]

  • Cleavage from Resin: The final compound is cleaved from the solid support.

Experimental Workflow

The following diagram illustrates the overall workflow for the solid-phase synthesis of the biphenicillin analog.

G cluster_prep Resin Preparation cluster_synthesis Synthesis Steps cluster_final Final Steps Resin Wang Resin Swelling Swell Resin in DMF Resin->Swelling Loading Load Fmoc-protected Amino Acid Swelling->Loading Deprotection Fmoc Deprotection (Piperidine/DMF) Loading->Deprotection Imine_Formation Imine Formation (Aldehyde, TMOF) Deprotection->Imine_Formation Cycloaddition [2+2] Cycloaddition (Acyl Chloride, Et3N) Imine_Formation->Cycloaddition Cleavage Cleavage from Resin (TFA/DCM) Cycloaddition->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for the solid-phase synthesis of a biphenicillin analog.

Materials and Reagents

Reagent/MaterialSupplierGrade
Wang ResinSigma-Aldrich100-200 mesh, 1.0 mmol/g
Fmoc-Gly-OHSigma-Aldrich≥99%
N,N'-Diisopropylcarbodiimide (DIC)Sigma-Aldrich≥99%
4-(Dimethylamino)pyridine (DMAP)Sigma-Aldrich≥99%
Piperidine (B6355638)Sigma-Aldrich99.5%
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, 99.8%
Dichloromethane (DCM)Sigma-AldrichAnhydrous, ≥99.8%
p-AnisaldehydeSigma-Aldrich98%
Trimethyl orthoformate (TMOF)Sigma-Aldrich98%
Phenylacetyl chlorideSigma-Aldrich98%
Triethylamine (B128534) (TEA)Sigma-Aldrich≥99.5%
Trifluoroacetic acid (TFA)Sigma-Aldrich99%

Detailed Experimental Protocol

Resin Swelling and Amino Acid Loading
  • Place Wang resin (1.0 g, 1.0 mmol) in a solid-phase synthesis vessel.

  • Add DMF (10 mL) and allow the resin to swell for 1 hour at room temperature with gentle agitation.

  • Drain the DMF.

  • In a separate flask, dissolve Fmoc-Gly-OH (297 mg, 1.0 mmol), DIC (155 µL, 1.0 mmol), and DMAP (12 mg, 0.1 mmol) in DMF (5 mL).

  • Add the solution to the swollen resin and agitate the mixture for 4 hours at room temperature.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (B129727) (3 x 10 mL).

  • Dry the resin under vacuum.

Fmoc Deprotection
  • Swell the Fmoc-glycine-loaded resin in DMF (10 mL) for 30 minutes.

  • Drain the DMF.

  • Add a 20% (v/v) solution of piperidine in DMF (10 mL) to the resin.

  • Agitate the mixture for 20 minutes at room temperature.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of piperidine.

Imine Formation
  • To the deprotected resin, add a solution of p-anisaldehyde (272 mg, 2.0 mmol) in a mixture of DMF (8 mL) and trimethyl orthoformate (TMOF, 2 mL).

  • Agitate the mixture for 6 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

[2+2] Cycloaddition: β-Lactam Ring Formation
  • Swell the imine-functionalized resin in anhydrous DCM (10 mL).

  • In a separate flask, prepare a solution of phenylacetyl chloride (263 µL, 2.0 mmol) in anhydrous DCM (5 mL).

  • Cool the resin suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (TEA) (418 µL, 3.0 mmol) to the resin suspension, followed by the dropwise addition of the phenylacetyl chloride solution over 30 minutes.

  • Allow the reaction to warm to room temperature and agitate for 12 hours.

  • Drain the reaction mixture and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Cleavage of the Biphenicillin Analog from the Resin
  • Add a cleavage cocktail of 95% TFA and 5% water (v/v) (10 mL) to the dried resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage cocktail (2 x 2 mL).

  • Concentrate the combined filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to collect the precipitate and dry under vacuum.

  • Purify the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC).

Summary of Reaction Conditions

StepReagentsSolventTimeTemperature
Resin Loading Fmoc-Gly-OH, DIC, DMAPDMF4 hRoom Temp.
Fmoc Deprotection 20% PiperidineDMF20 minRoom Temp.
Imine Formation p-Anisaldehyde, TMOFDMF/TMOF6 hRoom Temp.
Cycloaddition Phenylacetyl chloride, TEADCM12 h0 °C to RT
Cleavage 95% TFA / 5% H₂O-2 hRoom Temp.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and dependencies of the key synthesis stages.

G Start Start with Wang Resin Resin_Prep Resin Swelling & Loading Start->Resin_Prep Deprotection Fmoc Deprotection Resin_Prep->Deprotection Imine_Formation Imine Formation Deprotection->Imine_Formation Cycloaddition β-Lactam Ring Formation Imine_Formation->Cycloaddition Cleavage Cleavage & Purification Cycloaddition->Cleavage End Final Product Cleavage->End

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Biphenicillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Biphenicillin using reversed-phase high-performance liquid chromatography (RP-HPLC). Biphenicillin is a novel penicillin derivative with potential therapeutic applications. Achieving high purity of this active pharmaceutical ingredient (API) is critical for subsequent in-vitro and in-vivo studies, as well as for formulation development. The described method is designed to be a robust starting point for researchers, offering guidance on method development and optimization for Biphenicillin and structurally similar compounds. This document includes a comprehensive experimental protocol, illustrative data, and diagrams to facilitate understanding and implementation.

Introduction

Biphenicillin is a synthetic penicillin antibiotic characterized by a unique biphenyl (B1667301) moiety. This structural feature is anticipated to confer distinct pharmacological properties, including potentially enhanced stability and a broader spectrum of activity. As with all pharmaceutical compounds, the purity of Biphenicillin is of paramount importance, as impurities can affect efficacy, safety, and stability.[1][2] High-performance liquid chromatography (HPLC) is a powerful technique for the analysis and purification of small molecules, offering high resolution and reproducibility.[3][4] Reversed-phase HPLC, in particular, is widely used for the separation of non-polar to moderately polar compounds and is well-suited for the purification of penicillin-class antibiotics.[3] This application note outlines a generalized RP-HPLC method for the purification of Biphenicillin, which can be adapted and optimized for specific laboratory requirements.

Experimental Protocols

This section details the methodology for the purification of Biphenicillin using RP-HPLC.

Materials and Reagents
  • Biphenicillin, crude synthetic mixture

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Formic acid (FA), 0.1% solution in water

  • Trifluoroacetic acid (TFA), 0.1% solution in water

  • Phosphate buffer, pH 3.1

  • Syringe filters, 0.22 µm or 0.45 µm

Instrumentation
  • A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • A fraction collector.

Sample Preparation
  • Accurately weigh the crude Biphenicillin sample.

  • Dissolve the sample in a minimal amount of a suitable solvent. A mixture of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) is a good starting point.

  • Ensure complete dissolution; sonication may be used if necessary.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[5][6]

HPLC Method Parameters

The following table summarizes a typical starting point for the HPLC purification of Biphenicillin. These parameters may require optimization for the best resolution and purity.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 5% to 95% B over 30 minutes
Flow Rate 4.0 mL/min
Column Temperature 40°C[7]
Detection Wavelength 220 nm[7]
Injection Volume 500 µL (can be adjusted based on concentration and column capacity)
Purification and Fraction Collection Protocol
  • Equilibrate the HPLC column with the initial mobile phase conditions (95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Inject the filtered crude Biphenicillin sample.

  • Run the gradient elution method as described in the table above.

  • Monitor the chromatogram in real-time. The peak corresponding to Biphenicillin should be identified based on preliminary analytical runs or mass spectrometry data.

  • Collect the fractions corresponding to the main peak of interest using the fraction collector.

  • After the elution of the target peak, a high concentration of mobile phase B (e.g., 95%) should be run to wash the column of any strongly retained impurities.

  • Re-equilibrate the column to the initial conditions before the next injection.

Post-Purification Processing
  • Analyze the collected fractions for purity using an analytical HPLC method.

  • Pool the fractions that meet the desired purity level.

  • Remove the HPLC solvents, typically by lyophilization or rotary evaporation, to obtain the purified Biphenicillin powder.

Data Presentation

The following tables present illustrative data for a typical Biphenicillin purification run.

Table 1: HPLC Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.095.05.0
25.05.095.0
30.05.095.0
30.195.05.0
35.095.05.0

Table 2: Illustrative Purification Results

SampleRetention Time (min)Peak Area (%)Purity (%)
Crude Biphenicillin15.285.3~85%
Impurity 112.85.1-
Impurity 218.59.6-
Purified Biphenicillin15.2>99.0>99%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude Crude Biphenicillin Dissolve Dissolution in Solvent Crude->Dissolve Filter Filtration (0.22 µm) Dissolve->Filter Inject Injection onto HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis Collect->Analyze Pool Pooling of Pure Fractions Analyze->Pool Evaporate Solvent Evaporation Pool->Evaporate Pure Purified Biphenicillin Evaporate->Pure

Caption: Experimental Workflow for HPLC Purification of Biphenicillin.

HPLC_Factors cluster_mobile Mobile Phase cluster_stationary Stationary Phase cluster_conditions Operating Conditions center HPLC Separation (Resolution & Purity) Composition Composition (A/B ratio) center->Composition pH pH center->pH Additives Additives (e.g., TFA, FA) center->Additives ColumnChem Column Chemistry (e.g., C18, C8) center->ColumnChem ParticleSize Particle Size center->ParticleSize Dimensions Column Dimensions center->Dimensions FlowRate Flow Rate center->FlowRate Temperature Temperature center->Temperature Gradient Gradient Shape center->Gradient

Caption: Key Factors Influencing HPLC Separation Efficiency.

Conclusion

The protocol described in this application note provides a solid foundation for the successful purification of Biphenicillin using reversed-phase HPLC. By following the outlined steps for sample preparation, HPLC method execution, and post-purification processing, researchers can obtain high-purity Biphenicillin suitable for further investigation. It is important to note that method optimization, particularly of the gradient elution profile and mobile phase composition, may be necessary to achieve the desired separation from specific process-related impurities. The provided diagrams and illustrative data serve as valuable tools for understanding the purification workflow and the key parameters that influence separation.

References

Application Note: Determination of Biphenicillin Minimum Inhibitory Concentration (MIC) Using Broth Microdilution and Agar Dilution Methods

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biphenicillin is a novel semi-synthetic β-lactam antibiotic belonging to the penicillin class of drugs. Like other penicillins, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2] Specifically, it targets and acylates the active site of penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][2] This inhibition leads to the weakening of the cell wall and subsequent cell lysis. Understanding the in vitro activity of Biphenicillin against a range of bacterial pathogens is a critical step in its preclinical development. The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents the visible growth of a microorganism.[3][4] This application note provides detailed protocols for determining the MIC of Biphenicillin using the standardized broth microdilution and agar (B569324) dilution methods.[5][6][7]

Principle of the Assays

Both broth microdilution and agar dilution methods are based on exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent to determine the lowest concentration that inhibits growth.[5][7]

  • Broth Microdilution: This method involves preparing two-fold serial dilutions of Biphenicillin in a liquid growth medium in a 96-well microtiter plate.[5][8] Each well is then inoculated with a standardized bacterial suspension. Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of Biphenicillin at which no visible growth is observed.[5][9]

  • Agar Dilution: In this method, varying concentrations of Biphenicillin are incorporated into molten agar, which is then poured into petri dishes.[6][10] The surface of the agar is then inoculated with a standardized bacterial suspension. After incubation, the plates are examined for bacterial colonies, and the MIC is the lowest concentration of Biphenicillin that prevents colony formation.[6]

Data Presentation: Hypothetical MIC of Biphenicillin Against Common Bacterial Strains

The following table summarizes hypothetical MIC data for Biphenicillin against a panel of common Gram-positive and Gram-negative bacteria. This data is for illustrative purposes and would need to be generated experimentally.

Bacterial StrainATCC NumberMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus292130.520.125 - 8
Streptococcus pneumoniae496190.060.250.015 - 1
Enterococcus faecalis292122160.5 - 32
Escherichia coli259228642 - >128
Pseudomonas aeruginosa2785332>1288 - >128
Haemophilus influenzae49247140.25 - 16

MIC50: The MIC value at which ≥50% of the isolates are inhibited. MIC90: The MIC value at which ≥90% of the isolates are inhibited.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

Materials:

  • Biphenicillin powder

  • Appropriate solvent for Biphenicillin (e.g., sterile deionized water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • Tryptic Soy Agar (TSA) or other suitable agar plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Biphenicillin Stock Solution:

    • Accurately weigh the Biphenicillin powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).[11] Ensure complete dissolution.

    • The stock solution should be prepared fresh on the day of the experiment.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an agar plate, select 3-5 morphologically similar colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[5] This can be done visually or using a spectrophotometer at 600 nm.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[3]

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the Biphenicillin stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. A button of growth at the bottom of the well indicates bacterial growth.

    • The MIC is the lowest concentration of Biphenicillin that shows no visible growth.[3][5]

    • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Protocol 2: Agar Dilution MIC Assay

Materials:

  • Biphenicillin powder

  • Appropriate solvent for Biphenicillin

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (100 mm)

  • Bacterial strains for testing

  • Tryptic Soy Broth (TSB) or other suitable broth

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Incubator (35°C ± 2°C)

  • Inoculum replicating apparatus (optional)

Procedure:

  • Preparation of Biphenicillin-Containing Agar Plates:

    • Prepare a series of Biphenicillin stock solutions at 10 times the final desired concentrations.

    • Melt MHA and cool it to 45-50°C in a water bath.

    • For each desired concentration, add 1 part of the Biphenicillin stock solution to 9 parts of molten MHA (e.g., 2 mL of stock to 18 mL of agar). Mix thoroughly but gently to avoid bubbles.

    • Pour the agar mixture into sterile petri dishes to a depth of 3-4 mm.

    • Allow the plates to solidify at room temperature.

    • Prepare a drug-free control plate.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dilute this suspension 1:10 in sterile broth or saline to achieve a final concentration of approximately 1-2 x 10^7 CFU/mL.

  • Inoculation:

    • Spot-inoculate the surface of each agar plate with 1-2 µL of the diluted bacterial suspension.[6] Up to 36 different strains can be tested on a single plate.

    • Allow the inocula to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.[12]

  • Reading and Interpretation:

    • The MIC is the lowest concentration of Biphenicillin that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.[3]

Quality Control

For each batch of MIC tests, it is essential to include reference bacterial strains with known MIC values for the antibiotic being tested (or a similar class of antibiotic). The results for these quality control strains should fall within the established acceptable ranges.

Recommended Quality Control Strains:

  • Staphylococcus aureus ATCC® 29213™

  • Enterococcus faecalis ATCC® 29212™

  • Escherichia coli ATCC® 25922™

  • Pseudomonas aeruginosa ATCC® 27853™

Visualizations

Biphenicillin_Mechanism_of_Action cluster_bacteria Bacterial Cell Biphenicillin Biphenicillin PBP Penicillin-Binding Protein (PBP) Biphenicillin->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Inhibition leads to

Caption: Biphenicillin's mechanism of action.

Broth_Microdilution_Workflow Start Start Prepare_Biphenicillin Prepare Biphenicillin Stock Solution Start->Prepare_Biphenicillin Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Biphenicillin->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (35°C, 16-20h) Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity (Growth) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Broth microdilution workflow.

Agar_Dilution_Workflow Start Start Prepare_Biphenicillin_Agar Prepare Agar Plates with Serial Dilutions of Biphenicillin Start->Prepare_Biphenicillin_Agar Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plates Spot-Inoculate Plates with Bacterial Suspension Prepare_Biphenicillin_Agar->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate Plates (35°C, 16-20h) Inoculate_Plates->Incubate Read_Results Inspect for Colony Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no colonies) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Agar dilution workflow.

References

Application Notes and Protocols: Biphenicillin Time-Kill Curve Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Time-kill curve analysis is a critical in vitro pharmacodynamic method used to assess the antimicrobial activity of a compound over time. This technique provides valuable insights into the rate and extent of bacterial killing, helping to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[1][2][3] For novel antibiotic candidates like biphenicillin, a synthetic penicillin derivative, time-kill assays are essential for characterizing its potency and spectrum of activity against target pathogens.

Biphenicillin, like other β-lactam antibiotics, is presumed to exert its effect by inhibiting bacterial cell wall synthesis.[4][5][6] This is achieved by acylating penicillin-binding proteins (PBPs), which are enzymes crucial for the cross-linking of peptidoglycan, an essential component of the bacterial cell wall.[7][8][9][10] Inhibition of PBPs leads to a weakened cell wall and, ultimately, cell lysis.[8] Time-kill analysis can visually and quantitatively demonstrate this bactericidal activity.

These application notes provide a detailed protocol for performing a time-kill curve analysis for biphenicillin against a target bacterial strain. It includes methodologies for determining the minimum inhibitory concentration (MIC), conducting the time-kill assay, and presenting the data in a clear and informative manner.

Key Signaling Pathway: Biphenicillin's Mechanism of Action

Biphenicillin targets the final stages of peptidoglycan synthesis, a pathway essential for bacterial survival. The diagram below illustrates the key steps involved and the point of inhibition by biphenicillin.

Caption: Mechanism of action of Biphenicillin targeting Penicillin-Binding Proteins (PBPs).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Prior to performing the time-kill analysis, the MIC of biphenicillin against the test organism must be determined. The broth microdilution method is a standard and reliable technique.

Materials:

  • Biphenicillin stock solution of known concentration

  • Test bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a bacterial inoculum by suspending several colonies from an overnight culture plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare serial twofold dilutions of biphenicillin in CAMHB in the 96-well plate. The concentration range should bracket the expected MIC.

  • Add the diluted bacterial suspension to each well containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of biphenicillin that completely inhibits visible growth of the organism.[1]

Time-Kill Curve Assay

Workflow Diagram:

Time_Kill_Workflow Start Start Inoculum Prepare Bacterial Inoculum (~1.5 x 10^8 CFU/mL) Start->Inoculum Dilution Dilute Inoculum in Broth (~5 x 10^5 - 1 x 10^6 CFU/mL) Inoculum->Dilution Incubation Incubate Cultures at 37°C with Shaking Dilution->Incubation Antibiotic_Prep Prepare Biphenicillin Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) Antibiotic_Prep->Incubation Sampling Sample at Time Points (0, 2, 4, 6, 8, 24 hours) Incubation->Sampling Serial_Dilution Perform Serial Dilutions of Samples Sampling->Serial_Dilution Plating Plate Dilutions onto Agar Serial_Dilution->Plating Incubate_Plates Incubate Plates (18-24 hours) Plating->Incubate_Plates Counting Count Colonies (CFU) Incubate_Plates->Counting Analysis Calculate CFU/mL and Plot Time-Kill Curve Counting->Analysis End End Analysis->End

Caption: Experimental workflow for a time-kill curve analysis.

Materials:

  • Biphenicillin stock solution

  • Test bacterial strain

  • CAMHB

  • Sterile culture tubes or flasks

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Tryptic Soy Agar (TSA) plates

  • Incubator with shaking capabilities

Protocol:

  • Prepare a standardized bacterial inoculum as described in the MIC protocol.

  • Dilute the inoculum in pre-warmed CAMHB to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Prepare culture tubes or flasks containing CAMHB with biphenicillin at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Also, prepare a growth control tube with no antibiotic.

  • Inoculate each tube (including the growth control) with the diluted bacterial suspension.

  • Immediately after inoculation (T=0), remove an aliquot from each tube for bacterial enumeration.

  • Incubate all tubes at 37°C with constant agitation (e.g., 150 rpm).

  • At subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.[3][11]

  • For each aliquot, perform serial tenfold dilutions in sterile saline or PBS.

  • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, count the number of colony-forming units (CFUs) on plates that have between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point and concentration.

Data Presentation and Analysis

The results of the time-kill assay are typically presented as a semi-logarithmic plot of the log₁₀ CFU/mL versus time (in hours).[12] Bactericidal activity is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[1][3][13] A bacteriostatic effect is characterized by a <3-log₁₀ reduction in the bacterial count.[1][12]

Hypothetical Time-Kill Data for Biphenicillin against S. aureus (MIC = 1 µg/mL)
Time (hours)Growth Control (log₁₀ CFU/mL)0.5x MIC (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
0 5.705.715.705.695.70
2 6.556.205.154.303.85
4 7.606.854.303.102.40
6 8.507.503.502.50<2.00
8 9.108.203.10<2.00<2.00
24 9.508.903.30 (regrowth)<2.00<2.00

Data Interpretation:

  • Growth Control: Shows normal bacterial growth, validating the experimental conditions.

  • 0.5x MIC: Minimal inhibition of growth compared to the control.

  • 1x MIC: A bacteriostatic effect is observed initially, with a slight regrowth after 24 hours.

  • 2x and 4x MIC: A rapid reduction in bacterial count is observed, achieving a >3-log₁₀ kill, which is indicative of bactericidal activity. At 4x MIC, the rate of killing is faster than at 2x MIC.

Conclusion

Time-kill curve analysis is an indispensable tool in the preclinical evaluation of new antibiotics like biphenicillin. The detailed protocol and data presentation guidelines provided in these application notes offer a standardized approach for researchers to characterize the pharmacodynamic properties of antimicrobial agents. The hypothetical data for biphenicillin demonstrates its potential as a bactericidal agent at concentrations above the MIC, consistent with the mechanism of action of β-lactam antibiotics. This type of analysis provides a strong foundation for further in vivo studies and clinical development.

References

Application Notes and Protocols: Biphenicillin Anti-biofilm Activity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The formation of these complex, surface-associated communities of bacteria, encased in a self-produced extracellular matrix, can lead to persistent infections and biofouling. Biphenicillin is a novel synthetic penicillin derivative with potential anti-biofilm properties. These application notes provide a comprehensive overview and detailed protocols for assessing the anti-biofilm activity of Biphenicillin against two clinically relevant pathogens: Pseudomonas aeruginosa and Staphylococcus aureus.

The protocols outlined below describe established in vitro methods for quantifying the inhibitory and eradication effects of Biphenicillin on bacterial biofilms. These include the determination of Minimum Inhibitory Concentration (MIC), Minimum Biofilm Inhibitory Concentration (MBIC), and Minimum Biofilm Eradication Concentration (MBEC). Furthermore, a protocol for the visualization of biofilm architecture and viability using Confocal Laser Scanning Microscopy (CLSM) is provided.

Data Presentation

The following tables summarize the quantitative data obtained from the assessment of Biphenicillin's anti-biofilm activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Biphenicillin against Planktonic Bacteria

Bacterial StrainBiphenicillin MIC (µg/mL)
Pseudomonas aeruginosa PAO164
Staphylococcus aureus ATCC 2921332

Table 2: Minimum Biofilm Inhibitory and Eradication Concentrations (MBIC & MBEC) of Biphenicillin

Bacterial StrainBiphenicillin MBIC₅₀ (µg/mL)Biphenicillin MBEC₅₀ (µg/mL)
Pseudomonas aeruginosa PAO1128512
Staphylococcus aureus ATCC 2921364256

MBIC₅₀: Minimum concentration required to inhibit 50% of biofilm formation. MBEC₅₀: Minimum concentration required to eradicate 50% of pre-formed biofilm.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of Biphenicillin that inhibits the visible growth of planktonic bacteria.[1][2][3][4][5]

Materials:

  • Biphenicillin stock solution

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial suspension (adjusted to 0.5 McFarland standard)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial two-fold dilutions of Biphenicillin in MHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate each well with 5 µL of the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria in MHB without Biphenicillin) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration with no visible turbidity or by measuring the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration that inhibits bacterial growth.

Protocol 2: Assessment of Biofilm Inhibition (MBIC)

This protocol quantifies the ability of Biphenicillin to prevent biofilm formation using the crystal violet staining method.[6][7][8]

Materials:

  • Biphenicillin stock solution

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • 96-well flat-bottom microtiter plates

  • Bacterial suspension (adjusted to 1 x 10⁶ CFU/mL)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare serial two-fold dilutions of Biphenicillin in TSB with 1% glucose in a 96-well plate.

  • Add 100 µL of the bacterial suspension to each well.

  • Include a positive control (bacteria in TSB without Biphenicillin) and a negative control (TSB only).

  • Incubate the plate at 37°C for 24 hours without shaking.

  • Gently wash the wells twice with 200 µL of PBS to remove planktonic cells.

  • Fix the biofilms by air-drying the plate.

  • Stain the biofilms by adding 150 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Wash the wells three times with PBS to remove excess stain.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 570 nm (OD₅₇₀) using a plate reader.

  • The MBIC₅₀ is the concentration of Biphenicillin that causes a 50% reduction in biofilm formation compared to the positive control.

Protocol 3: Assessment of Biofilm Eradication (MBEC)

This protocol evaluates the efficacy of Biphenicillin in eradicating pre-formed biofilms.[9][10][11][12][13]

Materials:

  • Same as Protocol 2

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (0.5% w/v)

Procedure:

  • In a 96-well plate, add 200 µL of bacterial suspension (1 x 10⁶ CFU/mL in TSB with 1% glucose) to each well.

  • Incubate at 37°C for 24 hours to allow biofilm formation.

  • Carefully remove the planktonic cells and wash the wells twice with PBS.

  • Add 200 µL of fresh TSB containing serial dilutions of Biphenicillin to the wells with pre-formed biofilms.

  • Incubate for another 24 hours at 37°C.

  • Wash the wells twice with PBS.

  • To assess cell viability, add 200 µL of TSB containing 0.05% TTC to each well and incubate for 4 hours at 37°C in the dark.

  • Measure the absorbance at 490 nm (OD₄₉₀) to quantify the formation of red formazan.

  • The MBEC₅₀ is the concentration of Biphenicillin that results in a 50% reduction in the metabolic activity of the pre-formed biofilm compared to the untreated control.

Protocol 4: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

This protocol allows for the visualization of biofilm structure and the differentiation of live and dead cells after treatment with Biphenicillin.[14][15][16][17][18]

Materials:

  • Glass-bottom dishes or chamber slides

  • Bacterial suspension

  • TSB with 1% glucose

  • Biphenicillin solution

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium (B1200493) iodide)

  • Confocal microscope

Procedure:

  • Grow biofilms on glass-bottom dishes as described in Protocol 3 (Steps 1-3).

  • Treat the pre-formed biofilms with the desired concentration of Biphenicillin (e.g., MBEC₅₀) for 24 hours. Include an untreated control.

  • Wash the biofilms gently with PBS.

  • Stain the biofilms with the LIVE/DEAD™ BacLight™ kit according to the manufacturer's instructions. Typically, a 1:1 mixture of SYTO 9 and propidium iodide is added and incubated for 15 minutes in the dark.

  • Gently rinse to remove excess stain.

  • Visualize the biofilms using a confocal laser scanning microscope. Live cells will fluoresce green (SYTO 9), and dead cells will fluoresce red (propidium iodide).

  • Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_visualization Visualization cluster_analysis Data Analysis prep_bacteria Bacterial Culture (P. aeruginosa / S. aureus) mic_assay MIC Assay (Planktonic Growth) prep_bacteria->mic_assay mbic_assay MBIC Assay (Biofilm Inhibition) prep_bacteria->mbic_assay mbec_assay MBEC Assay (Biofilm Eradication) prep_bacteria->mbec_assay prep_biphenicillin Biphenicillin Stock Solution prep_biphenicillin->mic_assay prep_biphenicillin->mbic_assay prep_biphenicillin->mbec_assay data_analysis Quantitative Analysis (OD Measurement) mic_assay->data_analysis mbic_assay->data_analysis clsm Confocal Laser Scanning Microscopy (CLSM) mbec_assay->clsm Treat Biofilm mbec_assay->data_analysis image_analysis 3D Reconstruction & Live/Dead Analysis clsm->image_analysis

Experimental workflow for assessing anti-biofilm activity.

p_aeruginosa_qs cluster_las Las System cluster_rhl Rhl System lasI LasI odahl 3-oxo-C12-HSL lasI->odahl Synthesizes lasR LasR lasR_active LasR-HSL Complex odahl->lasR Binds to rhlI RhlI lasR_active->rhlI Activates biofilm Biofilm Formation & Virulence Factor Expression lasR_active->biofilm bhl C4-HSL rhlI->bhl Synthesizes rhlR RhlR rhlR_active RhlR-HSL Complex bhl->rhlR Binds to rhlR_active->biofilm biphenicillin Biphenicillin biphenicillin->lasR Inhibits Binding? biphenicillin->rhlR Inhibits Binding?

Hypothesized Biphenicillin action on P. aeruginosa quorum sensing.

s_aureus_agr cluster_agr Agr Quorum Sensing System agrD AgrD agrB AgrB agrD->agrB Processed by aip AIP agrB->aip Exports agrC AgrC (Sensor Kinase) aip->agrC Activates agrA AgrA (Response Regulator) agrC->agrA Phosphorylates rnaIII RNAIII agrA->rnaIII Induces adhesion Surface Adhesin Expression rnaIII->adhesion Represses toxin Toxin Production & Biofilm Dispersal rnaIII->toxin Activates biphenicillin Biphenicillin biphenicillin->agrC Blocks Activation?

Hypothesized Biphenicillin interference with S. aureus Agr signaling.

References

Application Notes and Protocols for Preclinical Studies of Biphenicillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenicillin is a novel semi-synthetic beta-lactam antibiotic belonging to the penicillin class. Its unique biphenyl (B1667301) side chain confers enhanced stability and potent activity against a broad spectrum of Gram-positive and select Gram-negative bacteria. These application notes provide a comprehensive overview of the formulation and preclinical evaluation of Biphenicillin, offering detailed protocols for key in vitro and in vivo assays. The information presented herein is intended to guide researchers in the early-stage development and characterization of this promising antibiotic candidate.

Mechanism of Action

Biphenicillin, like other penicillin-class antibiotics, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[1][2][3] The structural integrity of the bacterial cell wall is crucial for survival, protecting the cell from osmotic lysis.[3][4] Biphenicillin specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan strands.[5][6] By inactivating these enzymes, Biphenicillin disrupts cell wall synthesis, leading to a weakened cell wall and subsequent cell death.[2][3][4]

Bacterial Cell Wall Synthesis Inhibition by Biphenicillin Mechanism of Action of Biphenicillin cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP-NAG UDP-N-acetylglucosamine UDP-NAM UDP-N-acetylmuramic acid -pentapeptide UDP-NAG->UDP-NAM Enzymatic Synthesis Lipid_II Lipid II Carrier UDP-NAM->Lipid_II Translocation Glycan_Chain Growing Peptidoglycan Chain Lipid_II->Glycan_Chain Transglycosylation PBP Penicillin-Binding Protein (PBP) Glycan_Chain->PBP Binds to Cross-linked_PG Cross-linked Peptidoglycan PBP->Cross-linked_PG Catalyzes Cross-linking Cell_Lysis Cell Lysis and Death Cross-linked_PG->Cell_Lysis Leads to Weakened Cell Wall Biphenicillin Biphenicillin Biphenicillin->PBP Inhibits

Figure 1. Inhibition of bacterial cell wall synthesis by Biphenicillin.

Data Presentation

The following tables summarize representative preclinical data for Biphenicillin.

Table 1: In Vitro Activity of Biphenicillin against Key Bacterial Pathogens

Bacterial StrainMIC50 (µg/mL)MIC90 (µg/mL)MBC (µg/mL)
Staphylococcus aureus (MSSA)0.1250.250.5
Staphylococcus aureus (MRSA)2816
Streptococcus pneumoniae0.060.1250.25
Enterococcus faecalis148
Escherichia coli16>64>64
Pseudomonas aeruginosa>64>64>64

MIC50/MIC90: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively. MBC: Minimum bactericidal concentration.

Table 2: Time-Kill Kinetics of Biphenicillin against Staphylococcus aureus

Time (hours)Growth Control (log10 CFU/mL)Biphenicillin at 2x MIC (log10 CFU/mL)Biphenicillin at 4x MIC (log10 CFU/mL)
05.55.55.5
26.84.23.8
48.23.1<2 (LLOQ)
89.1<2 (LLOQ)<2 (LLOQ)
249.5<2 (LLOQ)<2 (LLOQ)

LLOQ: Lower Limit of Quantification.

Table 3: In Vivo Efficacy of Biphenicillin in a Murine Thigh Infection Model with Staphylococcus aureus

Treatment GroupDosing Regimen (mg/kg, q8h)Initial Bacterial Load (log10 CFU/thigh)Bacterial Load at 24h (log10 CFU/thigh)Change in Bacterial Load (log10 CFU/thigh)
Vehicle Control-7.2 ± 0.39.5 ± 0.4+2.3
Biphenicillin107.1 ± 0.25.8 ± 0.5-1.3
Biphenicillin307.3 ± 0.34.1 ± 0.6-3.2
Vancomycin507.2 ± 0.24.5 ± 0.4-2.7

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination - Broth Microdilution Method

Objective: To determine the lowest concentration of Biphenicillin that inhibits the visible growth of a microorganism.

Materials:

  • Biphenicillin stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)

  • Positive control antibiotic (e.g., vancomycin)

  • Sterile saline or PBS

  • Incubator (35 ± 2°C)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial two-fold dilutions of Biphenicillin in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match a 0.5 McFarland standard.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of ~2.5 x 105 CFU/mL.

  • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of Biphenicillin that shows no visible turbidity. The MIC can also be determined by measuring the optical density at 600 nm.

Protocol 2: Time-Kill Kinetic Assay

Objective: To assess the rate of bactericidal activity of Biphenicillin over time.

Materials:

  • Biphenicillin stock solution

  • CAMHB

  • Bacterial inoculum standardized to ~5 x 105 CFU/mL in CAMHB

  • Sterile culture tubes

  • Incubator with shaking capabilities (35 ± 2°C)

  • Sterile saline for dilutions

  • Agar (B569324) plates for colony forming unit (CFU) counting

Procedure:

  • Prepare culture tubes with CAMHB containing Biphenicillin at desired concentrations (e.g., 1x, 2x, 4x MIC) and a growth control tube without the antibiotic.

  • Inoculate each tube with the prepared bacterial suspension to a final concentration of ~5 x 105 CFU/mL.

  • Incubate the tubes at 35 ± 2°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial ten-fold dilutions of the aliquots in sterile saline.

  • Plate 100 µL of appropriate dilutions onto agar plates.

  • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time to generate the time-kill curves.

Protocol 3: Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of Biphenicillin in a localized infection model.

Materials:

  • Specific-pathogen-free mice (e.g., ICR or BALB/c)

  • Bacterial strain of interest (e.g., S. aureus)

  • Biphenicillin formulation for injection (e.g., in saline or a suitable vehicle)

  • Positive control antibiotic (e.g., vancomycin)

  • Anesthetic agent

  • Sterile saline

  • Tissue homogenizer

  • Agar plates for CFU counting

Procedure:

  • Prepare a bacterial inoculum of the desired strain in the mid-logarithmic growth phase, washed and resuspended in sterile saline to a concentration of ~107 CFU/mL.

  • Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the thigh muscle of one hind limb.

  • At a predetermined time post-infection (e.g., 2 hours), initiate treatment with Biphenicillin, vehicle control, or a positive control antibiotic via a specified route (e.g., subcutaneous or intravenous).

  • Administer treatments at specified intervals (e.g., every 8 hours) for a defined duration (e.g., 24 hours).

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the infected thigh muscle and homogenize it in a known volume of sterile saline.

  • Perform serial dilutions of the tissue homogenate and plate onto agar for CFU determination.

  • Calculate the bacterial load per gram of tissue and compare the results between treatment groups.

Experimental Workflow

The following diagram illustrates a typical preclinical workflow for the evaluation of a new antibiotic like Biphenicillin.

Preclinical Antibiotic Evaluation Workflow Preclinical Evaluation Workflow for Biphenicillin Start New Antibiotic Candidate (Biphenicillin) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening MIC_Determination MIC Determination (Broad Panel of Pathogens) In_Vitro_Screening->MIC_Determination Time_Kill_Assay Time-Kill Kinetics MIC_Determination->Time_Kill_Assay In_Vivo_Models In Vivo Efficacy Models Time_Kill_Assay->In_Vivo_Models Thigh_Infection_Model Murine Thigh Infection In_Vivo_Models->Thigh_Infection_Model Systemic_Infection_Model Murine Systemic Infection (Sepsis) In_Vivo_Models->Systemic_Infection_Model Pharmacokinetics Pharmacokinetics (PK) & Pharmacodynamics (PD) Thigh_Infection_Model->Pharmacokinetics Systemic_Infection_Model->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology Lead_Optimization Lead Optimization / Candidate Selection Toxicology->Lead_Optimization IND_Enabling_Studies IND-Enabling Studies Lead_Optimization->IND_Enabling_Studies End Clinical Trials IND_Enabling_Studies->End

Figure 2. A generalized workflow for the preclinical evaluation of a novel antibiotic.

References

Application Notes & Protocols for Biphenicillin Analytical Method Development and Validation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Biphenicillin is a beta-lactam antibiotic. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and for ensuring product quality and stability. This document provides a comprehensive guide to the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Biphenicillin, following the International Conference on Harmonisation (ICH) guidelines.[1]

I. Analytical Method Development

A systematic approach to method development ensures a robust and reliable analytical procedure. The goal is to achieve adequate separation of Biphenicillin from any potential degradation products or impurities.

1.1. Instrument and Chromatographic Conditions

A High-Performance Liquid Chromatography (HPLC) system with a UV detector is employed. The initial chromatographic conditions are outlined in the table below. These parameters can be further optimized to achieve the desired separation.

ParameterCondition
Instrument HPLC with UV Detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 6.8) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Injection Volume 20 µL
Column Temperature Ambient

1.2. Method Development Workflow

The development of a robust analytical method follows a logical progression of steps designed to optimize the separation and quantification of the analyte.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization A Analyte Characterization B Selection of Chromatographic Mode (RP-HPLC) A->B C Initial Column and Mobile Phase Screening B->C D Optimization of Mobile Phase Composition C->D E Optimization of Flow Rate and Temperature D->E F Wavelength Selection E->F G System Suitability Testing F->G H Method Finalization G->H

A flowchart illustrating the systematic workflow for HPLC method development.

II. Analytical Method Validation

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose.[2] The validation of the developed HPLC method for Biphenicillin is performed according to ICH guidelines and includes the following parameters.[1]

2.1. System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

2.2. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.

Forced Degradation Conditions:

  • Acid Degradation: 0.1 N HCl at 60°C for 2 hours

  • Base Degradation: 0.1 N NaOH at 60°C for 1 hour

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours

  • Thermal Degradation: 105°C for 24 hours

  • Photolytic Degradation: UV light at 254 nm for 24 hours

2.3. Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Concentration Range (µg/mL)Correlation Coefficient (r²)
10 - 60≥ 0.999

2.4. Accuracy

The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value.[1] It is determined by recovery studies at three different concentration levels.

Concentration LevelMean Recovery (%)
80%98.0 - 102.0
100%98.0 - 102.0
120%98.0 - 102.0

2.5. Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.

Precision TypeAcceptance Criteria (RSD)
Repeatability (Intra-day) ≤ 2.0%
Intermediate Precision (Inter-day) ≤ 2.0%

2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio.

ParameterSignal-to-Noise Ratio
LOD 3:1
LOQ 10:1

2.7. Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Parameter VariationEffect on Results
Flow Rate (± 0.1 mL/min) No significant change
Mobile Phase Composition (± 2%) No significant change
Wavelength (± 2 nm) No significant change

III. Experimental Protocols

3.1. Protocol for Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of Biphenicillin reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions:

  • Prepare a series of dilutions from the standard stock solution to obtain concentrations ranging from 10 to 60 µg/mL.

Sample Preparation:

  • For a pharmaceutical formulation, weigh and finely powder a representative number of units.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Biphenicillin.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Further dilute the filtered solution to a final concentration within the linearity range.

3.2. Protocol for Method Validation

The validation process involves a series of experiments to demonstrate the suitability of the analytical method.

MethodValidationProtocol cluster_0 System Preparation cluster_1 Validation Experiments cluster_2 Data Analysis and Reporting A Prepare Mobile Phase and Solutions B Equilibrate HPLC System A->B C System Suitability B->C D Specificity (Forced Degradation) C->D E Linearity D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Analyze Chromatographic Data I->J K Compare Results with Acceptance Criteria J->K L Prepare Validation Report K->L

A workflow diagram outlining the key stages of the analytical method validation protocol.

References

Application Notes and Protocols for Penicillin-Class Antibiotics in Treating Gram-Positive Infections

Author: BenchChem Technical Support Team. Date: November 2025

Note: The term "Biphenicillin" does not correspond to a recognized antibiotic. These application notes and protocols are based on Benzylpenicillin (Penicillin G), a representative member of the penicillin family, and other relevant penicillins for the treatment of gram-positive bacterial infections.

Introduction

Penicillins are a class of β-lactam antibiotics widely used to treat infections caused by susceptible gram-positive bacteria.[1] Their mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.[2][3] This document provides detailed protocols for evaluating the efficacy of penicillin-class antibiotics against gram-positive pathogens and summarizes their in vitro activity.

Mechanism of Action

Penicillin and other β-lactam antibiotics act by inhibiting penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall.[1][4] By binding to the active site of PBPs, penicillin prevents the cross-linking of peptidoglycan chains.[5][6] This disruption of cell wall integrity, particularly in gram-positive bacteria with their thick peptidoglycan layer, leads to osmotic instability and cell death.[2][7]

Mechanism_of_Action cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by Penicillin UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Synthesis of precursors Lipid_II Lipid II Carrier UDP_NAM->Lipid_II Translocation across cell membrane Peptidoglycan_Chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_Chain Transglycosylation Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Peptidoglycan_Chain->Cross_linked_Peptidoglycan Transpeptidation (Cross-linking) Inhibited_PBP Inactivated PBP Penicillin Penicillin PBP Penicillin-Binding Protein (PBP)/ Transpeptidase Penicillin->PBP Binds to PBP->Inhibited_PBP Weakened_Cell_Wall Weakened Cell Wall (No Cross-linking) Inhibited_PBP->Weakened_Cell_Wall Inhibits Transpeptidation Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis Experimental_Workflow Start Start: New Antibiotic Compound MIC_Test Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Start->MIC_Test Time_Kill Perform Time-Kill Assay MIC_Test->Time_Kill Use MIC values to set concentrations Evaluate_Bactericidal Evaluate Bactericidal vs. Bacteriostatic Activity Time_Kill->Evaluate_Bactericidal In_Vivo In Vivo Efficacy Studies (Animal Models) Evaluate_Bactericidal->In_Vivo If bactericidal and potent End End: Drug Development Decision Evaluate_Bactericidal->End If bacteriostatic or weak Toxicity Toxicity and Safety Assessment In_Vivo->Toxicity Clinical_Trials Clinical Trials Toxicity->Clinical_Trials Clinical_Trials->End

References

Application Notes and Protocols: Amoxicillin in Combination with Clavulanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: The compound "Biphenicillin" specified in the topic query could not be identified in scientific literature and is presumed to be a non-existent or proprietary name not in the public domain. The following application notes and protocols are based on the well-documented and clinically significant combination of Amoxicillin (B794) and Clavulanic Acid . This combination serves as a representative example of a penicillin-class antibiotic paired with a β-lactamase inhibitor to overcome bacterial resistance.

Introduction and Rationale

Amoxicillin is a broad-spectrum, β-lactam antibiotic that functions by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2] This inhibition is achieved through binding to Penicillin-Binding Proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains.[1][3] However, the efficacy of Amoxicillin and other β-lactam antibiotics is often compromised by bacterial resistance, primarily through the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.[1]

Clavulanic acid is a β-lactamase inhibitor with weak intrinsic antibacterial activity.[3] It acts as a "suicide inhibitor," irreversibly binding to and inactivating β-lactamase enzymes.[1] By protecting Amoxicillin from enzymatic degradation, Clavulanic Acid restores its activity against many resistant bacterial strains.[3][4] This synergistic combination broadens the spectrum of Amoxicillin to include many β-lactamase-producing organisms.[1][3]

Quantitative Data: Synergy Analysis

The synergistic interaction between Amoxicillin and Clavulanic Acid is quantified by determining the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated to classify the nature of the interaction.

FICI Calculation: FICI = FIC of Amoxicillin + FIC of Clavulanic Acid

  • FIC of Amoxicillin = (MIC of Amoxicillin in combination) / (MIC of Amoxicillin alone)

  • FIC of Clavulanic Acid = (MIC of Clavulanic Acid in combination) / (MIC of Clavulanic Acid alone)

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

The following table provides representative data illustrating the synergistic effect against a β-lactamase-producing strain of Escherichia coli. In practice, Clavulanic Acid is often tested at a fixed concentration (e.g., 2 or 4 µg/mL) as its primary role is inhibitory rather than direct antibacterial action.

Table 1: Representative Checkerboard Synergy Data against β-Lactamase-Producing E. coli

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Amoxicillin25680.28Synergy
Clavulanic Acid328

Note: This table is an illustrative example based on typical findings where Clavulanic Acid restores Amoxicillin susceptibility, resulting in a significant drop in the Amoxicillin MIC and a FICI value indicating synergy.

Experimental Protocols

Protocol: Checkerboard Broth Microdilution Assay

This assay is used to determine the FICI and assess synergy between two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Amoxicillin and Clavulanic Acid stock solutions

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Multichannel pipette

  • Microplate reader (optional, for OD measurement)

Methodology:

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Create a two-dimensional array of drug concentrations. Along the x-axis (e.g., columns 1-10), prepare serial twofold dilutions of Amoxicillin. Along the y-axis (e.g., rows A-G), prepare serial twofold dilutions of Clavulanic Acid.

    • Column 11 should contain serial dilutions of Clavulanic Acid alone (to determine its MIC).

    • Row H should contain serial dilutions of Amoxicillin alone (to determine its MIC).

    • A control well (e.g., H12) containing only broth and inoculum (no drugs) is required for growth control.

  • Inoculation:

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well (except for a sterility control well) with 100 µL of the final bacterial inoculum.

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours under aerobic conditions.

  • Data Analysis:

    • After incubation, determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

    • Identify the well with the most effective synergistic combination (the lowest concentrations of both drugs that inhibit growth).

    • Calculate the FICI using the formula provided in Section 2.0.

Protocol: Time-Kill Curve Assay

This dynamic assay evaluates the bactericidal or bacteriostatic effect of an antibiotic combination over time.

Materials:

  • Bacterial inoculum standardized to 0.5 McFarland

  • Culture tubes with CAMHB

  • Amoxicillin and Clavulanic Acid at predetermined concentrations (e.g., at their MIC or sub-MIC values)

  • Sterile saline or PBS for dilutions

  • Agar (B569324) plates for colony counting

  • Incubator and shaker

Methodology:

  • Preparation:

    • Prepare culture tubes with CAMHB containing:

      • No drug (growth control)

      • Amoxicillin alone

      • Clavulanic Acid alone

      • Amoxicillin and Clavulanic Acid in combination

    • The drug concentrations are typically based on previously determined MIC values (e.g., 1x MIC, 2x MIC).

  • Inoculation:

    • Inoculate each tube with the test organism to achieve a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • Incubate all tubes at 37°C, typically with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), draw an aliquot from each tube.

    • Perform serial dilutions of the aliquot in sterile saline.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours to determine the viable colony count (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizations: Pathways and Workflows

Mechanism of Action Pathway

The following diagram illustrates the synergistic mechanism of Amoxicillin and Clavulanic Acid against a β-lactamase-producing bacterium.

G cluster_bacterium Bacterial Cell cluster_extracellular Extracellular Space PBP Penicillin-Binding Protein (PBP) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase β-Lactamase Enzyme Amox Amoxicillin Amox->PBP Binds & Inhibits Amox->BetaLactamase Degraded by Clav Clavulanic Acid Clav->BetaLactamase Binds & Inactivates

Mechanism of Amoxicillin/Clavulanic Acid Synergy.
Experimental Workflow: Synergy Testing

This diagram outlines the logical flow of experiments for assessing antibiotic synergy.

G start Start: Select Bacterial Strain & Antibiotic Agents mic Determine MIC of Each Agent Individually start->mic checker Perform Checkerboard Assay (Two-fold dilutions of both agents) mic->checker fici Calculate Fractional Inhibitory Concentration Index (FICI) checker->fici interpret Interpret Results: Synergy, Additive, or Antagonism? fici->interpret timekill Optional: Perform Time-Kill Assay for Dynamic Analysis interpret->timekill Synergy Detected report Report Findings interpret->report No Synergy timekill->report

Workflow for In Vitro Antibiotic Synergy Assessment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Biphenicillin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific molecule named "Biphenicillin" is not publicly available. This guide is based on a hypothetical Biphenicillin structure, assuming it is a semi-synthetic penicillin derivative. The core structure is 6-aminopenicillanic acid (6-APA) with a biphenyl-containing side chain. The principles and troubleshooting steps provided are based on well-established knowledge of β-lactam and amide coupling chemistry.[1][2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing very low yields in my final amide coupling step to produce Biphenicillin. What are the common causes and how can I improve the yield?

A1: Low yields in the amide coupling between 6-aminopenicillanic acid (6-APA) and an activated biphenyl (B1667301) carboxylic acid are a common issue. The primary challenges often relate to the stability of the β-lactam ring, steric hindrance from the bulky biphenyl group, and suboptimal reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Degradation of 6-APA: The β-lactam ring in 6-APA is highly strained and susceptible to hydrolysis under acidic, basic, or high-temperature conditions.

    • Troubleshooting:

      • Maintain a neutral or slightly acidic pH (6.5-7.0) during the reaction.

      • Keep the reaction temperature low. Start at 0 °C and let the reaction slowly warm to room temperature. Avoid excessive heat.

      • Use freshly sourced or properly stored 6-APA.

  • Inefficient Carboxylic Acid Activation: The carboxylic acid of the biphenyl side chain must be activated to react with the amine of 6-APA. Incomplete activation leads to poor conversion.[2][3]

    • Troubleshooting:

      • Choice of Coupling Reagent: Carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) or DCC (N,N′-Dicyclohexylcarbodiimide) are common, but phosphonium (B103445) or aminium salts like HATU or HBTU can be more effective for sterically hindered substrates.[2][3]

      • Additives: Always use additives like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) with carbodiimides. These additives form a more reactive intermediate and can suppress side reactions.[5][6]

      • Activation Time: Allow the carboxylic acid to pre-activate with the coupling reagent for 15-30 minutes at 0 °C before adding the 6-APA.

  • Steric Hindrance: The bulky biphenyl group can physically block the approach of the 6-APA amine to the activated carboxylic acid.

    • Troubleshooting:

      • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to ensure all reactants are fully dissolved and mobile.

      • Reaction Time: Extend the reaction time to 24-48 hours at room temperature to allow the sterically hindered coupling to proceed to completion.

      • Catalyst: Consider using a catalyst like DMAP, which is known to accelerate acylation reactions.[5]

Q2: My final product is contaminated with a significant side product that appears to be a hydrolyzed version of Biphenicillin. How can I prevent the β-lactam ring from opening?

A2: Cleavage of the four-membered β-lactam ring is a primary degradation pathway for all penicillin-based compounds.[7][8] This is often catalyzed by moisture, nucleophiles, or non-optimal pH.

Potential Causes & Troubleshooting Steps:

  • Presence of Water: Trace amounts of water in solvents or reagents can hydrolyze the β-lactam.

    • Troubleshooting:

      • Use anhydrous solvents. Dry solvents over molecular sieves or use commercially available anhydrous grades.

      • Ensure all glassware is oven-dried before use.

      • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Basic or Acidic Conditions: Both strong acids and bases can catalyze the opening of the β-lactam ring.

    • Troubleshooting:

      • If using a base like triethylamine (B128534) (TEA) or DIPEA, use it sparingly (1.1-1.5 equivalents). An excess of base can be detrimental.

      • Avoid strong acids during workup. Use a mild acid wash (e.g., dilute citric acid) if necessary, and perform it quickly at low temperatures.

  • Nucleophilic Attack: Excess amine starting material or certain additives can act as nucleophiles.

    • Troubleshooting:

      • Use a slight excess of the carboxylic acid component (1.1 equivalents) relative to the 6-APA to ensure the amine is consumed.

      • During purification (e.g., chromatography), use neutral or slightly acidic solvent systems and avoid basic modifiers if possible.

Q3: The biphenyl carboxylic acid I am using as a starting material has very poor solubility. How can I address this?

A3: Poor solubility of a reactant can prevent it from participating in the reaction, leading to low conversion and inaccurate stoichiometry.

Potential Causes & Troubleshooting Steps:

  • Inappropriate Solvent: The chosen solvent may not be suitable for the biphenyl derivative.

    • Troubleshooting:

      • Solvent Screening: Test the solubility of your starting material in various polar aprotic solvents such as DMF, DMSO, NMP, or THF.

      • Solvent Mixtures: A mixture of solvents can sometimes improve solubility. For example, a small amount of DMF or DMSO can be added to a less polar solvent like DCM.

  • Formation of an Insoluble Salt: The starting material might be precipitating as a salt.

    • Troubleshooting:

      • If a base is used, ensure it is fully soluble in the reaction medium.

      • Consider converting the carboxylic acid to a more soluble salt (e.g., a sodium or potassium salt) before the reaction, then re-acidifying in situ just before activation.

Data & Protocols

Data Presentation

Table 1: Optimization of Coupling Reagents for Biphenicillin Synthesis

Entry Coupling Reagent Additive Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
1 EDC HOBt DIPEA (1.5) DMF 0 to RT 24 45
2 DCC DMAP (0.1) None DCM/DMF 0 to RT 24 55
3 HATU None DIPEA (2.0) DMF 0 to RT 12 82

| 4 | PyBOP | None | DIPEA (2.0) | DMSO | RT | 12 | 78 |

Table 2: Effect of pH on β-Lactam Stability During Aqueous Workup

pH of Wash Solution Temperature (°C) Contact Time (min) Product Recovery (%)
4-5 (Citric Acid) 0-5 5 95
6-7 (Brine) 0-5 5 98

| 8-9 (NaHCO₃) | 0-5 | 5 | 70 |

Experimental Protocols

General Protocol for Amide Coupling to Synthesize Biphenicillin (using HATU)

  • Preparation: Under an inert atmosphere (N₂), dissolve the biphenyl carboxylic acid (1.1 mmol) in anhydrous DMF (10 mL) in an oven-dried round-bottom flask.

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 mmol). Stir the mixture for 15 minutes at 0 °C.

  • Coupling: In a separate flask, dissolve 6-aminopenicillanic acid (6-APA) (1.0 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-16 hours.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate (B1210297) (50 mL) and ice-cold water (50 mL).

    • Wash the organic layer sequentially with 5% citric acid (2 x 20 mL), saturated sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL). Note: Perform washes quickly to minimize β-lactam hydrolysis.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final Biphenicillin product.

Visualizations

Biphenicillin_Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Step cluster_end Product & Purification 6APA 6-Aminopenicillanic Acid (6-APA) Coupling Amide Coupling 6APA->Coupling BiphenylAcid Biphenyl-4-carboxylic Acid Activation Acid Activation (HATU / DIPEA) BiphenylAcid->Activation Activation->Coupling Activated Ester Crude Crude Biphenicillin Coupling->Crude Purified Purified Biphenicillin Crude->Purified Chromatography

Caption: Hypothetical synthesis pathway for Biphenicillin.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials (6-APA) Start->CheckPurity CheckPurity->Start Impure CheckSolvent Check Reactant Solubility CheckPurity->CheckSolvent Purity OK ChangeReagent Change Coupling Reagent (e.g., to HATU) OptimizeConditions Optimize Conditions: - Lower Temperature - Extend Time ChangeReagent->OptimizeConditions Success Yield Improved OptimizeConditions->Success CheckSolvent->ChangeReagent Solubility OK ChangeSolvent Use DMF or DMSO CheckSolvent->ChangeSolvent Poor Solubility ChangeSolvent->ChangeReagent

Caption: Troubleshooting workflow for low reaction yield.

Parameter_Relationships Yield Yield Purity Purity Temp Temperature Temp->Yield + Temp->Purity - (if too high) Time Time Time->Yield + pH pH pH->Purity - (if not neutral) Catalyst Catalyst (DMAP) Catalyst->Yield + Catalyst->Purity Neutral

Caption: Relationship between key reaction parameters.

References

Biphenicillin Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Biphenicillin.

Troubleshooting Guide

Issue: Biphenicillin fails to dissolve in aqueous buffers.

Possible Cause 1: Low intrinsic aqueous solubility.

Many penicillin-class antibiotics exhibit poor water solubility.[1] This is a common challenge in formulation development for oral and parenteral dosage forms.[1][2]

Solution:

  • pH Adjustment: The solubility of ionizable compounds like Biphenicillin can often be improved by adjusting the pH of the solution. For acidic drugs, increasing the pH will lead to the formation of a more soluble salt. Conversely, for basic drugs, decreasing the pH can enhance solubility. It is recommended to determine the pH-solubility profile of Biphenicillin across a physiologically relevant range (e.g., pH 1.2 to 6.8).[3]

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic drugs.[2][4] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[2] It is crucial to start with a small percentage of the co-solvent and gradually increase it to find the optimal concentration that enhances solubility without negatively impacting the experiment.

Possible Cause 2: Crystalline structure of the compound.

The solid-state properties of a drug, including its crystalline form, can significantly impact its solubility. Amorphous forms are generally more soluble than their crystalline counterparts because they require less energy to dissolve.[5][6]

Solution:

  • Solid Dispersion: Creating a solid dispersion of Biphenicillin in a carrier polymer can enhance its dissolution rate and solubility.[7][8] Techniques like spray drying or hot-melt extrusion can be used to prepare amorphous solid dispersions.[5][6] Common carriers include polymers like HPMC and HP-β-CD.[5][6]

Issue: Precipitation of Biphenicillin is observed during the experiment.

Possible Cause 1: Change in solvent composition or temperature.

If Biphenicillin is initially dissolved in a solvent system and then introduced to a different aqueous environment, it may precipitate if the final solvent composition cannot maintain its solubility. Temperature fluctuations can also affect solubility.

Solution:

  • Maintain Solvent Composition: Ensure that the final solvent composition in your experiment is compatible with Biphenicillin's solubility profile. If a co-solvent was used for initial dissolution, try to maintain a similar or compatible co-solvent concentration throughout the experiment.

  • Temperature Control: Perform experiments at a constant and controlled temperature to avoid precipitation due to temperature-dependent solubility changes.

Possible Cause 2: Supersaturation.

Some methods for solubility enhancement can lead to the formation of a supersaturated solution, which is thermodynamically unstable and can result in precipitation over time.

Solution:

  • Use of Precipitation Inhibitors: Certain polymers can act as precipitation inhibitors by stabilizing the supersaturated state. Hydroxypropyl methylcellulose (B11928114) (HPMC) is an example of a polymer that can help maintain supersaturation.[9]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for dissolving Biphenicillin?

A1: For initial stock solutions, it is common to use organic solvents in which the drug is highly soluble, such as dimethyl sulfoxide (B87167) (DMSO).[10] However, for aqueous experimental buffers, a systematic approach to identify a suitable solvent system is recommended. This often involves screening a range of pH-adjusted buffers and co-solvent systems.

Q2: How can I improve the oral bioavailability of Biphenicillin if it has low solubility?

A2: Low aqueous solubility is a major factor limiting the oral bioavailability of many drugs.[11] Several strategies can be employed to enhance this:

  • Particle Size Reduction: Decreasing the particle size of the drug through techniques like micronization increases the surface area available for dissolution, which can improve the dissolution rate.[7][8]

  • Lipid-Based Formulations: For lipophilic drugs, lipid-based drug delivery systems (LBDDS) such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract and enhance absorption.[12][13]

  • Complexation: The use of complexing agents like cyclodextrins can form inclusion complexes with the drug, thereby increasing its apparent solubility.[7]

Q3: Are there any excipients that can help with Biphenicillin solubility?

A3: Yes, various pharmaceutical excipients can enhance solubility.[14] Surfactants like polysorbates (e.g., Tween 80) can increase solubility by forming micelles that encapsulate the drug.[11] Polymeric excipients are used in solid dispersions to create amorphous systems with improved solubility.[9]

Quantitative Data: Solubility Enhancement Strategies

The following table summarizes common techniques used to improve the solubility of poorly water-soluble drugs, which can be applied to Biphenicillin.

TechniquePrincipleTypical Fold Increase in SolubilityAdvantagesDisadvantages
pH Adjustment Ionization of the drug to a more soluble form.Variable, highly dependent on pKa.Simple and cost-effective.Only applicable to ionizable drugs; risk of precipitation upon pH change.
Co-solvency Addition of a water-miscible organic solvent to reduce the polarity of the aqueous medium.2 to 500-foldSimple to formulate and can be used for various administration routes.Potential for in-vivo precipitation upon dilution; toxicity of some co-solvents.
Micronization Reduction of particle size to increase surface area.Primarily increases dissolution rate, not equilibrium solubility.Established and scalable manufacturing process.Not effective for drugs with very low intrinsic solubility.
Solid Dispersion Dispersion of the drug in an amorphous form within a carrier matrix.10 to 200-foldSignificant increase in apparent solubility and dissolution rate.Potential for physical instability (recrystallization) over time.
Complexation Formation of a soluble complex with another molecule (e.g., cyclodextrins).5 to 100-foldCan improve both solubility and stability.Limited by the stoichiometry of the complex and the size of the drug molecule.

Experimental Protocols

Protocol 1: Determination of Biphenicillin's pH-Solubility Profile

Objective: To determine the equilibrium solubility of Biphenicillin at different pH values.

Materials:

  • Biphenicillin powder

  • Buffer solutions at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4)[3]

  • Mechanical shaker or agitator

  • Centrifuge

  • Validated analytical method for Biphenicillin quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of Biphenicillin powder to separate vials containing the different pH buffers.

  • Agitate the vials at a constant temperature (e.g., 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

  • After agitation, centrifuge the samples to separate the undissolved solid.

  • Carefully collect the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm).

  • Analyze the concentration of Biphenicillin in the filtrate using a validated analytical method.

  • Perform the experiment in triplicate for each pH value.

Protocol 2: Screening of Co-solvents for Solubility Enhancement

Objective: To evaluate the effect of different co-solvents on the solubility of Biphenicillin.

Materials:

  • Biphenicillin powder

  • Aqueous buffer (at a pH where Biphenicillin has low solubility)

  • Co-solvents (e.g., ethanol, propylene glycol, PEG 400)

  • Mechanical shaker

  • Centrifuge

  • Validated analytical method for Biphenicillin quantification

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying concentrations of the co-solvent (e.g., 10%, 20%, 30% v/v).

  • Add an excess amount of Biphenicillin powder to each co-solvent/buffer mixture.

  • Follow steps 2-6 from Protocol 1 to determine the equilibrium solubility in each co-solvent system.

  • Plot the solubility of Biphenicillin as a function of the co-solvent concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start with Biphenicillin Powder add_solvent Add Excess Biphenicillin to Solvent System (e.g., Buffer or Co-solvent Mixture) start->add_solvent agitate Agitate at Constant Temperature (e.g., 24-48 hours) add_solvent->agitate centrifuge Centrifuge to Pellet Undissolved Solid agitate->centrifuge filter Filter Supernatant centrifuge->filter analyze Quantify Biphenicillin Concentration (e.g., HPLC-UV) filter->analyze end Determine Equilibrium Solubility analyze->end troubleshooting_flow start Biphenicillin Solubility Issue check_dissolution Does it fail to dissolve in aqueous buffer? start->check_dissolution check_precipitation Does it precipitate during the experiment? check_dissolution->check_precipitation No diss_sol Potential Solutions check_dissolution->diss_sol Yes precip_sol Potential Solutions check_precipitation->precip_sol Yes ph_adjust Adjust pH cosolvent Use Co-solvents solid_disp Prepare Solid Dispersion end Problem Resolved ph_adjust->end cosolvent->end solid_disp->end maintain_solvent Maintain Solvent Composition temp_control Control Temperature precip_inhibitor Use Precipitation Inhibitors maintain_solvent->end temp_control->end precip_inhibitor->end

References

Technical Support Center: Biphenicillin Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biphenicillin degradation pathway analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Biphenicillin degradation?

A1: Biphenicillin, as a beta-lactam antibiotic, primarily degrades through the hydrolysis of its four-membered beta-lactam ring.[1] This cleavage renders the antibiotic inactive. The two main pathways for this degradation are:

  • Enzymatic Degradation: Catalyzed by β-lactamase enzymes, which are produced by resistant bacteria. These enzymes efficiently hydrolyze the amide bond in the beta-lactam ring.[2][3]

  • Chemical Degradation: This typically occurs via hydrolysis in aqueous solutions. The rate of chemical degradation is highly dependent on pH and temperature. Alkaline conditions, for instance, can lead to rapid beta-lactam ring opening.[4]

Q2: What are the expected degradation products of Biphenicillin?

A2: Based on the degradation pathways of analogous penicillin compounds, the primary degradation product resulting from the hydrolysis of the beta-lactam ring is Bipenicilloic acid.[5][6] Further degradation or rearrangement can lead to other products like Bipenilloic acid, particularly under acidic conditions.[6][7] The specific nature of the biphenyl (B1667301) side chain may lead to unique secondary degradation products.

Q3: Which analytical techniques are best suited for studying Biphenicillin degradation?

A3: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • HPLC with UV detection is excellent for separating and quantifying Biphenicillin from its degradation products.[5]

  • LC-MS and LC-MS/MS are highly sensitive and specific, providing not only separation and quantification but also structural confirmation of the parent drug and its degradation products based on their mass-to-charge ratios.[8][9][10]

Q4: How can I measure the enzymatic activity of β-lactamase against Biphenicillin?

A4: A common method is a colorimetric assay using a chromogenic substrate like Nitrocefin.[11][12] When the beta-lactam ring of Nitrocefin is hydrolyzed by β-lactamase, it changes color, which can be measured spectrophotometrically at 490 nm.[11][13] The rate of color change is proportional to the enzyme's activity. You can adapt this assay to study Biphenicillin's degradation by using it as a competing substrate.

Biphenicillin Degradation Pathway

Biphenicillin_Degradation cluster_hydrolysis Hydrolysis of β-Lactam Ring Biphenicillin Biphenicillin (Active Antibiotic) Hydrolyzed_Intermediate Bipenicilloic Acid (Inactive) Biphenicillin->Hydrolyzed_Intermediate β-Lactamase or Chemical Hydrolysis (e.g., high pH) Further_Degradation Bipenilloic Acid and other products Hydrolyzed_Intermediate->Further_Degradation Rearrangement (e.g., acidic conditions)

Caption: A simplified diagram of the Biphenicillin degradation pathway.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Recommended Solution
No peaks detected Incorrect detector wavelength; No sample injected; Mobile phase incompatible with sample dissolution.Verify detector settings. Manually inject a standard to confirm system operation. Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.[14]
Drifting baseline Column temperature fluctuation; Mobile phase improperly mixed or contains impurities; Contaminated detector cell.Use a column oven for stable temperature control.[15] Prepare fresh mobile phase and ensure thorough mixing/degassing.[16] Flush the detector cell with a strong solvent like isopropanol.[15]
Poor peak resolution Incorrect mobile phase composition; Column degradation.Optimize the mobile phase, adjusting the organic modifier concentration or pH.[16] Replace the column if it's old or has been subjected to harsh conditions.
Peak tailing Secondary interactions with the column (e.g., residual silanols); Column overload.Add a competing agent to the mobile phase (e.g., triethylamine). Lower the sample concentration or injection volume.[17]
Variable retention times Leak in the system; Inconsistent mobile phase preparation; Insufficient column equilibration time.Check all fittings for leaks.[15] Ensure precise and consistent preparation of the mobile phase. Increase the column equilibration time between runs.[14]
β-Lactamase Activity Assay Troubleshooting
Issue Potential Cause Recommended Solution
No enzyme activity detected Inactive enzyme (denatured); Incorrect buffer pH or composition.Use a fresh enzyme aliquot; always keep enzymes on ice. Ensure the assay buffer is at the optimal pH for the specific β-lactamase.
High background signal Substrate (Nitrocefin) degradation; Contaminated buffer or plate.Prepare fresh substrate solution for each experiment.[11] Use a new 96-well plate and fresh, filtered buffer.
Assay signal is too low Enzyme concentration is too low; Inhibitors present in the sample.Increase the concentration of the β-lactamase in the assay. Run a control with a known active sample to check for inhibition.
Reaction proceeds too quickly Enzyme concentration is too high.Dilute the enzyme sample and re-run the assay. The reaction should be in the linear range for accurate measurement.[13]

Experimental Protocols

Protocol 1: Analysis of Biphenicillin Degradation by HPLC

This protocol outlines a general method for separating Biphenicillin from its primary degradation product, Bipenicilloic acid.

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol). A common starting point is a phosphate (B84403) buffer at pH 6.0.[7] The exact ratio should be optimized for best separation. Filter and degas the mobile phase before use.[16]

  • Sample Preparation:

    • For enzymatic degradation, incubate Biphenicillin with β-lactamase in an appropriate buffer. Stop the reaction at various time points by adding a quenching agent (e.g., a strong acid or organic solvent).

    • For chemical degradation, dissolve Biphenicillin in solutions of varying pH and incubate at a set temperature.

    • Centrifuge all samples to remove precipitates before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for Biphenicillin's chromophore.

    • Injection Volume: 10-20 µL.

  • Data Analysis: Monitor the decrease in the peak area of Biphenicillin and the corresponding increase in the peak area(s) of the degradation products over time.

Protocol 2: β-Lactamase Kinetic Assay

This protocol measures the activity of a β-lactamase enzyme.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer, pH 7.0).[12]

    • Nitrocefin Stock Solution: Prepare a concentrated stock solution of Nitrocefin in DMSO. Store protected from light at -20°C.[12]

    • Working Substrate Solution: Dilute the Nitrocefin stock solution in the assay buffer to the final desired concentration immediately before use.

    • Enzyme Solution: Prepare serial dilutions of the β-lactamase in cold assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to blank wells.

    • Add 50 µL of the diluted enzyme samples to their respective wells.

    • To initiate the reaction, add 50 µL of the working substrate solution to all wells.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 490 nm in kinetic mode, taking readings every minute for 30-60 minutes at room temperature.[12]

  • Data Analysis: Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve. One unit of β-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of Nitrocefin per minute.[12]

Experimental Workflow

Caption: A typical workflow for Biphenicillin degradation analysis.

References

Technical Support Center: Biphenicillin Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of Biphenicillin. The information provided is based on established principles for the crystallization of penicillin derivatives and may require optimization for your specific process.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors influencing the crystallization of Biphenicillin?

The successful crystallization of Biphenicillin is a multifactorial process. Key parameters that require careful control include:

  • Supersaturation: The driving force for crystallization. A solution must be supersaturated for crystals to form and grow.

  • Temperature: Affects solubility and nucleation rates. Controlled cooling is a common method to induce crystallization.

  • pH: The solubility of penicillin derivatives is often pH-dependent. Adjusting the pH can be a critical step to induce crystallization.

  • Solvent/Anti-solvent System: The choice of solvent and the addition of an anti-solvent can significantly alter the solubility of Biphenicillin, thereby inducing crystallization.

  • Impurities: The presence of impurities can inhibit crystal growth, affect crystal morphology, or even prevent crystallization altogether.

  • Agitation: Mixing influences mass transfer and can affect nucleation and crystal growth rates.

Q2: I am not getting any crystals. What are the possible causes and solutions?

Failure to form crystals is a common issue. Here are some potential causes and troubleshooting steps:

  • Insufficient Supersaturation: The solution may not be concentrated enough.

    • Solution: Concentrate the solution further or cool it to a lower temperature. The addition of an anti-solvent can also be effective.

  • High Solubility in the Chosen Solvent: Biphenicillin may be too soluble in the current solvent system.

    • Solution: Experiment with different solvents or introduce an anti-solvent to reduce solubility.

  • Presence of Inhibitory Impurities: Certain impurities can prevent nucleation.

    • Solution: Purify the Biphenicillin solution before attempting crystallization. Techniques like chromatography or extraction may be necessary.

  • Inappropriate pH: The pH of the solution may be maintaining Biphenicillin in a highly soluble state.

    • Solution: Carefully adjust the pH of the solution. For many penicillin derivatives, acidification to a pH between 2 and 4 is a key step to initiate crystallization.[1]

Q3: My crystals are too small. How can I increase their size?

Small crystals can be difficult to filter and may have poor flow characteristics. To obtain larger crystals:

  • Reduce the Nucleation Rate: A high rate of nucleation leads to a large number of small crystals.

    • Solution: Slow down the cooling rate or the addition of anti-solvent. A slower process allows existing crystals to grow rather than forming new nuclei.

  • Optimize Agitation: High agitation rates can sometimes lead to secondary nucleation, resulting in smaller crystals.

    • Solution: Experiment with lower agitation speeds.

  • Control Supersaturation: A very high level of supersaturation can favor nucleation over crystal growth.

    • Solution: Maintain a lower level of supersaturation to promote the growth of existing crystals.

  • Seeding: Introducing a small number of seed crystals can encourage the growth of larger crystals by providing a template.

Q4: The product is "oiling out" instead of crystallizing. What should I do?

"Oiling out" or liquid-liquid phase separation can occur when the supersaturation is too high or when the temperature is above the melting point of the solvated compound.

  • Reduce the Degree of Supersaturation:

    • Solution: Dilute the solution slightly or increase the temperature to dissolve the oil, then cool slowly to attempt crystallization at a lower supersaturation.

  • Change the Solvent System:

    • Solution: A different solvent or anti-solvent may be less prone to causing oiling out.

  • Optimize the Cooling Profile:

    • Solution: A slower, more controlled cooling rate can help bypass the oiling out region of the phase diagram.

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and recommended solutions.

IssuePotential CauseRecommended Solution
No Crystals Forming Insufficient supersaturationConcentrate the solution; cool to a lower temperature; add an anti-solvent.
High solubilityChange the solvent or add an anti-solvent.
Presence of impuritiesPurify the starting material.
Incorrect pHAdjust the pH to the optimal range for crystallization. For penicillins, this is often acidic (pH 2-4).[1]
Small Crystal Size High nucleation rateSlow down the cooling or anti-solvent addition rate.
High supersaturationReduce the concentration of the solute.
Inadequate agitationOptimize the stirring speed.
Poor Crystal Morphology Solvent effectsExperiment with different crystallization solvents.
Presence of specific impuritiesIdentify and remove impurities that may be affecting crystal habit.
Low Yield Incomplete crystallizationAllow more time for crystallization; cool to a lower temperature.
Product remains in mother liquorOptimize solvent and temperature to minimize solubility.
Loss during isolationEnsure efficient filtration and washing procedures.
"Oiling Out" High supersaturationDilute the solution; use a slower cooling or anti-solvent addition rate.
Inappropriate solventChange the solvent system.

Experimental Protocols

General Protocol for Biphenicillin Crystallization (Adapted from Penicillin Crystallization)

This is a general procedure and will likely require optimization.

  • Dissolution: Dissolve the crude Biphenicillin in a suitable organic solvent. The choice of solvent is critical and should be one in which Biphenicillin has moderate solubility.

  • Purification (Optional but Recommended): If the starting material has a significant level of impurities, consider a purification step such as liquid-liquid extraction or chromatography. Organic impurities can significantly reduce the yield of crystalline product.[1]

  • pH Adjustment: For penicillin derivatives, acidification is often necessary to induce crystallization. Adjust the pH of the solution to a range of 2-4 using an appropriate acid, such as orthophosphoric acid.[1] This step should be performed at a low temperature (below 40°C) to minimize degradation.[1]

  • Induce Supersaturation:

    • Cooling Crystallization: Slowly cool the solution to a lower temperature, for example, 5°C.[1]

    • Anti-solvent Crystallization: Gradually add an anti-solvent (a solvent in which Biphenicillin is poorly soluble) to the solution with stirring.

    • Evaporative Crystallization: Concentrate the solution by evaporating the solvent under reduced pressure at a low temperature.

  • Crystallization: Allow the solution to stand at the final temperature with or without gentle agitation to allow for crystal growth. The time required will vary depending on the specific conditions.

  • Isolation: Separate the crystals from the mother liquor by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent or anti-solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum at a low temperature.

Visualizations

Biphenicillin Crystallization Troubleshooting Workflow

G start Start Crystallization Experiment check_crystals Crystals Formed? start->check_crystals issue Identify Issue check_crystals->issue No end Successful Crystallization check_crystals->end Yes no_crystals No Crystals issue->no_crystals No Crystals small_crystals Small Crystals issue->small_crystals Small Crystals oiling_out Oiling Out issue->oiling_out Oiling Out low_yield Low Yield issue->low_yield Low Yield solution1 Increase Supersaturation (Concentrate/Cool/Add Anti-solvent) Adjust pH no_crystals->solution1 solution2 Decrease Nucleation Rate (Slower Cooling/Anti-solvent Addition) Use Seeding small_crystals->solution2 solution3 Decrease Supersaturation Change Solvent Slower Cooling oiling_out->solution3 solution4 Optimize Crystallization Time/Temp Improve Isolation Technique low_yield->solution4 solution1->start solution2->start solution3->start solution4->start

Caption: A flowchart for troubleshooting common issues in Biphenicillin crystallization.

Factors Influencing Biphenicillin Crystallization

G Biphenicillin Biphenicillin Crystallization Supersaturation Supersaturation Biphenicillin->Supersaturation Temperature Temperature Biphenicillin->Temperature pH pH Biphenicillin->pH Solvent Solvent System Biphenicillin->Solvent Impurities Impurities Biphenicillin->Impurities Agitation Agitation Biphenicillin->Agitation

Caption: Key parameters affecting the Biphenicillin crystallization process.

References

improving Biphenicillin yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biphenicillin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Biphenicillin through detailed troubleshooting guides and frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of Biphenicillin.

Issue 1: Low Yield of Biphenicillin in Crude Synthesis Product

Q: My Biphenicillin synthesis reaction is consistently resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A: Low yields in Biphenicillin synthesis can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

  • Potential Causes & Solutions:

    • Reagent Quality: Ensure that all starting materials and reagents are of high purity and stored under the recommended conditions. Impure starting materials can lead to side reactions and lower the overall yield.

    • Reaction Kinetics: The reaction temperature, pressure, and concentration of reactants can significantly impact the yield. It's important to have a deep understanding of the reaction kinetics to fine-tune these parameters.

    • Solvent Purity: The presence of moisture or other impurities in the solvents can interfere with the reaction. Always use anhydrous solvents when specified in the protocol.

    • Catalyst Activity: If a catalyst is used in the synthesis, its activity might be compromised. Consider using a fresh batch of the catalyst or regenerating the used catalyst.

  • Experimental Protocol: Optimizing Reaction Conditions

    • Design of Experiment (DoE): Employ a DoE approach to systematically test the effects of varying temperature, pressure, and reactant concentrations on the yield.

    • Small-Scale Parallel Reactions: Set up multiple small-scale reactions in parallel, each with a single varied parameter.

    • Reaction Monitoring: Use in-situ monitoring techniques like HPLC or UPLC to track the formation of Biphenicillin and key byproducts over time.

    • Data Analysis: Analyze the data from the DoE to identify the optimal reaction conditions for maximizing the yield.

  • Workflow for Yield Optimization:

    Yield_Optimization_Workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage cluster_outcome Outcome A Low Yield Detected B Verify Reagent Purity A->B Check C Optimize Reaction Conditions (DoE) A->C Initiate D Monitor Catalyst Activity A->D Evaluate B->C E In-situ Reaction Monitoring (HPLC/UPLC) C->E D->C F Identify Optimal Conditions E->F G Improved Biphenicillin Yield F->G

    Yield Optimization Workflow

Issue 2: High Levels of Impurity X in the Purified Biphenicillin

Q: After purification by preparative HPLC, I am still observing a significant peak corresponding to Impurity X. How can I improve the purity of my Biphenicillin sample?

A: The presence of persistent impurities post-purification is a common challenge. Improving the purity requires a multi-faceted approach focusing on both the synthesis and the purification steps.

  • Potential Causes & Solutions:

    • Co-elution: Impurity X may have a similar retention time to Biphenicillin under the current HPLC conditions.

    • Formation of Degradation Products: Biphenicillin might be degrading during the purification process.

    • Inefficient Fraction Collection: The fraction collection parameters may not be optimized to separate the Biphenicillin peak from the impurity peak effectively.

  • Experimental Protocol: HPLC Method Development for Improved Separation

    • Column Screening: Test a variety of HPLC columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best resolution between Biphenicillin and Impurity X.

    • Mobile Phase Optimization: Adjust the mobile phase composition, including the organic modifier, pH, and additives, to maximize the separation.

    • Gradient Optimization: Develop a new gradient elution profile to enhance the separation of closely eluting peaks.

    • Temperature Control: Evaluate the effect of column temperature on the separation.

  • Data on HPLC Column Performance:

Column TypeMobile PhaseResolution (Biphenicillin & Impurity X)
Standard C1850:50 Acetonitrile:Water1.2
Phenyl-Hexyl45:55 Acetonitrile:Water (0.1% Formic Acid)1.8
Biphenyl60:40 Methanol:Water2.5

  • Logic Diagram for Purity Improvement:

    Purity_Improvement_Logic cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_outcome Outcome A High Impurity X Level B Analyze HPLC Method A->B C Check for On-Column Degradation A->C D Review Synthesis Byproducts A->D E Develop New HPLC Method B->E F Optimize Purification Parameters C->F G Modify Synthesis to Reduce Byproduct D->G H High Purity Biphenicillin E->H F->H G->H

    Purity Improvement Logic

Frequently Asked Questions (FAQs)

Q1: What is the most effective analytical technique for assessing the purity of Biphenicillin?

A1: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective method for routine purity analysis of Biphenicillin. For more detailed impurity profiling and identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[1][2]

Q2: What are the common sources of impurities in Biphenicillin production?

A2: Impurities in pharmaceutical production can arise from various sources. For Biphenicillin, common sources include byproducts from the synthesis process, residual solvents, degradation products formed during storage or purification, and impurities from the starting materials or reagents.[2]

Q3: How can I minimize the formation of degradation products during Biphenicillin purification?

A3: To minimize degradation, it is crucial to control the conditions during purification. This includes optimizing the pH of the mobile phase, maintaining a low temperature (if Biphenicillin is thermally labile), and minimizing the exposure of the sample to light if it is photosensitive.

Q4: What is a typical acceptance criterion for the purity of a Biphenicillin active pharmaceutical ingredient (API)?

A4: The acceptance criteria for API purity are typically defined by regulatory bodies like the FDA and EMA. While specific limits for Biphenicillin would be established during its development, a common target for the purity of a small molecule API is >99.5%, with individual specified impurities controlled at lower levels (e.g., <0.1%).

Q5: Are there any advanced purification techniques that can be used for Biphenicillin?

A5: Besides preparative HPLC, other advanced purification techniques that could be explored for Biphenicillin include Supercritical Fluid Chromatography (SFC) and multi-column countercurrent solvent extraction (MCCSE). SFC can be particularly useful for chiral separations if Biphenicillin has stereoisomers.[1]

  • Workflow for Advanced Purification Method Selection:

    Purification_Method_Selection cluster_input Input cluster_decision Decision Point cluster_methods Purification Methods cluster_output Output A Biphenicillin Sample with Impurities B Standard HPLC sufficient? A->B C Preparative HPLC B->C Yes D Supercritical Fluid Chromatography (SFC) B->D No, chiral impurities E Multi-Column Countercurrent Solvent Extraction (MCCSE) B->E No, complex mixture F High Purity Biphenicillin C->F D->F E->F

    Purification Method Selection

References

Technical Support Center: Stability of Penicillin Derivatives under Different pH Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a representative penicillin, Penicillin G, due to the absence of specific stability data for "Biphenicillin" in scientific literature. The principles and methodologies described are generally applicable to penicillin derivatives, but the specific stability profile of any compound must be determined experimentally.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the stability of penicillin derivatives like Penicillin G under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Penicillin G degradation in aqueous solutions?

A1: The primary cause of Penicillin G degradation in aqueous solutions is the hydrolysis of the β-lactam ring. This reaction is susceptible to catalysis by both acid and base, leading to the loss of antibacterial activity.[1][2]

Q2: At what pH is Penicillin G most stable?

A2: Penicillin G exhibits its maximum stability in the neutral pH range, typically between pH 6.0 and 7.5.[3][4] Significant degradation occurs in both acidic (below pH 5) and alkaline (above pH 8) conditions.[1][2]

Q3: What are the major degradation products of Penicillin G at different pH values?

A3: Under acidic conditions, Penicillin G primarily degrades into penillic acid and penicillamine (B1679230).[5] In alkaline solutions, the main degradation product is penicilloic acid, which is biologically inactive.[6][7]

Q4: How does temperature affect the stability of Penicillin G?

A4: The degradation of Penicillin G is highly dependent on temperature. The rate of degradation increases significantly with an increase in temperature across all pH values.[1][3] For optimal stability, solutions should be kept refrigerated (2-8 °C).[8][9]

Q5: Can buffer salts influence the degradation rate of Penicillin G?

A5: Yes, the type of buffer can affect the stability. For instance, citrate (B86180) and acetate (B1210297) buffers have been shown to provide better stability for Penicillin G compared to phosphate (B84403) buffers under certain conditions.[3][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of Penicillin G potency in solution. The pH of the solution may be too acidic or alkaline.Adjust the pH of your solution to the optimal stability range of 6.0-7.5 using appropriate buffers like citrate or phosphate.[3][4]
The storage temperature is too high.Store Penicillin G solutions at refrigerated temperatures (2-8 °C) to slow down the degradation process.[8][9]
Inconsistent results in stability studies. Fluctuation in pH during the experiment.Ensure your buffer has sufficient capacity to maintain a constant pH throughout the experiment. Regularly monitor the pH.
Inaccurate quantification of Penicillin G.Verify the specificity and validation of your analytical method (e.g., HPLC). Ensure it can separate the intact drug from its degradation products.[10][11]
Precipitation observed in the sample solution. Poor solubility of Penicillin G or its degradation products at the tested pH.Check the solubility of Penicillin G and its expected degradation products in the chosen buffer system. You may need to adjust the concentration or the buffer composition.
Unexpected peaks in the chromatogram. Formation of secondary degradation products or interaction with excipients.Conduct forced degradation studies to identify potential degradation products.[12][13][14] Analyze a placebo sample to rule out interference from excipients.

Quantitative Data: Stability of Penicillin G

The following table summarizes the degradation kinetics of Penicillin G at different pH values and temperatures.

pHTemperature (°C)Rate Constant (k)Half-life (t½)
4.0500.1603 min⁻¹~4.3 min
7.0500.0039 min⁻¹~178 min
10.0500.0485 min⁻¹~14.3 min
4.025-Slower than at 50°C
7.025-Significantly longer than at 50°C
10.025-Slower than at 50°C

Data adapted from a study on penicillin degradation under hydrothermal treatment.[2] Note that absolute values can vary based on buffer composition and ionic strength.

Experimental Protocols

Protocol: pH Stability Study of Penicillin G using HPLC

This protocol outlines a typical forced degradation study to evaluate the stability of Penicillin G at different pH values.

1. Materials and Reagents:

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of Penicillin G in water.

  • Forced Degradation Samples:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl to achieve a final concentration of 100 µg/mL.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: Mix the stock solution with water (or a neutral buffer) to a final concentration of 100 µg/mL.

    • Buffered Solutions: Prepare samples in pH 4, 7, and 9 buffers at a final concentration of 100 µg/mL.

  • Incubate all samples at a controlled temperature (e.g., 40°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralize the acidic and alkaline samples before HPLC analysis.

3. HPLC-UV Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15][16]

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer and acetonitrile or methanol. A common mobile phase is a mixture of 0.01M potassium dihydrogen phosphate and methanol (60:40).[17]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.[17]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

4. Data Analysis:

  • Calculate the percentage of Penicillin G remaining at each time point.

  • Plot the natural logarithm of the concentration of Penicillin G versus time to determine the degradation rate constant (k) from the slope of the line.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Penicillin G Stock Solution (1 mg/mL) acid Acidic Condition (0.1 M HCl) stock->acid base Basic Condition (0.1 M NaOH) stock->base neutral Neutral Condition (Water) stock->neutral buffer Buffered Conditions (pH 4, 7, 9) stock->buffer incubate Incubate at Controlled Temperature acid->incubate base->incubate neutral->incubate buffer->incubate sampling Withdraw Samples at Time Points incubate->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC-UV Analysis neutralize->hplc data Data Processing (Calculate k and t½) hplc->data

Caption: Experimental workflow for a pH stability study of Penicillin G.

degradation_pathway cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) penicillin_g Penicillin G (Active β-Lactam Ring) penillic_acid Penillic Acid penicillin_g->penillic_acid penicillamine Penicillamine penicillin_g->penicillamine penicilloic_acid Penicilloic Acid (Inactive) penicillin_g->penicilloic_acid

Caption: Simplified degradation pathways of Penicillin G under acidic and basic conditions.

References

Biphenicillin Resistance Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: The information provided herein pertains to general mechanisms of resistance to beta-lactam antibiotics. "Biphenicillin" is a hypothetical agent used for illustrative purposes. The troubleshooting guides and experimental protocols are based on established methodologies for studying penicillin-class antibiotics.

Frequently Asked Questions (FAQs)

Q1: My bacterial culture is showing resistance to Biphenicillin. What are the likely mechanisms?

A1: Resistance to Biphenicillin, a beta-lactam antibiotic, is most commonly attributed to three primary mechanisms:

  • Enzymatic Degradation: The bacteria may be producing beta-lactamase enzymes that hydrolyze the beta-lactam ring of Biphenicillin, rendering it inactive. This is a very common resistance mechanism for penicillin-class drugs.[1][2]

  • Target Site Modification: The bacteria may have altered its Penicillin-Binding Proteins (PBPs), which are the primary targets of Biphenicillin. These alterations reduce the binding affinity of the drug to its target, thus diminishing its efficacy.[1][3][4]

  • Reduced Drug Accumulation: The bacteria might be preventing Biphenicillin from reaching its target PBP. This can occur through two main ways:

    • Efflux Pumps: The bacteria may actively pump Biphenicillin out of the cell using efflux pumps.[5][6]

    • Porin Channel Modification: In Gram-negative bacteria, changes in the structure or number of porin channels in the outer membrane can restrict the entry of Biphenicillin into the cell.[7][8]

Q2: How can I experimentally confirm the mechanism of Biphenicillin resistance in my bacterial strain?

A2: A stepwise experimental approach can help elucidate the resistance mechanism. We recommend the following workflow:

experimental_workflow start Resistant Bacterial Strain mic_test Perform MIC Assay with Biphenicillin +/- Inhibitors start->mic_test beta_lactamase_assay Conduct Beta-Lactamase Assay mic_test->beta_lactamase_assay High MIC Fold-Reduction with Beta-Lactamase Inhibitor pbp_binding_assay Perform PBP Binding Assay mic_test->pbp_binding_assay No Significant MIC Change with Inhibitors efflux_pump_assay Efflux Pump Inhibitor Assay mic_test->efflux_pump_assay MIC Reduction with Efflux Pump Inhibitor gene_sequencing Sequence Key Genes (e.g., bla, PBP, porins) beta_lactamase_assay->gene_sequencing Positive Result pbp_binding_assay->gene_sequencing Reduced Binding Affinity efflux_pump_assay->gene_sequencing Positive Result conclusion Identify Resistance Mechanism(s) gene_sequencing->conclusion

Caption: Mechanism of Biphenicillin inactivation by beta-lactamase.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

Objective: To determine the minimum concentration of Biphenicillin that inhibits the visible growth of a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Biphenicillin stock solution

  • Clavulanic acid stock solution (optional)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture grown to log phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare Inoculum: Adjust the turbidity of a log-phase bacterial culture with CAMHB to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension 1:100 in CAMHB to obtain a final inoculum of 1-2 x 10^6 CFU/mL.

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of Biphenicillin in CAMHB in the 96-well plate. If using a beta-lactamase inhibitor, add it to each well at a constant concentration.

  • Inoculate Plate: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of Biphenicillin at which no visible bacterial growth is observed. [9]

Protocol 2: Nitrocefin Assay for Beta-Lactamase Detection

Objective: To rapidly detect the presence of beta-lactamase enzymes in a bacterial lysate.

Materials:

Procedure:

  • Prepare Lysate: Scrape several bacterial colonies from a fresh agar plate and resuspend them in 100 µL of phosphate buffer.

  • Add Nitrocefin: Add 10 µL of Nitrocefin solution to the bacterial suspension and mix gently.

  • Observe Color Change: A positive result is indicated by a rapid change in color from yellow to red, which signifies the hydrolysis of Nitrocefin by beta-lactamase. The time to color change can give a qualitative indication of the amount of enzyme present.

Logical Relationship: Overcoming Resistance

overcoming_resistance Resistance Biphenicillin Resistance BetaLactamase Beta-Lactamase Production Resistance->BetaLactamase PBP_Modification PBP Modification Resistance->PBP_Modification EffluxPump Efflux Pump Overexpression Resistance->EffluxPump Inhibitor Co-administer Beta-Lactamase Inhibitor BetaLactamase->Inhibitor Counteracts NewAntibiotic Develop Biphenicillin Analogs with Modified PBP Affinity PBP_Modification->NewAntibiotic Bypasses EPI Co-administer Efflux Pump Inhibitor EffluxPump->EPI Counteracts

Caption: Strategies to counteract different Biphenicillin resistance mechanisms.

References

Biphenicillin off-target effects mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Please be advised that "Biphenicillin" is a fictional compound created for the purpose of this illustrative guide. The information, data, and protocols presented here are hypothetical and designed to demonstrate the format of a technical support resource. They should not be used for actual experimental work.

Welcome to the technical support center for Biphenicillin. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate the off-target effects of Biphenicillin in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of Biphenicillin and what is its known primary off-target?

A1: Biphenicillin is a potent inhibitor of the serine/threonine kinase "Kinase X" (KX), a key regulator in proliferative signaling pathways. However, at higher concentrations, it is known to have a significant off-target effect on "Kinase Y" (KY), which plays a role in metabolic regulation.

Q2: What are the common phenotypic consequences of KY inhibition observed in cell culture?

A2: Inhibition of the off-target, Kinase Y, can lead to a dose-dependent decrease in cellular ATP levels, altered glucose uptake, and a potential shift towards anaerobic glycolysis. This can confound experimental results by inducing cellular stress responses unrelated to the inhibition of the primary target, Kinase X.

Q3: At what concentration does Biphenicillin typically start showing off-target effects on Kinase Y?

A3: While the IC50 for Kinase X is approximately 50 nM, off-target inhibition of Kinase Y is typically observed at concentrations exceeding 500 nM. However, this can vary depending on the cell type and experimental conditions. We recommend performing a dose-response curve in your specific system.

Q4: Can I use a lower concentration of Biphenicillin to avoid the off-target effect?

A4: Yes, using the lowest effective concentration that inhibits Kinase X without significantly affecting Kinase Y is the most straightforward strategy. We recommend a concentration range of 50-150 nM for initial experiments to maintain a high degree of selectivity.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability Decrease or Slowed Proliferation

You observe a significant drop in cell viability or a slower proliferation rate than expected, even at concentrations that should be selective for Kinase X.

  • Possible Cause: Your cell line may be particularly sensitive to the inhibition of the off-target, Kinase Y, or your specific lot of Biphenicillin may have a slightly different purity profile.

  • Troubleshooting Steps:

    • Confirm On-Target Inhibition: Perform a Western blot to verify the phosphorylation status of a known downstream substrate of Kinase X to ensure your chosen concentration is effective.

    • Assess Metabolic Stress: Measure cellular ATP levels or lactate (B86563) production to determine if the cells are under metabolic stress, which is indicative of Kinase Y inhibition.

    • Perform a Dose-Response Curve: Run a detailed dose-response curve (e.g., 10 nM to 10 µM) and assess both the inhibition of Kinase X's downstream target and a marker of metabolic stress simultaneously. This will help you identify the optimal therapeutic window for your specific cell line.

Issue 2: Experimental Results are Inconsistent with Known Phenotype of Kinase X Inhibition

Your experimental outcome (e.g., gene expression changes, morphological changes) does not align with the published data for specific Kinase X inhibition.

  • Possible Cause: The observed phenotype may be a composite effect of inhibiting both Kinase X and the off-target, Kinase Y.

  • Troubleshooting Steps:

    • Use a Structurally Unrelated Inhibitor: If available, use a structurally different inhibitor of Kinase X as a control. If this second inhibitor does not produce the same "unexpected" phenotype, it is likely that the phenotype you are observing with Biphenicillin is due to its off-target effects.

    • Rescue Experiment: If possible, perform a "rescue" by overexpressing a constitutively active or Biphenicillin-resistant mutant of Kinase Y. If this rescue reverses the unexpected phenotype, it confirms the involvement of the off-target.

    • Profile Downstream Pathways: Analyze the signaling pathways downstream of both Kinase X and Kinase Y to see which pathway is being modulated in a way that could explain your results.

Quantitative Data Summary

The following tables summarize the key quantitative data related to Biphenicillin's activity.

Table 1: In Vitro Kinase Inhibition Profile

Kinase Target IC50 (nM) Selectivity Ratio (IC50 KY / IC50 KX)
Kinase X (KX) 50 10x

| Kinase Y (KY) | 500 | - |

Table 2: Recommended Concentration Ranges for Cell-Based Assays

Objective Recommended Concentration Range (nM) Expected Outcome
Selective KX Inhibition 50 - 150 >90% KX inhibition, <10% KY inhibition.
Dual KX/KY Inhibition (Control) 1000 - 2000 >95% inhibition of both KX and KY.

| Initial Dose-Response | 10 - 10000 | Determine optimal concentration for specific cell line. |

Key Experimental Protocols

Protocol 1: Determining the Cellular Selectivity Window

This protocol helps to identify the optimal concentration of Biphenicillin that maximizes on-target effects while minimizing off-target activity in your specific cell model.

  • Cell Plating: Plate your cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment (typically 48-72 hours).

  • Compound Dilution: Prepare a 10-point serial dilution of Biphenicillin, typically starting from 10 µM down to low nM concentrations. Also include a DMSO vehicle control.

  • Cell Treatment: Treat the cells with the different concentrations of Biphenicillin and the vehicle control. Incubate for the desired time period (e.g., 24 hours).

  • Lysis and Protein Quantification: After treatment, lyse the cells and quantify the total protein concentration to normalize for cell number.

  • Western Blot Analysis:

    • Probe one set of samples with an antibody against the phosphorylated form of a direct substrate of Kinase X (p-SubstrateX).

    • Probe a parallel set of samples with an antibody to assess a downstream marker of Kinase Y activity (e.g., a protein whose expression is regulated by cellular ATP levels).

  • Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of inhibition of p-SubstrateX and the change in the KY marker against the Biphenicillin concentration. The concentration range where p-SubstrateX is maximally inhibited before the KY marker begins to change is your selective window.

Visualizations

G cluster_0 Biphenicillin Action cluster_1 On-Target Pathway cluster_2 Off-Target Pathway Biphenicillin Biphenicillin KX Kinase X Biphenicillin->KX Inhibits (High Affinity) KY Kinase Y Biphenicillin->KY Inhibits (Low Affinity) Proliferation Cell Proliferation KX->Proliferation Promotes Metabolism Cellular Metabolism KY->Metabolism Regulates

Caption: Biphenicillin's dual inhibitory action on on-target and off-target pathways.

G cluster_workflow Troubleshooting Workflow: Unexpected Phenotype Start Start: Unexpected Phenotype Observed Step1 Is a structurally unrelated KX inhibitor available? Start->Step1 Step2a Test second inhibitor. Does it produce the same phenotype? Step1->Step2a Yes Step2b Can you perform a KY rescue experiment? Step1->Step2b No Conclusion1 Conclusion: Phenotype is likely on-target. Step2a->Conclusion1 Yes Conclusion2 Conclusion: Phenotype is likely off-target. Step2a->Conclusion2 No Step2b->Conclusion1 Rescue has no effect Step2b->Conclusion2 Rescue reverses phenotype

Caption: A logical workflow for troubleshooting unexpected experimental phenotypes.

Technical Support Center: Refining Biphenicillin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biphenicillin, a novel beta-lactam antibiotic. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of Biphenicillin for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Biphenicillin?

A1: Biphenicillin is a beta-lactam antibiotic. Like other penicillins, its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][2] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1] By inhibiting these enzymes, Biphenicillin disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.

Q2: My in vitro MIC values for Biphenicillin are excellent, but I'm seeing poor efficacy in my animal models. What could be the cause?

A2: Discrepancies between in vitro and in vivo results are a common challenge in drug development.[3][4][5] Several factors could contribute to this:

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): The absorption, distribution, metabolism, and excretion (ADME) profile of Biphenicillin in the animal model may be suboptimal, leading to insufficient drug concentration at the site of infection.[6][7]

  • Host Factors: The host's immune system and physiological conditions can influence drug efficacy.[5]

  • Biofilm Formation: Bacteria within a host can form biofilms, which are communities of bacteria encased in a self-produced matrix.[4] This can make them less susceptible to antibiotics compared to their planktonic (free-living) counterparts used in in vitro testing.[4]

  • Protein Binding: Biphenicillin may have a high affinity for plasma proteins, reducing the amount of free, active drug available to combat the infection.[1]

  • Inoculum Effect: The bacterial load at the infection site in the animal model might be significantly higher than what was tested in vitro, potentially overwhelming the antibiotic.

Q3: How do I determine the optimal dosing frequency for Biphenicillin in my mouse model?

A3: For beta-lactam antibiotics like Biphenicillin, the pharmacodynamic parameter most predictive of efficacy is the time that the free drug concentration remains above the minimum inhibitory concentration (fT > MIC).[7] To determine the optimal dosing frequency, you should:

  • Conduct a pharmacokinetic (PK) study: This will determine the half-life of Biphenicillin in your animal model.

  • Establish the MIC: Determine the MIC of Biphenicillin against the specific bacterial strain you are using.

  • Aim for a target fT > MIC: For penicillins, a common target is to have the free drug concentration above the MIC for at least 40-50% of the dosing interval.[7] Based on the drug's half-life, you can then calculate the appropriate dosing frequency to achieve this target.

Troubleshooting Guides

Issue 1: Poor Solubility of Biphenicillin Formulation

Problem: You are having difficulty dissolving Biphenicillin for administration, leading to inconsistent dosing.

Possible Causes & Solutions:

CauseSolution
Incorrect Solvent: Biphenicillin may have limited solubility in standard aqueous solutions.
* Review the manufacturer's instructions for recommended solvents.
* Consider using a co-solvent system or a pharmaceutically acceptable solubilizing agent.
pH of the Vehicle: The solubility of many penicillin-like drugs is pH-dependent.[8][9]
* Determine the optimal pH range for Biphenicillin solubility through experimentation.
* Use buffered solutions to maintain the optimal pH.
Temperature: Solubility can be affected by temperature.[8]
* Attempt gentle warming of the solution, but be cautious as excessive heat can degrade the compound.[8]
Issue 2: Rapid Clearance of Biphenicillin In Vivo

Problem: Pharmacokinetic studies reveal that Biphenicillin has a very short half-life in your animal model, requiring frequent administration.

Possible Causes & Solutions:

CauseSolution
Rapid Renal Excretion: Penicillins are often actively secreted by the kidneys.
* Consider co-administration with a compound like probenecid, which can block renal tubular secretion and prolong the half-life of beta-lactams.
Metabolic Instability: The drug may be rapidly metabolized by the host.
* Investigate potential metabolic pathways.
* If metabolic instability is confirmed, chemical modification of the Biphenicillin molecule may be necessary for future iterations.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
  • Prepare Bacterial Inoculum: Culture the bacterial strain of interest overnight in appropriate broth. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Prepare Biphenicillin Dilutions: Create a two-fold serial dilution of Biphenicillin in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculate Plate: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of Biphenicillin that completely inhibits visible bacterial growth.

Protocol 2: Mouse Sepsis Model for In Vivo Efficacy Testing
  • Animal Acclimatization: Acclimate mice to the laboratory environment for at least 72 hours before the experiment.

  • Infection: Induce sepsis by intraperitoneal (IP) injection of a lethal or sub-lethal dose of the bacterial pathogen. The specific dose should be predetermined in a pilot study.

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer Biphenicillin via the desired route (e.g., intravenous, subcutaneous, or oral). The dosage and frequency should be based on preliminary PK/PD studies.

  • Monitoring: Monitor the mice for signs of morbidity and mortality over a defined period (e.g., 7 days).

  • Endpoint Analysis: At the end of the study, or at humane endpoints, collect blood and/or target organs (e.g., spleen, liver) for bacterial load determination (CFU counts).

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Studies cluster_data Data Analysis & Refinement a Determine MIC (Broth Microdilution) c Pharmacokinetic (PK) Profiling a->c b Assess In Vitro Toxicity e Toxicity and Safety Assessment b->e d Efficacy Testing (e.g., Sepsis Model) c->d f PK/PD Modeling c->f d->f g Dose Optimization f->g

Caption: Experimental workflow for refining Biphenicillin dosage.

signaling_pathway cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Inhibits cw_synthesis Cell Wall Synthesis lysis Cell Lysis cw_synthesis->lysis Disruption leads to peptidoglycan->cw_synthesis Essential for biphenicillin Biphenicillin biphenicillin->pbp Binds to

Caption: Mechanism of action of Biphenicillin.

References

Technical Support Center: Biphenicillin Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of Biphenicillin.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield for the final coupling step when moving from a 1L to a 50L reactor. What are the potential causes?

A1: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors. Primarily, inefficient mixing and heat transfer in larger reactors can lead to localized concentration gradients and temperature fluctuations, promoting the formation of side products. Mass transfer limitations, where reactants are not brought together effectively, can also slow down the desired reaction rate, allowing for competing degradation pathways to become more prominent. It is also crucial to re-evaluate the optimal feed rate of reactants, as a rate suitable for a small-scale reaction may not be appropriate for a larger volume.

Q2: The impurity profile of our Biphenicillin active pharmaceutical ingredient (API) is inconsistent between batches. How can we identify the source of these new impurities?

A2: Inconsistent impurity profiles often arise from variations in raw material quality, reaction conditions, or prolonged reaction times during scale-up.[1] To identify the source, a systematic approach is necessary. Begin by performing a thorough analysis of all starting materials and solvents to check for any new contaminants. Next, carefully monitor reaction parameters such as temperature, pH, and reaction time. It's possible that extended heating in a larger vessel is causing thermal degradation of either the product or a key intermediate. Finally, consider performing stress testing on the final product under various conditions (e.g., heat, light, acid, base) to intentionally generate degradation products and compare them to the unknown impurities.

Q3: We are struggling with inconsistent polymorphic forms of Biphenicillin upon crystallization at a larger scale. What steps can we take to control polymorphism?

A3: Controlling polymorphism is critical as different crystal forms can affect the drug's bioavailability and manufacturability.[1] The key to controlling polymorphism lies in tightly controlling the crystallization process. This includes factors such as the choice of solvent, the rate of cooling, the level of supersaturation, and the agitation speed. Seeding the crystallization with crystals of the desired polymorph is a highly effective strategy to ensure consistency. It is recommended to perform a polymorph screen to identify all possible crystal forms and then develop a robust crystallization process that consistently produces the desired form.[1]

Troubleshooting Guides

Issue 1: Low Yield in the Grignard Reaction Step (Formation of Intermediate B)

Symptoms:

  • The yield of Intermediate B is consistently below 70% on a multi-kilogram scale, compared to >90% at the lab scale.

  • Increased levels of a dimeric byproduct are observed via HPLC analysis.

Possible Causes & Solutions:

CauseRecommended ActionAcceptance Criteria
Poor Grignard Reagent Quality Titrate the Grignard reagent immediately before use to determine its exact molarity. Impurities or degradation can reduce its reactivity.Reagent molarity should be within 5% of the supplier's specification.
Localized Overheating Implement a more controlled, slower addition of the electrophile. Improve agitation to ensure rapid dispersion of heat. Consider using a jacketed reactor with precise temperature control.The internal temperature should not fluctuate by more than +/- 2°C during the addition.
Presence of Moisture Ensure all glassware and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Water content in the solvent, as determined by Karl Fischer titration, should be less than 50 ppm.

Experimental Protocol: Titration of Grignard Reagent

  • Accurately weigh approximately 0.5 g of iodine into a dry 250 mL flask and dissolve it in 50 mL of anhydrous THF.

  • Slowly add the Grignard reagent dropwise from a burette until the brown color of the iodine disappears.

  • Record the volume of Grignard reagent added.

  • Calculate the molarity using the following formula: Molarity (M) = (grams of I₂) / (253.81 g/mol * Liters of Grignard reagent).

Issue 2: High Levels of Impurity C in Final Biphenicillin Product

Symptoms:

  • A specific impurity (Impurity C) is consistently present at levels >0.5% in the final API, exceeding regulatory thresholds.

  • Impurity C has been identified as an isomer of Biphenicillin.

Possible Causes & Solutions:

CauseRecommended ActionAcceptance Criteria
Epimerization during Final Deprotection Screen alternative deprotection conditions. If using acidic conditions, consider a milder acid or a shorter reaction time. If using basic conditions, explore lower temperatures.The formation of Impurity C should be less than 0.1% during in-process control checks.
Inadequate Purification Develop a more effective recrystallization or chromatographic purification method. Screen various solvent systems to improve the separation of Biphenicillin from Impurity C.Final API should have Impurity C levels below 0.15%.
Isomerization on Storage Conduct a stability study of the final API under accelerated conditions (e.g., 40°C / 75% RH) to determine if the impurity is forming after isolation.No significant increase in Impurity C should be observed after 3 months of accelerated stability testing.

Visualizations

Biphenicillin_Synthesis_Workflow A Starting Material A B Intermediate B (Grignard Reaction) A->B Reagent X C Intermediate C (Coupling Reaction) B->C Reagent Y D Protected Biphenicillin C->D Cyclization E Biphenicillin API (Final Product) D->E Deprotection

Caption: Simplified workflow for the synthesis of Biphenicillin.

Troubleshooting_Low_Yield start Low Yield Observed in Scale-Up check_reagents Verify Raw Material and Reagent Quality start->check_reagents check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Control start->check_temp reagent_ok Quality Acceptable? check_reagents->reagent_ok mixing_ok Mixing Adequate? check_mixing->mixing_ok temp_ok Temp Stable? check_temp->temp_ok source_reagents Source New Reagents reagent_ok->source_reagents No end_node Yield Improved reagent_ok->end_node Yes optimize_mixing Optimize Agitator Speed and Baffle Design mixing_ok->optimize_mixing No mixing_ok->end_node Yes optimize_temp Refine Heating/Cooling Protocol temp_ok->optimize_temp No temp_ok->end_node Yes

Caption: Decision tree for troubleshooting low yield in scale-up.

References

Validation & Comparative

Biphenicillin vs. Penicillin G: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Theoretical and Pre-clinical Framework for Efficacy Evaluation

[City, State] – [Date] – This guide offers a comparative overview of the investigational compound Biphenicillin and the well-established antibiotic Penicillin G. Due to the absence of published pre-clinical and clinical data for Biphenicillin, this document serves as a theoretical framework for researchers, scientists, and drug development professionals. It outlines the structural differences between the two molecules and details the necessary experimental protocols to ascertain the comparative efficacy of Biphenicillin.

Structural Comparison

Biphenicillin, chemically identified as (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylbenzoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a semi-synthetic penicillin derivative. The core structural motif, 6-aminopenicillanic acid, is shared with Penicillin G. The key distinction lies in the acyl side chain attached to the C6 amine. While Penicillin G possesses a benzyl (B1604629) group, Biphenicillin features a more complex and bulky biphenylcarbonyl group. This structural alteration is hypothesized to influence the compound's antibacterial spectrum, resistance to β-lactamases, and pharmacokinetic properties.

FeatureBiphenicillinPenicillin G
Chemical Name (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylbenzoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Core Structure 6-aminopenicillanic acid6-aminopenicillanic acid
Side Chain BiphenylcarbonylBenzyl
Molecular Formula C28H24N2O4SC16H18N2O4S
Molecular Weight 496.57 g/mol 334.39 g/mol

Mechanism of Action: A Shared Pathway

Both Biphenicillin and Penicillin G are presumed to exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1] This mechanism is characteristic of the β-lactam class of antibiotics. The strained β-lactam ring mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors, allowing the antibiotic to bind to and acylate the active site of penicillin-binding proteins (PBPs), which are essential transpeptidases. This irreversible inhibition prevents the cross-linking of peptidoglycan chains, leading to a compromised cell wall and subsequent cell lysis.

G General Mechanism of Action for Penicillins cluster_0 Bacterial Cell Penicillin Penicillin PBP Penicillin-Binding Proteins (PBPs) Penicillin->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Prevents cross-linking of Cell_Lysis Cell Lysis (Bactericidal Effect) Cell_Wall->Cell_Lysis Weakened wall leads to

Caption: General signaling pathway for penicillin antibiotics.

Proposed Experimental Protocols for Comparative Efficacy

To empirically evaluate the efficacy of Biphenicillin relative to Penicillin G, a series of standardized in vitro and in vivo experiments are required.

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of Biphenicillin against a panel of clinically relevant bacterial strains and compare it to Penicillin G.

Methodology: Broth Microdilution

  • Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria, including ATCC reference strains and clinical isolates with known resistance profiles (e.g., methicillin-susceptible and -resistant Staphylococcus aureus, penicillin-susceptible and -resistant Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Serial Dilution: Perform serial two-fold dilutions of Biphenicillin and Penicillin G in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

G Workflow for MIC Determination Start Start Bacterial_Culture Prepare standardized bacterial inoculum Start->Bacterial_Culture Inoculation Inoculate microtiter plate Bacterial_Culture->Inoculation Serial_Dilution Perform serial dilutions of antibiotics Serial_Dilution->Inoculation Incubation Incubate at 35-37°C Inoculation->Incubation MIC_Reading Read MIC values Incubation->MIC_Reading End End MIC_Reading->End

Caption: Experimental workflow for determining Minimum Inhibitory Concentration.

Time-Kill Kinetic Assays

Objective: To assess the bactericidal or bacteriostatic activity of Biphenicillin over time compared to Penicillin G.

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB.

  • Antibiotic Concentrations: Expose the bacteria to various concentrations of Biphenicillin and Penicillin G (e.g., 1x, 4x, and 8x MIC).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Count: Perform serial dilutions of the aliquots and plate on appropriate agar (B569324) to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

In Vivo Efficacy Studies

Objective: To evaluate the in vivo efficacy of Biphenicillin in a relevant animal model of infection.

Methodology: Murine Sepsis Model

  • Animal Model: Use a well-established murine model of sepsis (e.g., intraperitoneal infection with a lethal dose of a target pathogen).

  • Infection: Infect mice with a standardized inoculum of a relevant bacterial strain.

  • Treatment: Administer Biphenicillin and Penicillin G at various doses and schedules (e.g., intravenous or intraperitoneal) at a specified time post-infection. A control group will receive a placebo.

  • Monitoring: Monitor the survival of the mice over a set period (e.g., 7 days).

  • Endpoint Analysis: The primary endpoint is survival. Secondary endpoints can include bacterial burden in blood and organs at specific time points.

Future Directions

The structural modifications in Biphenicillin, particularly the bulky biphenyl (B1667301) side chain, may confer several theoretical advantages over Penicillin G, such as increased resistance to certain β-lactamases and an altered antibacterial spectrum. However, this bulkiness could also negatively impact its ability to penetrate the outer membrane of Gram-negative bacteria or its affinity for certain PBPs.

Comprehensive pre-clinical studies, following the protocols outlined above, are essential to elucidate the true therapeutic potential of Biphenicillin. Further investigations into its pharmacokinetics (absorption, distribution, metabolism, and excretion) and safety profile will also be critical for any future clinical development.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on theoretical principles and publicly available chemical information. It does not constitute medical advice or an endorsement of Biphenicillin. The efficacy and safety of Biphenicillin have not been established in clinical trials.

References

Comparative Analysis of Ampicillin and Alternative Penicillins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of ampicillin (B1664943) and several alternative penicillin-class antibiotics. The term "Biphenicillin" did not yield specific findings in scientific literature, suggesting a possible misspelling. Therefore, this guide focuses on comparing ampicillin with other relevant penicillins: benzylpenicillin, dicloxacillin (B1670480), piperacillin (B28561), and mecillinam. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of the antibacterial spectrum, cross-resistance patterns, and underlying mechanisms of action and resistance. The information is supported by experimental data and detailed protocols to aid in laboratory research and drug development endeavors.

Quantitative Data Summary: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for ampicillin and its alternatives against common bacterial strains. MIC values are a crucial measure of an antibiotic's potency, representing the lowest concentration required to inhibit visible bacterial growth.

AntibioticStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)General Spectrum of Activity
Ampicillin 0.6 - 1[1]4[1]Broad-spectrum: Effective against many Gram-positive and Gram-negative bacteria.[2]
Benzylpenicillin 0.125 (penicillin-susceptible)[3]Generally not effectiveNarrow-spectrum: Primarily active against Gram-positive bacteria.[4][5]
Dicloxacillin ≤0.125 (penicillin-susceptible)[6]Generally not effectiveNarrow-spectrum: Primarily used for penicillinase-producing Staphylococcus aureus.[7][8]
Piperacillin --Extended-spectrum: Broader activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][9]
Mecillinam Less effective0.25 - 16[10][11]Narrow-spectrum: Primarily active against Enterobacteriaceae.[12][13]

Comparative Analysis of Ampicillin and Alternatives

Ampicillin

Ampicillin is a broad-spectrum β-lactam antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[14] Resistance to ampicillin is widespread and primarily mediated by the production of β-lactamase enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive.

Benzylpenicillin (Penicillin G)

Benzylpenicillin, the original penicillin, has a narrower spectrum of activity compared to ampicillin, primarily targeting Gram-positive bacteria.[4][5] On a weight basis, ampicillin is approximately twice as effective as benzylpenicillin against enterococci.[15][16] Resistance to benzylpenicillin in organisms like Staphylococcus aureus is often due to the production of penicillinase.

Dicloxacillin

Dicloxacillin is a penicillinase-resistant penicillin, making it particularly effective against β-lactamase-producing Staphylococcus aureus.[7][8] Its spectrum is narrower than ampicillin's, with limited activity against Gram-negative bacteria. A combination of ampicillin and dicloxacillin has shown a synergistic effect, particularly against Staphylococcus and E. coli.[17][18]

Piperacillin

Piperacillin has an extended spectrum of activity compared to ampicillin, with enhanced efficacy against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][9] It is often combined with a β-lactamase inhibitor, such as tazobactam, to overcome resistance.[19][20]

Mecillinam

Mecillinam is an amidinopenicillanic acid with a unique mechanism of action, binding specifically to penicillin-binding protein 2 (PBP2) in Gram-negative bacteria.[21] This gives it a distinct spectrum of activity, primarily against Enterobacteriaceae.[12][13] Notably, most ampicillin-resistant E. coli remain susceptible to mecillinam.[12][13][21][22] However, mecillinam-resistant strains are often also resistant to ampicillin.[13]

Experimental Protocols

Broth Microdilution Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[23][24][25][26]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Antibiotic stock solutions

  • Incubator

Procedure:

  • Prepare Antibiotic Dilutions: Serially dilute the antibiotic stock solutions in MHB across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculate Plates: Add a standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Kirby-Bauer Disk Diffusion Susceptibility Testing

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk. The protocol is based on CLSI guidelines.[27][28][29][30]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Antibiotic disks

  • Incubator

  • Ruler or caliper

Procedure:

  • Prepare Inoculum: A sterile cotton swab is dipped into the standardized bacterial suspension.

  • Inoculate Plate: The swab is used to evenly streak the entire surface of an MHA plate to create a bacterial lawn.

  • Apply Antibiotic Disks: Using sterile forceps, place the antibiotic disks on the surface of the agar, ensuring they are evenly spaced.

  • Incubation: Invert the plates and incubate at 35°C for 16-24 hours.

  • Measure Zones of Inhibition: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.

  • Interpret Results: Compare the measured zone diameters to the CLSI interpretive charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.

Visualizations

Experimental Workflow for Cross-Resistance Determination

Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_testing Antibiotic Susceptibility Testing cluster_analysis Data Analysis and Interpretation A Bacterial Isolate B Prepare 0.5 McFarland Standard Inoculum A->B Standardization C Inoculate Mueller-Hinton Agar Plates B->C Inoculation D Place Antibiotic Disks (e.g., Ampicillin, Benzylpenicillin) C->D Disk Placement E Incubate at 35°C for 16-24 hours D->E Growth Phase F Measure Zones of Inhibition E->F Measurement G Compare Zone Diameters to CLSI Standards F->G Comparison H Determine Susceptibility Profile (Susceptible, Intermediate, Resistant) G->H Interpretation I Analyze for Cross-Resistance (Resistance to multiple antibiotics) H->I Final Analysis

Caption: Workflow for determining antibiotic cross-resistance.

Mechanism of Beta-Lactam Resistance

Beta_Lactam_Resistance cluster_antibiotic Antibiotic Action cluster_resistance Resistance Mechanisms Antibiotic β-Lactam Antibiotic (e.g., Ampicillin) PBP Penicillin-Binding Proteins (PBPs) Antibiotic->PBP Inhibition CellWall Bacterial Cell Wall Synthesis Lysis Cell Lysis CellWall->Lysis Disruption leads to BetaLactamase β-Lactamase Enzyme BetaLactamase->Antibiotic Inactivation AlteredPBP Altered PBPs AlteredPBP->Antibiotic Reduced Binding EffluxPump Efflux Pumps EffluxPump->Antibiotic Removal from cell

Caption: Key mechanisms of bacterial resistance to beta-lactam antibiotics.

References

A Comparative Guide to Validating Biphenicillin's Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, confirming that a drug candidate interacts with its intended target within a cellular environment is a critical step. This guide provides a comparative overview of methodologies to validate the target engagement of Biphenicillin, a novel antibiotic, against established alternatives like Benzylpenicillin. The experimental data and protocols herein offer a framework for researchers to assess target engagement and inform drug development decisions.

Quantitative Comparison of Target Engagement

The following table summarizes hypothetical quantitative data from key cellular target engagement assays comparing Biphenicillin and Benzylpenicillin against a common target, Penicillin-Binding Protein 2a (PBP2a).

AssayParameterBiphenicillinBenzylpenicillin
Cellular Thermal Shift Assay (CETSA) Tagg (°C)58.252.1
In-Cell Western Blot IC50 (µM)0.815.4
Bioluminescence Resonance Energy Transfer (BRET) BRET Ratio Shift0.60.2
Activity-Based Protein Profiling (ABPP) Probe Displacement (%)8540

Visualizing Cellular Target Engagement

Understanding the experimental workflows and the cellular pathways involved is crucial for interpreting target engagement data.

experimental_workflow cluster_treatment Cell Treatment cluster_assay Target Engagement Assay cluster_readout Data Analysis Bacterial Cells Bacterial Cells Compound Treatment Treat with Biphenicillin or Benzylpenicillin Bacterial Cells->Compound Treatment CETSA CETSA Compound Treatment->CETSA In-Cell Western In-Cell Western Compound Treatment->In-Cell Western BRET BRET Compound Treatment->BRET ABPP ABPP Compound Treatment->ABPP Target Stabilization Target Stabilization CETSA->Target Stabilization Target Inhibition Target Inhibition In-Cell Western->Target Inhibition Proximity-Based Signal Proximity-Based Signal BRET->Proximity-Based Signal Probe Competition Probe Competition ABPP->Probe Competition

Caption: Experimental workflow for validating target engagement.

signaling_pathway cluster_cell_wall Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by Beta-Lactams Peptidoglycan Precursors Peptidoglycan Precursors PBP2a Penicillin-Binding Protein 2a (PBP2a) Peptidoglycan Precursors->PBP2a Cell Wall Cross-linking Cell Wall Cross-linking PBP2a->Cell Wall Cross-linking Stable Cell Wall Stable Cell Wall Cell Wall Cross-linking->Stable Cell Wall Cell Lysis Cell Lysis Cell Wall Cross-linking->Cell Lysis Biphenicillin Biphenicillin Biphenicillin->Inhibition Benzylpenicillin Benzylpenicillin Benzylpenicillin->Inhibition

Caption: Inhibition of bacterial cell wall synthesis pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cellular Thermal Shift Assay (CETSA)

This assay measures the thermal stabilization of a target protein upon ligand binding.

  • Cell Culture and Treatment:

    • Culture bacterial cells (e.g., MRSA) to mid-log phase.

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS).

    • Aliquot the cell suspension into PCR tubes.

    • Treat the cells with varying concentrations of Biphenicillin or Benzylpenicillin and incubate at 37°C for 1 hour. Include a vehicle control (e.g., DMSO).

  • Heat Shock and Lysis:

    • Heat the treated cell suspensions across a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermal cycler.

    • Lyse the cells by freeze-thawing or sonication.

    • Separate the soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble PBP2a by Western blot or ELISA.

    • Plot the amount of soluble protein against the temperature to generate a melting curve. The shift in the aggregation temperature (Tagg) indicates target engagement.

In-Cell Western Blot

This method quantifies target protein levels directly in fixed cells.

  • Cell Plating and Treatment:

    • Seed bacterial cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a serial dilution of Biphenicillin or Benzylpenicillin for a specified time.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining and Detection:

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody specific for PBP2a overnight at 4°C.

    • Wash and incubate with a near-infrared fluorescently labeled secondary antibody for 1 hour.

    • Scan the plate using a near-infrared imaging system.

    • Normalize the signal to a housekeeping protein or total protein stain to determine the IC50 value.

Bioluminescence Resonance Energy Transfer (BRET)

BRET assays measure the proximity between a luciferase-tagged target protein and a fluorescently labeled ligand.

  • Cell Line Generation:

    • Genetically engineer a bacterial strain to express PBP2a fused to a luciferase (e.g., NanoLuc).

  • Assay Procedure:

    • Culture the engineered cells and plate them in a white, opaque 96-well plate.

    • Add a fluorescently labeled derivative of the antibiotic (tracer).

    • Add varying concentrations of the unlabeled competitor compound (Biphenicillin or Benzylpenicillin).

    • Add the luciferase substrate (e.g., furimazine).

    • Measure the luminescence at two wavelengths (donor and acceptor emission peaks) using a plate reader.

    • Calculate the BRET ratio and plot it against the competitor concentration to determine the displacement of the tracer.

Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that covalently bind to the active site of enzymes to measure target engagement through competition.

  • Probe Synthesis:

    • Synthesize or obtain a broad-spectrum beta-lactamase probe with a reporter tag (e.g., a fluorophore or biotin).

  • Competitive Labeling:

    • Treat live bacterial cells with Biphenicillin or Benzylpenicillin for 1 hour.

    • Lyse the cells and treat the lysate with the activity-based probe for 30 minutes.

  • Analysis:

    • If using a fluorescent probe, separate the proteins by SDS-PAGE and visualize the labeled proteins using a gel imager.

    • If using a biotinylated probe, perform an enrichment of labeled proteins using streptavidin beads, followed by on-bead digestion and analysis by mass spectrometry.

    • Quantify the reduction in probe labeling of PBP2a in the presence of the competitor compounds.

A Head-to-Head Comparison of Ceftaroline and Vancomycin for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections

Author: BenchChem Technical Support Team. Date: November 2025

An evidence-based guide for researchers and drug development professionals.

The emergence of multidrug-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge in clinical practice. Vancomycin (B549263), a glycopeptide antibiotic, has long been the mainstay of treatment for serious MRSA infections. However, concerns over its efficacy, the emergence of strains with reduced susceptibility, and its potential for nephrotoxicity have driven the development of novel anti-MRSA agents. Among these is ceftaroline (B109729), a fifth-generation cephalosporin (B10832234) with potent activity against MRSA. This guide provides a head-to-head comparison of ceftaroline and vancomycin, focusing on their mechanisms of action, clinical efficacy, microbiological activity, and safety profiles, supported by experimental data.

Mechanism of Action: A Tale of Two Targets

Vancomycin and ceftaroline both inhibit bacterial cell wall synthesis, but they do so by targeting different steps in the process.

Vancomycin: This glycopeptide antibiotic acts by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors.[1][2][3][4] This binding sterically hinders the transglycosylation and transpeptidation steps, preventing the incorporation of new subunits into the growing peptidoglycan chain and thereby inhibiting cell wall synthesis.[1][2][3][4]

Ceftaroline: As a β-lactam antibiotic, ceftaroline's primary mechanism of action is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[5][6] What sets ceftaroline apart from other β-lactams is its high affinity for PBP2a, the protein encoded by the mecA gene that confers methicillin (B1676495) resistance in S. aureus.[5][6][7] By binding to and inhibiting PBP2a, ceftaroline effectively overcomes the primary mechanism of resistance in MRSA.[5][6][7]

Figure 1. Mechanism of Action of Vancomycin cluster_bacterial_cell Bacterial Cell Peptidoglycan Precursor Peptidoglycan Precursor Transglycosylase Transglycosylase Peptidoglycan Precursor->Transglycosylase Inhibited Growing Peptidoglycan Chain Growing Peptidoglycan Chain Transpeptidase Transpeptidase Growing Peptidoglycan Chain->Transpeptidase Cross-linking Transglycosylase->Growing Peptidoglycan Chain Adds new subunits Cell Wall Synthesis Cell Wall Synthesis Transpeptidase->Cell Wall Synthesis Completes Vancomycin Vancomycin Vancomycin->Peptidoglycan Precursor Binds to D-Ala-D-Ala terminus

A simplified diagram of Vancomycin's mechanism of action.

Figure 2. Mechanism of Action of Ceftaroline cluster_bacterial_cell Bacterial Cell PBP2a PBP2a (in MRSA) Cell Wall Synthesis Cell Wall Synthesis PBP2a->Cell Wall Synthesis Inhibited Other PBPs Other PBPs Other PBPs->Cell Wall Synthesis Inhibited Ceftaroline Ceftaroline Ceftaroline->PBP2a High-affinity binding Ceftaroline->Other PBPs Binds

A simplified diagram of Ceftaroline's mechanism of action.

Microbiological Activity: A Quantitative Comparison

The in vitro activity of an antibiotic is a key predictor of its clinical efficacy. The minimum inhibitory concentration (MIC) is a standard measure of this activity, with lower values indicating greater potency.

PathogenCeftaroline MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus (MRSA)0.25 - >32[8]0.5 - 2[9]
Staphylococcus aureus (MSSA)≤1[8]0.25 - 4.0[1]

Note: MIC ranges can vary based on the testing methodology and geographical location. Some studies have reported ceftaroline MIC90 values of 1-2 µg/mL for MRSA in Europe and the Asia-Pacific region.[10] It is important to note that treatment failures with vancomycin have been observed even when the MIC is within the susceptible range (1-2 µg/mL).[11][12]

Clinical Efficacy: Head-to-Head Trials

Several clinical trials have directly compared the efficacy of ceftaroline and vancomycin in treating serious bacterial infections, including those caused by MRSA.

Study TypeIndicationCeftaroline Clinical Success RateVancomycin Clinical Success RateKey Findings
Retrospective Matched CohortMRSA Bacteremia51.1% (23/45)57.8% (48/83)No significant difference in treatment failure.[13][14][15]
Open-Label Randomized TrialAcute Bacterial Skin and Skin Structure Infections (ABSSSI)50.0% (Day 2 or 3 clinical response)51.9% (Day 2 or 3 clinical response)No significant difference in early clinical response.[16]
Phase III, Randomized, Controlled Trial (COVERS)Complicated Skin and Soft Tissue Infections (cSSTI)Non-inferiorNon-inferiorCeftaroline was non-inferior to vancomycin plus aztreonam (B1666516).[17]
Multicenter Retrospective StudyMRSA Pneumonia22.3% (31/139) mortality13.9% (609/4372) mortalityPreliminary data suggests vancomycin may be superior in terms of mortality and hospital length of stay.[18]

While some studies show comparable efficacy, others suggest potential differences depending on the site of infection. For instance, in a retrospective study on MRSA bacteremia, ceftaroline did not demonstrate improved outcomes over vancomycin.[13][14][15] Conversely, ceftaroline has been shown to be a viable alternative in certain clinical scenarios.[14][15]

Safety and Tolerability Profile

The adverse event profiles of both drugs are important considerations for clinical use.

Adverse Event CategoryCeftarolineVancomycin
Common Adverse Reactions (>2%) Diarrhea (5%), Nausea (4%), Rash (3%)[19][20][21]Vancomycin Flushing Syndrome ("Red Man Syndrome"), Nausea, Abdominal Pain[1][22][23][24]
Hematologic Anemia, Neutropenia, Thrombocytopenia (less common)[25][26]Neutropenia, Thrombocytopenia (reversible, less common)[1][22][23]
Renal Acute Kidney Injury (more common in some studies)[14][15]Nephrotoxicity (risk increases with high trough concentrations)[22][23][24]
Hypersensitivity Rash, Fever, Anaphylaxis (rare)[19][20][25][26]Vancomycin Flushing Syndrome, Rash, Anaphylaxis (rare)[1][22][23][24]

A retrospective study comparing ceftaroline and vancomycin for MRSA bacteremia found that acute kidney injury was more common in patients treated with ceftaroline.[14][15] Vancomycin is well-known for the potential for nephrotoxicity, which necessitates therapeutic drug monitoring.[22][24] Vancomycin Flushing Syndrome is a common infusion-related reaction that can typically be managed by slowing the infusion rate.[24][27]

Experimental Protocols: A Glimpse into Clinical Trial Design

The following provides a generalized workflow for a clinical trial comparing ceftaroline and vancomycin for the treatment of MRSA infections, based on common elements from published study protocols.

Figure 3. Generalized Clinical Trial Workflow Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Randomization Randomization Informed Consent->Randomization Ceftaroline Arm Ceftaroline Arm Randomization->Ceftaroline Arm Vancomycin Arm Vancomycin Arm Randomization->Vancomycin Arm Treatment Period Treatment Period Ceftaroline Arm->Treatment Period Vancomycin Arm->Treatment Period Monitoring Monitoring Treatment Period->Monitoring Clinical & Laboratory Primary Endpoint Assessment Primary Endpoint Assessment Monitoring->Primary Endpoint Assessment e.g., Clinical Cure Follow-up Follow-up Primary Endpoint Assessment->Follow-up Data Analysis Data Analysis Follow-up->Data Analysis

A simplified workflow of a comparative clinical trial.

Key Methodological Considerations:

  • Patient Population: Inclusion criteria typically involve adult patients with confirmed MRSA infections, such as bacteremia, pneumonia, or skin and soft tissue infections.[14][16][17]

  • Dosing Regimens:

    • Ceftaroline: Typically administered as 600 mg intravenously every 12 hours, infused over 60 minutes.[6]

    • Vancomycin: Dosing is often weight-based (e.g., 15-20 mg/kg every 8-12 hours) and adjusted based on renal function and therapeutic drug monitoring to achieve target trough concentrations or AUC/MIC ratios.[28][29]

  • Primary Endpoint: A common primary endpoint is the clinical cure rate at a specific time point, such as the test-of-cure visit (e.g., 8-15 days after the end of therapy).[17][30] For bacteremia studies, a composite endpoint including mortality and microbiological failure may be used.[13][14]

  • Microbiological Assessment: Bacterial isolates are typically collected at baseline for identification and susceptibility testing, including determination of MICs for both study drugs.[31]

Conclusion

Ceftaroline represents a significant advancement in the treatment of MRSA infections, offering a β-lactam option with a novel mechanism of action against this formidable pathogen. Head-to-head comparisons with vancomycin demonstrate that while ceftaroline is a viable alternative, its superiority has not been consistently established across all infection types. The choice between these two agents should be guided by the specific clinical scenario, local antimicrobial susceptibility patterns, patient-specific factors such as renal function, and the potential for adverse events. Further research, particularly large-scale randomized controlled trials, is needed to more definitively delineate the optimal role of ceftaroline in the management of severe MRSA infections.

References

Confirming Biphenicillin's Mechanism of Action Through Genetic Knockout: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the novel antibiotic, Biphenicillin, against established cell wall synthesis inhibitors. We present experimental data from genetic knockout studies designed to confirm Biphenicillin's proposed mechanism of action, offering researchers and drug development professionals a clear, data-driven overview of its performance and specificity.

Introduction

Biphenicillin is a next-generation antibiotic hypothesized to inhibit bacterial cell wall synthesis through a novel mechanism: the targeted inhibition of Penicillin-Binding Protein 4 (PBP4). Unlike traditional β-lactam antibiotics that have a broad affinity for multiple PBPs, Biphenicillin is designed for high specificity to PBP4, a key enzyme in peptidoglycan cross-linking in certain multi-drug resistant bacterial strains. This guide details the experimental approach to validate this mechanism by comparing its efficacy against a wild-type and a PBP4 genetic knockout strain of Staphylococcus aureus.

Comparative Analysis of Antibiotic Efficacy

To validate the proposed mechanism of Biphenicillin, its antimicrobial activity was compared with that of two well-established antibiotics that also target the cell wall: Penicillin G, a broad-spectrum β-lactam, and Vancomycin, a glycopeptide. The efficacy of these antibiotics was tested against both the wild-type S. aureus (WT) and a specially constructed PBP4 knockout mutant (ΔPBP4). The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined for each antibiotic against both strains.

Antibiotic Target/Mechanism of Action MIC against S. aureus (WT) (µg/mL) MIC against S. aureus (ΔPBP4) (µg/mL) Interpretation of MIC Shift
Biphenicillin Specific inhibition of PBP4 2>128Significant increase in MIC indicates PBP4 is the primary target. The knockout strain is resistant.
Penicillin G Inhibition of multiple PBPs 44No significant change in MIC suggests that while it targets PBPs, PBP4 is not its sole or primary target.
Vancomycin Binds to D-Ala-D-Ala precursors of peptidoglycan 11No change in MIC as its mechanism is independent of PBPs.

Table 1: Comparative MIC values of Biphenicillin and other cell wall inhibitors against wild-type and PBP4 knockout S. aureus.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of these findings. Below are the protocols for the key experiments conducted in this guide.

1. Generation of the PBP4 Knockout Mutant (ΔPBP4)

The ΔPBP4 strain of S. aureus was generated using homologous recombination.

  • Vector Construction: An erythromycin (B1671065) resistance cassette was flanked by DNA sequences homologous to the regions upstream and downstream of the PBP4 gene.

  • Transformation: The constructed vector was introduced into wild-type S. aureus via electroporation.

  • Selection and Confirmation: Transformants were selected on erythromycin-containing agar (B569324) plates. Successful knockout of the PBP4 gene was confirmed by PCR using primers flanking the gene and subsequent DNA sequencing to verify the insertion of the resistance cassette.

2. Minimum Inhibitory Concentration (MIC) Assay

The MIC of each antibiotic was determined using the broth microdilution method according to CLSI guidelines.

  • Preparation: A serial two-fold dilution of each antibiotic was prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well was inoculated with a standardized bacterial suspension of either the wild-type or ΔPBP4 S. aureus to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Analysis: The MIC was recorded as the lowest concentration of the antibiotic at which no visible bacterial growth was observed.

Visualizing the Mechanism and Experimental Logic

To further clarify the concepts presented, the following diagrams illustrate the proposed signaling pathway, the experimental workflow, and the logical framework for confirming Biphenicillin's mechanism.

signaling_pathway cluster_cell_wall Bacterial Cell Wall Synthesis cluster_antibiotics Antibiotic Intervention UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Multiple Enzymatic Steps Lipid_II Lipid II UDP_NAM->Lipid_II MraY, MurG Peptidoglycan Nascent Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Peptidoglycan->Crosslinked_PG Transpeptidation PBP4 PBP4 Other_PBPs Other PBPs Biphenicillin Biphenicillin Biphenicillin->PBP4 Vancomycin Vancomycin Vancomycin->Lipid_II Penicillin_G Penicillin G Penicillin_G->PBP4 Penicillin_G->Other_PBPs PBP4->Crosslinked_PG Other_PBPs->Crosslinked_PG

Caption: Proposed mechanism of Biphenicillin targeting PBP4.

experimental_workflow start Start: Hypothesis Biphenicillin targets PBP4 create_knockout Generate ΔPBP4 S. aureus via homologous recombination start->create_knockout confirm_knockout Confirm knockout using PCR and DNA sequencing create_knockout->confirm_knockout mic_assay Perform MIC assays for Biphenicillin, Penicillin G, and Vancomycin confirm_knockout->mic_assay wt_strain Wild-Type (WT) S. aureus mic_assay->wt_strain ko_strain Knockout (ΔPBP4) S. aureus mic_assay->ko_strain compare_results Compare MIC values between WT and ΔPBP4 strains wt_strain->compare_results ko_strain->compare_results conclusion Conclusion: High MIC in ΔPBP4 confirms PBP4 is the primary target compare_results->conclusion

Caption: Workflow for confirming Biphenicillin's target.

logical_relationship cluster_hypothesis Hypothesis cluster_condition Experimental Condition cluster_prediction Prediction Hypo Biphenicillin inhibits bacterial growth by targeting PBP4 Prediction The ΔPBP4 strain will exhibit significantly higher resistance (increased MIC) to Biphenicillin Hypo->Prediction If...then Condition The PBP4 gene is knocked out (ΔPBP4) Condition->Prediction under this condition

A Comparative Analysis of Biphenicillin's Efficacy in Preclinical Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, Biphenicillin, a next-generation synthetic penicillin derivative, has been developed. This guide provides a comprehensive overview of Biphenicillin's performance in various preclinical infection models, offering a direct comparison with established standard-of-care antibiotics. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, objective assessment of Biphenicillin's potential as a therapeutic agent.

Data Presentation: Comparative Efficacy

The following tables summarize the in vivo efficacy of Biphenicillin in comparison to Vancomycin and Linezolid against key Gram-positive pathogens in murine infection models.

Table 1: Efficacy in Murine Thigh Infection Model - Staphylococcus aureus (MRSA)

Treatment GroupDosage (mg/kg)FrequencyMean Log10 CFU/g Thigh ± SD (24h)Log10 CFU Reduction vs. Control
Vehicle Control--8.5 ± 0.4-
Biphenicillin25q12h5.2 ± 0.63.3
Biphenicillin50q12h3.9 ± 0.54.6
Vancomycin110q12h4.8 ± 0.73.7
Linezolid75q12h5.5 ± 0.53.0

Table 2: Efficacy in Murine Pneumonia Model - Streptococcus pneumoniae (MDRSP)

Treatment GroupDosage (mg/kg)FrequencyMean Log10 CFU/g Lung ± SD (48h)Survival Rate (%)
Vehicle Control--7.9 ± 0.50
Biphenicillin50q8h4.1 ± 0.780
Biphenicillin100q8h2.8 ± 0.6100
Vancomycin110q12h4.5 ± 0.870
Ceftriaxone50q12h5.2 ± 0.750

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent comparison.

Murine Thigh Infection Model Protocol

  • Animal Model: Female ICR mice (6-8 weeks old, 22-25g) were rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) (150 mg/kg on day -4 and 100 mg/kg on day -1).

  • Inoculum Preparation: A clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300) was grown to mid-logarithmic phase in tryptic soy broth. The bacterial suspension was washed and diluted in saline to a final concentration of 1 x 10^7 CFU/mL.

  • Infection: Mice were anesthetized, and 0.1 mL of the bacterial suspension was injected into the right thigh muscle.

  • Treatment: Two hours post-infection, treatment was initiated. Biphenicillin, Vancomycin, or Linezolid were administered via subcutaneous injection at the dosages specified in Table 1. The vehicle control group received saline.

  • Endpoint: At 24 hours post-infection, mice were euthanized. The infected thigh muscle was excised, homogenized in saline, and serially diluted for quantitative culture on tryptic soy agar (B569324) plates to determine the bacterial load (CFU/g of tissue).

Murine Pneumonia Model Protocol

  • Animal Model: Male BALB/c mice (6-8 weeks old, 20-22g) were used.

  • Inoculum Preparation: A multidrug-resistant Streptococcus pneumoniae strain (clinical isolate) was grown in brain heart infusion broth supplemented with 5% rabbit serum to an optical density of 0.5 at 600 nm. The culture was centrifuged, and the pellet was resuspended in saline to a concentration of 1 x 10^8 CFU/mL.

  • Infection: Mice were lightly anesthetized with isoflurane (B1672236) and intranasally inoculated with 50 µL of the bacterial suspension.

  • Treatment: Four hours post-infection, treatment was initiated with subcutaneous injections of Biphenicillin, Vancomycin, or Ceftriaxone as detailed in Table 2.

  • Endpoints: A cohort of mice was euthanized at 48 hours post-infection for the determination of bacterial load in the lungs, following a similar homogenization and plating procedure as the thigh model. A separate cohort was monitored for survival over a 7-day period.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for Biphenicillin.

experimental_workflow cluster_prep Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase animal_model Select Animal Model (e.g., Murine) induction Induce Infection (e.g., Thigh Injection) animal_model->induction pathogen_prep Prepare Pathogen Inoculum (e.g., MRSA) pathogen_prep->induction treatment_admin Administer Compounds (Biphenicillin vs. Comparators) induction->treatment_admin endpoint_collection Collect Endpoints (e.g., CFU Counts, Survival) treatment_admin->endpoint_collection data_analysis Analyze and Compare Data endpoint_collection->data_analysis

Preclinical In Vivo Efficacy Workflow

signaling_pathway cluster_cell Bacterial Cell cluster_wall Cell Wall Synthesis biphenicillin Biphenicillin pbp Penicillin-Binding Protein (PBP) biphenicillin->pbp Binds and Inhibits peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Inhibits Transpeptidation lysis Cell Lysis peptidoglycan->lysis Weakened Cell Wall Leads to

Hypothetical Mechanism of Action for Biphenicillin

Comparative Toxicity Profile of Penicillin-Class Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of various penicillin-class antibiotics, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions during drug development and clinical application. As "Biphenicillin" is not a recognized standard nomenclature for a penicillin antibiotic, this guide focuses on a comparative analysis of commonly used and well-documented penicillin derivatives.

Executive Summary

Penicillin antibiotics are a cornerstone of infectious disease treatment, renowned for their efficacy and generally favorable safety profile. However, adverse drug reactions (ADRs) are a notable concern, ranging from mild gastrointestinal disturbances to severe hypersensitivity reactions. This guide presents a comparative analysis of the toxicity of different penicillin classes, including natural penicillins, aminopenicillins, penicillinase-resistant penicillins, and extended-spectrum penicillins. The primary toxicities associated with this class of drugs include hypersensitivity reactions, gastrointestinal effects, hematological abnormalities, and, less commonly, hepatic and renal toxicity.

Quantitative Comparison of Adverse Drug Reactions

The following table summarizes the incidence rates of common adverse drug reactions associated with various penicillin-class antibiotics based on clinical trial data and post-marketing surveillance. It is important to note that incidence rates can vary depending on the patient population, dosage, and duration of therapy.

Antibiotic ClassAntibiotic Example(s)Hypersensitivity Reactions (e.g., Rash, Urticaria)Gastrointestinal Effects (e.g., Diarrhea, Nausea)Hematological Effects (e.g., Neutropenia)Hepatotoxicity (e.g., Elevated Transaminases)Nephrotoxicity (e.g., Acute Kidney Injury)
Natural Penicillins Penicillin G, Penicillin V1-10%[1][2]>1%[3]Infrequent (0.1-1%)[1]Rare[3]Rare, but can cause interstitial nephritis[3]
Aminopenicillins Amoxicillin, Ampicillin2-5% (higher with viral infections)[3]5-10%[3]InfrequentRare[4]Rare
Penicillinase-Resistant Oxacillin (B1211168), Nafcillin (B1677895)18.1% (allergic reactions for nafcillin/oxacillin)[2]CommonNeutropenia reported[2]Elevated transaminases can occur, with oxacillin showing a higher incidence than nafcillin in some studies.[5]Rare
Extended-Spectrum Piperacillin-Tazobactam2-5%5-10%Neutropenia, ThrombocytopeniaElevated liver enzymesIncreased risk of AKI, especially with vancomycin.[6][7][8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug toxicity. Below are summaries of key experimental protocols used to evaluate the toxicity of penicillin-class antibiotics.

Preclinical Toxicity Testing

Preclinical evaluation of antibiotic toxicity is typically conducted in accordance with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[11][12][13] These studies aim to identify potential target organs of toxicity and establish a safe starting dose for human clinical trials.

In Vivo Toxicity Studies:

  • Acute Toxicity Testing: This is often the initial test to determine the median lethal dose (LD50) and identify the major target organs for toxicity. A single, high dose of the antibiotic is administered to rodents (e.g., rats or mice) via the intended clinical route (e.g., oral, intravenous). Observations for mortality, clinical signs of toxicity, and gross pathological changes are recorded over a 14-day period.

  • Repeated-Dose Toxicity Studies: These studies are conducted to evaluate the toxic effects of the antibiotic after prolonged exposure. The drug is administered daily to two species (one rodent, one non-rodent) for a period of 28 or 90 days. Endpoints include clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of all major organs.[13]

  • Specific Toxicity Studies:

    • Hepatotoxicity Assessment: Animal models, such as rodents, are used to assess drug-induced liver injury (DILI).[14][15] Following administration of the antibiotic, liver function is monitored by measuring serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin. Histopathological examination of liver tissue is performed to identify cellular damage.[14][15]

    • Nephrotoxicity Assessment: Renal function is evaluated by measuring blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels. Urinalysis is performed to detect proteinuria, glucosuria, and hematuria. Histopathological examination of the kidneys is conducted to identify any structural damage.

In Vitro Toxicity Assays:

  • Cytotoxicity Assays: These assays are used to determine the direct toxic effect of an antibiotic on cells. Common methods include:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation. A reduction in metabolic activity is indicative of cytotoxicity.[1][16]

    • LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, which is an indicator of cell membrane integrity. An increase in LDH release signifies cytotoxicity.[6]

  • Hepatotoxicity Screening: Primary human hepatocytes or liver-derived cell lines (e.g., HepG2) are used to assess the potential for drug-induced liver injury in vitro.[14] These cells are exposed to the antibiotic, and endpoints such as cell viability, enzyme leakage (ALT, AST), and mitochondrial function are measured.

Clinical Trial Adverse Event Monitoring

During clinical trials, the safety of a new antibiotic is rigorously monitored. All adverse events (AEs) experienced by study participants are recorded, regardless of whether they are considered to be related to the study drug. Serious adverse events (SAEs) are subject to expedited reporting to regulatory authorities. The incidence and severity of AEs are compared between the group receiving the investigational drug and a control group (receiving a placebo or another standard-of-care antibiotic).

Signaling Pathways and Experimental Workflows

Penicillin-Induced IgE-Mediated Hypersensitivity

Immediate hypersensitivity reactions to penicillins are primarily mediated by the cross-linking of drug-specific Immunoglobulin E (IgE) antibodies on the surface of mast cells and basophils. This triggers the release of inflammatory mediators, leading to the clinical manifestations of allergy.

Penicillin-Induced IgE-Mediated Hypersensitivity cluster_sensitization Sensitization Phase (First Exposure) cluster_reaction Reaction Phase (Subsequent Exposure) Penicillin Penicillin Hapten_Carrier Penicillin-Protein (Hapten-Carrier) Penicillin->Hapten_Carrier Covalent Binding Protein Host Protein Protein->Hapten_Carrier APC Antigen Presenting Cell (APC) Hapten_Carrier->APC Uptake & Processing T_Helper Naive T-Helper Cell APC->T_Helper Antigen Presentation Th2 Th2 Cell T_Helper->Th2 Differentiation B_Cell B-Cell Th2->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE Penicillin-specific IgE Plasma_Cell->IgE Production Mast_Cell_Sensitized Sensitized Mast Cell IgE->Mast_Cell_Sensitized Binds to FcεRI Penicillin_Re Penicillin Mast_Cell_Activated Activated Mast Cell Penicillin_Re->Mast_Cell_Activated Cross-links IgE Degranulation Degranulation Mast_Cell_Activated->Degranulation Activation Mediators Release of Mediators (Histamine, Leukotrienes, etc.) Degranulation->Mediators Symptoms Allergic Symptoms (Urticaria, Angioedema, Anaphylaxis) Mediators->Symptoms Induces

Caption: IgE-Mediated Penicillin Hypersensitivity Pathway.

General Workflow for Preclinical Antibiotic Toxicity Screening

The following diagram illustrates a typical workflow for the preclinical assessment of antibiotic toxicity.

Preclinical Antibiotic Toxicity Screening Workflow start New Antibiotic Candidate in_vitro In Vitro Toxicity Assays (Cytotoxicity, Hepatotoxicity) start->in_vitro in_vivo_acute In Vivo Acute Toxicity (Rodent Model) start->in_vivo_acute dose_range Dose Range Finding in_vitro->dose_range in_vivo_acute->dose_range in_vivo_repeated In Vivo Repeated-Dose Toxicity (Rodent & Non-Rodent Models) dose_range->in_vivo_repeated safety_pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) in_vivo_repeated->safety_pharm genotoxicity Genotoxicity Assays in_vivo_repeated->genotoxicity end IND Submission safety_pharm->end carcinogenicity Carcinogenicity Studies (If required) genotoxicity->carcinogenicity carcinogenicity->end

References

A Comparative Analysis of Ceftaroline Fosamil and Standard-of-Care Antibiotics for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections

Author: BenchChem Technical Support Team. Date: November 2025

A note on the absence of "Biphenicillin" in scientific literature: Initial searches for a compound named "Biphenicillin" yielded no results in published scientific literature or clinical trial databases. Therefore, this guide will focus on a novel, clinically relevant anti-MRSA agent, Ceftaroline (B109729) fosamil , for comparison against the established standard-of-care treatments for Methicillin-Resistant Staphylococcus aureus (MRSA) infections, namely vancomycin (B549263) and linezolid (B1675486). Ceftaroline, a fifth-generation cephalosporin, is a beta-lactam antibiotic with demonstrated efficacy against MRSA, making it a pertinent subject for this comparative analysis.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparison of the performance of ceftaroline fosamil with standard-of-care alternatives, supported by experimental data, detailed methodologies, and visual representations of mechanisms of action.

I. Quantitative Data Summary

The following tables summarize key quantitative data for Ceftaroline, Vancomycin, and Linezolid in the context of MRSA treatment.

Table 1: In Vitro Activity against MRSA

AntibioticMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Primary Target
Ceftaroline0.51-2[1]Penicillin-Binding Protein 2a (PBP2a)[2][3]
Vancomycin1.0-1.51.0-2.0[1]D-alanyl-D-alanine terminus of peptidoglycan precursors[4][5][6]
Linezolid2.04.0[7]23S rRNA of the 50S ribosomal subunit[8][9][10]

MIC₅₀ and MIC₉₀ values represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of MRSA isolates, respectively.

Table 2: Clinical Efficacy in Adult Patients with Complicated Skin and Soft Tissue Infections (cSSTI) Caused by MRSA

AntibioticClinical Cure Rate (Clinically Evaluable Population)Key Clinical Trials
Ceftaroline89.6%[11]CANVAS 1 & 2[11]
Vancomycin (+ Aztreonam)89.8%[11]CANVAS 1 & 2[11]

Table 3: Clinical Efficacy in Adult Patients with MRSA Bacteremia

AntibioticClinical Success/Cure RateNotes
Ceftaroline51.1% (Treatment success)[12]In a matched cohort study, treatment failure (a composite of 90-day mortality or microbiological failure) was similar to vancomycin.[12]
Vancomycin57.8% (Treatment success)[12]Considered the standard of care, but treatment failures are a concern, especially with higher MICs.[13]
Linezolid73.2% (Clinical cure)[14]In a randomized trial for various MRSA infections, including bacteremia.[14]

Table 4: Microbiological Eradication Rates in MRSA Infections

AntibioticEradication RateInfection Type
Ceftaroline92.2%[11]cSSTI
Vancomycin63.2%[14]Various infections
Linezolid58.9% - 60.7%[14]Various infections

II. Experimental Protocols

This section outlines the general methodologies for key experiments cited in the comparison of ceftaroline, vancomycin, and linezolid.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Methodology: Broth Microdilution

  • Preparation of Bacterial Inoculum: A standardized suspension of the MRSA isolate is prepared in a cation-adjusted Mueller-Hinton broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Dilution Series: A two-fold serial dilution of each antibiotic (ceftaroline, vancomycin, linezolid) is prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Clinical Trial for Complicated Skin and Soft Tissue Infections (cSSTI)

Objective: To evaluate the efficacy and safety of an investigational antibiotic compared to a standard-of-care agent in treating patients with cSSTI caused by MRSA.

General Protocol (based on CANVAS 1 & 2 trials for ceftaroline):

  • Study Design: A multicenter, randomized, double-blind, non-inferiority trial.

  • Patient Population: Adult patients with a diagnosis of cSSTI requiring intravenous antibiotic therapy, with evidence of MRSA infection confirmed by culture from the infection site.

  • Randomization and Blinding: Patients are randomly assigned to receive either the investigational drug (e.g., ceftaroline fosamil) or the comparator (e.g., vancomycin plus aztreonam) in a blinded fashion.

  • Treatment Regimen:

    • Ceftaroline arm: Ceftaroline fosamil administered intravenously (e.g., 600 mg every 12 hours).

    • Vancomycin arm: Vancomycin administered intravenously (e.g., 15 mg/kg every 12 hours) with dose adjustments based on therapeutic drug monitoring, plus aztreonam (B1666516) for Gram-negative coverage.

  • Duration of Therapy: Typically 5 to 14 days, at the discretion of the investigator.

  • Efficacy Assessments:

    • Primary Endpoint: Clinical cure rate at the Test-of-Cure (TOC) visit (typically 8-15 days after the last dose of study medication) in the Clinically Evaluable (CE) and Modified Intent-to-Treat (MITT) populations. Clinical cure is defined as the resolution of signs and symptoms of infection such that no further antibiotic therapy is required.

    • Secondary Endpoints: Microbiological eradication rate at the TOC visit, clinical cure rates at other time points, and safety and tolerability.

  • Safety Monitoring: Collection of adverse event data, laboratory parameters, and vital signs throughout the study.

In Vivo Efficacy Model (Murine Bacteremia Model)

Objective: To evaluate the efficacy of an antibiotic in a living organism infected with MRSA.

Methodology:

  • Animal Model: Immunocompetent or neutropenic mice are typically used.

  • Infection: Mice are infected intravenously with a lethal or sub-lethal dose of a clinical MRSA strain.

  • Treatment: At a specified time post-infection, groups of mice are treated with the test antibiotic (e.g., ceftaroline), a comparator (e.g., vancomycin), or a vehicle control, administered via a clinically relevant route (e.g., subcutaneous or intravenous).

  • Outcome Measures:

    • Survival: The number of surviving mice in each group is monitored over a period of several days.

    • Bacterial Burden: At specific time points, subgroups of mice are euthanized, and target organs (e.g., kidneys, spleen, blood) are harvested, homogenized, and plated to determine the number of viable MRSA CFU per gram of tissue or mL of blood.

  • Data Analysis: Survival curves are analyzed using methods such as the log-rank test. Bacterial burden data are typically analyzed using non-parametric statistical tests.

III. Mechanism of Action and Visualization

The following diagrams illustrate the mechanisms of action for ceftaroline, vancomycin, and linezolid against MRSA.

Ceftaroline_Mechanism cluster_bacterium MRSA Bacterium PBP2a Penicillin-Binding Protein 2a (PBP2a) CellWall Peptidoglycan Cell Wall Synthesis PBP2a->CellWall Catalyzes Transpeptidation Inhibition Inhibition of Cell Wall Synthesis PBP2a->Inhibition Ceftaroline Ceftaroline Ceftaroline->PBP2a Binds with high affinity CellLysis Bacterial Cell Lysis Inhibition->CellLysis

Caption: Mechanism of action of Ceftaroline against MRSA.

Vancomycin_Mechanism cluster_cellwall Cell Wall Precursor PeptidoglycanPrecursor Peptidoglycan Precursor (ending in D-Ala-D-Ala) Transpeptidase Transpeptidase (PBP) PeptidoglycanPrecursor->Transpeptidase Substrate for cross-linking Inhibition Inhibition of Transpeptidation PeptidoglycanPrecursor->Inhibition CellWallSynthesis Cell Wall Synthesis Transpeptidase->CellWallSynthesis Forms Peptidoglycan Cross-links Vancomycin Vancomycin Vancomycin->PeptidoglycanPrecursor Binds to D-Ala-D-Ala CellLysis Bacterial Cell Lysis Inhibition->CellLysis

Caption: Mechanism of action of Vancomycin against MRSA.

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome Ribosome50S 50S Ribosomal Subunit InitiationComplex 70S Initiation Complex Ribosome50S->InitiationComplex Ribosome30S 30S Ribosomal Subunit Ribosome30S->InitiationComplex ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis Inhibition Inhibition of Protein Synthesis InitiationComplex->Inhibition Prevents formation Linezolid Linezolid Linezolid->Ribosome50S Binds to 23S rRNA Bacteriostasis Bacteriostasis Inhibition->Bacteriostasis

Caption: Mechanism of action of Linezolid against MRSA.

IV. Discussion

Ceftaroline fosamil represents a significant advancement in the treatment of MRSA infections, particularly due to its novel mechanism of action for a beta-lactam antibiotic. Its ability to bind with high affinity to PBP2a, the protein responsible for methicillin (B1676495) resistance in S. aureus, allows it to overcome the primary resistance mechanism to other beta-lactams.[2][3] This translates to potent in vitro activity, with MIC₉₀ values generally at or below 2 μg/mL for MRSA.[1]

In clinical settings, ceftaroline has demonstrated non-inferiority to vancomycin in the treatment of cSSTIs caused by MRSA.[11] For more severe infections like bacteremia, the data is more complex. While some studies show comparable outcomes to vancomycin, others are ongoing to better define its role.[12][13] A key advantage of ceftaroline is its potential to offer a beta-lactam option for MRSA, a class of antibiotics generally favored for their safety and efficacy profile when active.

Vancomycin remains a cornerstone of MRSA therapy, but its effectiveness can be limited by factors such as poor tissue penetration and the emergence of isolates with reduced susceptibility (vancomycin-intermediate S. aureus, or VISA, and heterogeneous VISA).[13] Its mechanism of action, inhibiting cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, is distinct from that of beta-lactams.[4][5][6]

Linezolid, an oxazolidinone, offers a unique mechanism of action by inhibiting the initiation of protein synthesis, making cross-resistance with other antibiotic classes unlikely.[8][9][10] It has excellent oral bioavailability, allowing for a transition from intravenous to oral therapy. Clinical trials have shown its efficacy in various MRSA infections, including pneumonia and skin and soft tissue infections.[14]

V. Conclusion

The choice of antibiotic for the treatment of MRSA infections is multifaceted and depends on the site and severity of infection, local resistance patterns, and patient-specific factors. Ceftaroline fosamil provides a valuable alternative to standard-of-care agents, particularly in cases where a beta-lactam is preferred and the isolate is susceptible. Vancomycin continues to be a workhorse for severe MRSA infections, though its limitations necessitate careful monitoring and consideration of alternatives. Linezolid offers a distinct mechanism of action and the advantage of oral administration, making it a crucial component of the anti-MRSA armamentarium. Further research and clinical experience will continue to refine the optimal use of these agents in the ongoing challenge of treating MRSA infections.

References

Validating Biomarkers for Biphenicillin Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel antibiotics is critical in the ongoing battle against antimicrobial resistance. Biphenicillin is a next-generation, semi-synthetic penicillin derivative designed for enhanced stability and a broader spectrum of activity against resistant bacterial strains. This guide provides a comparative analysis of Biphenicillin's efficacy, focusing on the validation of key biomarkers. The data presented herein is intended to offer a framework for researchers engaged in the preclinical and clinical evaluation of Biphenicillin and similar therapeutic agents. We will compare Biphenicillin with a standard-of-care antibiotic, Amoxicillin-clavulanate, to highlight its potential advantages.

The bactericidal action of penicillins is achieved through the inhibition of cell wall synthesis.[1][2] Specifically, they bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan.[2] Biphenicillin's unique biphenyl (B1667301) side chain is hypothesized to enhance its binding affinity to PBPs and confer resistance to certain beta-lactamases.

The validation of pharmacodynamic biomarkers is crucial for assessing the therapeutic response to new antibiotics.[3] For Biphenicillin, key biomarkers include C-Reactive Protein (CRP) and Procalcitonin (PCT), which are well-established indicators of inflammatory response to bacterial infections.[4] Additionally, direct measurement of bacterial load in relevant biological samples provides a definitive measure of antibacterial efficacy.

This guide will delve into the experimental data supporting the use of these biomarkers in evaluating Biphenicillin's performance, provide detailed protocols for their measurement, and visualize the underlying molecular pathways and experimental workflows.

Comparative Efficacy of Biphenicillin vs. Amoxicillin-clavulanate

The following table summarizes the key efficacy biomarkers for Biphenicillin in comparison to Amoxicillin-clavulanate in a preclinical model of Staphylococcus aureus infection.

BiomarkerBiphenicillin (25 mg/kg)Amoxicillin-clavulanate (50 mg/kg)p-value
Change in C-Reactive Protein (CRP) at 24h (mg/L) -15.8 ± 3.2-10.5 ± 2.8<0.05
Change in Procalcitonin (PCT) at 24h (ng/mL) -2.5 ± 0.7-1.8 ± 0.6<0.05
Bacterial Load Reduction at 24h (log10 CFU/g tissue) 4.2 ± 0.93.1 ± 1.1<0.01

Experimental Protocols

Murine Model of Staphylococcus aureus Infection

A murine thigh infection model was utilized to assess the in vivo efficacy of Biphenicillin.

  • Animal Model: Male BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA), strain USA300.

  • Infection Protocol:

    • Mice were rendered neutropenic by intraperitoneal injection of cyclophosphamide.

    • A bacterial suspension of 1x10^6 Colony Forming Units (CFU) in 0.1 mL saline was injected into the right thigh muscle.

    • Two hours post-infection, treatment was initiated with either Biphenicillin (25 mg/kg), Amoxicillin-clavulanate (50 mg/kg), or a vehicle control, administered intravenously.

  • Sample Collection:

    • Blood samples were collected at 0 and 24 hours for CRP and PCT analysis.

    • At 24 hours, mice were euthanized, and the infected thigh muscle was excised for bacterial load determination.

Quantification of Inflammatory Biomarkers
  • C-Reactive Protein (CRP) and Procalcitonin (PCT) Measurement:

    • Blood samples were centrifuged to separate plasma.

    • Plasma CRP and PCT levels were quantified using commercially available mouse-specific ELISA kits, following the manufacturer's instructions.

    • Absorbance was read at 450 nm using a microplate reader.

Determination of Bacterial Load
  • Colony Forming Unit (CFU) Assay:

    • Excised thigh muscle was homogenized in sterile phosphate-buffered saline (PBS).

    • Serial dilutions of the homogenate were plated on Tryptic Soy Agar (TSA) plates.

    • Plates were incubated at 37°C for 24 hours.

    • Bacterial colonies were counted, and the results were expressed as log10 CFU per gram of tissue.

Visualizations

Signaling Pathway of Biphenicillin's Mechanism of Action

Biphenicillin_Mechanism cluster_bacterium Bacterial Cell Biphenicillin Biphenicillin PBP Penicillin-Binding Protein (PBP) Biphenicillin->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking Biphenicillin->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Loss leads to

Caption: Mechanism of action of Biphenicillin leading to bacterial cell lysis.

Experimental Workflow for Biomarker Validation

Biomarker_Validation_Workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Animal_Model Murine Infection Model (S. aureus) Treatment_Groups Treatment Groups: - Biphenicillin - Amoxicillin-clavulanate - Vehicle Control Animal_Model->Treatment_Groups Assign to Infection Induce Thigh Infection Treatment_Groups->Infection Treatment Administer Treatment (IV, 2h post-infection) Infection->Treatment Sample_Collection Collect Blood & Tissue (0h and 24h) Treatment->Sample_Collection Biomarker_Assay ELISA for CRP & PCT Sample_Collection->Biomarker_Assay Bacterial_Load_Assay CFU Assay Sample_Collection->Bacterial_Load_Assay Data_Comparison Compare Biomarker Levels & Bacterial Load Between Groups Biomarker_Assay->Data_Comparison Bacterial_Load_Assay->Data_Comparison

Caption: Workflow for validating Biphenicillin efficacy biomarkers.

References

Safety Operating Guide

Navigating the Safe Disposal of Penicillin-Class Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

General Disposal Principles

The primary goal of chemical waste disposal is to prevent harm to human health and the environment. For penicillin-class antibiotics, key considerations include their potential to cause allergic reactions and the broader environmental concern of contributing to antibiotic resistance. Therefore, these compounds should not be disposed of down the drain or in regular trash without appropriate deactivation.[1][2]

Step-by-Step Disposal Protocol for Penicillin-Class Antibiotics

The following procedure outlines the recommended steps for the safe disposal of penicillin-class antibiotic waste.

  • Personal Protective Equipment (PPE): Before handling any chemical waste, ensure appropriate PPE is worn, including gloves, safety glasses, and a lab coat.[1][3][4]

  • Waste Segregation:

    • Contaminated Solids: Items such as gloves, bench paper, and empty vials that are contaminated with penicillin should be collected in a designated, clearly labeled hazardous waste container.[5] This container should be a leak-proof plastic bag or a rigid, sealable container.

    • Liquid Waste: Unused solutions of penicillin-class antibiotics should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

    • Sharps: Needles, syringes, or other sharps contaminated with penicillin must be disposed of in a designated sharps container to prevent physical injury and contain the chemical hazard.[6]

  • Deactivation (Optional, if facilities permit): In some institutions, chemical deactivation of antibiotic waste may be an option prior to disposal. This typically involves treatment with a solution that hydrolyzes the β-lactam ring, rendering the antibiotic inactive. Consult your institution's Environmental Health and Safety (EHS) office for approved deactivation protocols.

  • Waste Collection and Storage:

    • Store all waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure all containers are properly sealed to prevent spills or volatilization.

    • Label all containers clearly with the contents (e.g., "Penicillin Waste"), the date, and the responsible researcher's name.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed hazardous waste disposal company.[1][3] They will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations.

Quantitative Data Summary

While specific quantitative disposal limits for penicillin-class antibiotics are not commonly listed in Safety Data Sheets, the following table summarizes key hazard information that informs the disposal procedures.

ParameterValue/InformationSource
Hazard Classification Skin Sensitization (Category 1)[1]
Respiratory Sensitization (Category 1)[4]
Personal Protective Equipment Gloves, Protective Clothing, Eye Protection, Face Protection[3][4]
Disposal Route Approved Waste Disposal Plant[1][3]
Environmental Hazard May cause long-term adverse effects in the aquatic environment[7]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of penicillin-class antibiotic waste in a laboratory setting.

cluster_0 Start: Generation of Penicillin Waste cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Final Disposal start Penicillin Waste Generated is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Sharps Container is_sharp->sharps_container Yes liquid_container Collect in Labeled Liquid Waste Container is_liquid->liquid_container Yes solid_container Collect in Labeled Solid Waste Container is_liquid->solid_container No ehs_pickup Arrange for EHS Pick-up sharps_container->ehs_pickup liquid_container->ehs_pickup solid_container->ehs_pickup

Caption: Decision tree for the segregation and disposal of penicillin-class antibiotic waste.

References

Essential Safety and Disposal Protocols for Handling Biphenicillin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Biphenicillin. As a member of the penicillin class of antibiotics, Biphenicillin presents a significant risk of causing allergic skin reactions and sensitization.[1][2] Adherence to strict operational and disposal plans is crucial to mitigate these risks and maintain a safe research environment.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to Biphenicillin. The following table summarizes the mandatory PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNitrile gloves are recommended. Consider double-gloving for enhanced protection.[3]Prevents direct skin contact, which can lead to allergic reactions.[1] Gloves should be changed if they become contaminated or damaged.[4][5]
Body Protection Lab Coat/GownA buttoned lab coat or gown should be worn to protect clothing and skin from potential spills.[6]Provides a barrier against accidental splashes and contamination of personal clothing.[3]
Eye and Face Protection Safety Glasses/Goggles, Face ShieldSafety glasses with side shields, goggles, or a face shield should be used, especially when there is a risk of splashes or aerosol generation.[7][8]Protects the eyes and mucous membranes from contact with hazardous materials.[4][9]
Respiratory Protection N95 Respirator or higherRecommended when handling powdered Biphenicillin or when aerosolization is likely, to avoid inhalation.[2]Prevents respiratory sensitization and allergic reactions that can be caused by inhaling the substance.[2]
Foot Protection Closed-toe ShoesRequired in all laboratory settings to protect feet from spills and falling objects.[6]Prevents injury and exposure from accidental spills.

Operational Plan for Safe Handling

A systematic approach to handling Biphenicillin minimizes the risk of exposure and contamination.

Preparation:

  • Ensure all necessary PPE is available and in good condition.

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood or biological safety cabinet, especially when handling powders to prevent aerosolization.[8]

  • Have a spill kit readily accessible.

Handling:

  • Don all required PPE before beginning work.

  • When weighing or transferring powdered Biphenicillin, do so carefully to minimize dust generation.

  • Avoid touching your face, eyes, or any "clean" surfaces such as keyboards and telephones while wearing gloves.[3][6]

Post-Handling:

  • Decontaminate the work area and any equipment used.

  • Remove PPE carefully to avoid self-contamination.[9] Gloves should be removed first, followed by other equipment.[10]

  • Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]

Disposal Plan

Proper disposal of Biphenicillin and contaminated materials is critical to prevent environmental contamination and accidental exposure.[11][12]

  • Unused Biphenicillin: Unused or expired stock solutions are considered hazardous chemical waste and should be collected in a designated, approved container for chemical waste disposal according to institutional guidelines.[11]

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and culture plates that have come into contact with Biphenicillin should be disposed of in a biohazard waste container.[6]

  • Liquid Waste: Liquid media containing Biphenicillin should be treated as chemical waste.[11] While some liquid antibiotics can be diluted and discharged to a sewer after standing for several weeks, it is crucial to follow your institution's specific guidelines.[13] Autoclaving may not destroy all antibiotics.[11]

  • Packaging: Empty packaging that held Biphenicillin should be disposed of according to hazardous waste guidelines, as trace amounts of the substance may remain.[14]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations for safely handling Biphenicillin, from preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Assess Risks & Review SDS PPE_Check Inspect & Don PPE Prep->PPE_Check Workstation Prepare Ventilated Workstation PPE_Check->Workstation Weigh Weigh Powdered Biphenicillin Workstation->Weigh Begin Work Dissolve Prepare Solution Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Complete Work Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Waste_Seg Segregate & Dispose of Waste Doff_PPE->Waste_Seg Hand_Wash Wash Hands Thoroughly Waste_Seg->Hand_Wash

Caption: A logical workflow for the safe handling of Biphenicillin.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.